5-Chloro-3-hydroxypicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIPPDQWVRUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-3-hydroxypicolinonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-hydroxypicolinonitrile
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into its core chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.
Introduction: A Versatile Scaffold for Discovery
This compound, with the IUPAC name 5-chloro-3-hydroxypyridine-2-carbonitrile, is a multi-functionalized pyridine derivative.[1] The pyridine ring is a "privileged" structural motif, integral to a substantial number of FDA-approved drugs.[2][3] This compound's unique arrangement of a chloro group, a hydroxyl group, and a nitrile group on the pyridine core makes it a highly versatile starting material for the synthesis of diverse compound libraries. The strategic placement of these functional groups allows for selective modification, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery programs.[4][5] The nitrile moiety, in particular, is increasingly valued in medicinal chemistry for its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often enhancing target binding affinity and improving pharmacokinetic profiles.[6][7]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible research. The fundamental properties of this compound are summarized below. While some experimental data is limited in publicly available literature, predicted values from reliable computational models provide a strong baseline for experimental design.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[1] |
| CAS Number | 202186-21-8 | BLD Pharm[8] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[1] |
| Molecular Weight | 154.55 g/mol | PubChem[1] |
| Boiling Point | 410.7 ± 45.0 °C (Predicted) | ChemicalBook[9] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | ChemicalBook[9] |
| pKa | 0.30 ± 0.20 (Predicted) | ChemicalBook[9] |
| XLogP3-AA | 1.7 (Computed) | PubChem[1] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the electronegative chlorine, oxygen, and ring nitrogen atoms will also show distinct and predictable shifts.
-
FTIR: The infrared spectrum will be characterized by several key absorbances. A sharp, strong peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[10] A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Additional peaks in the 1400-1600 cm⁻¹ region will represent the C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the [M]+ and/or [M+H]⁺ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups. Understanding these reactivities is crucial for designing efficient synthetic routes.
Principles of Reactivity
The reactivity is governed by the electronic nature of the pyridine ring and its substituents.
-
Pyridine Ring Activation: The electron-withdrawing nature of the ring nitrogen deactivates the pyridine system towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[11][12]
-
Chloro Group (C5-position): The chlorine at the 5-position is meta to the ring nitrogen. It does not benefit from the strong resonance stabilization of the Meisenheimer intermediate that occurs when the leaving group is at the 2- or 4-position.[11][13] Therefore, this chlorine is significantly less reactive towards standard SNAr compared to a chloro group at the 2- or 4-position, making it suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Hydroxyl Group (C3-position): The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce a wide variety of substituents.
-
Nitrile Group (C2-position): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.[10]
Caption: General workflow for the synthesis of 3-hydroxypicolinonitrile derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate isoxazolopyridine intermediate (1.0 eq) in dry methanol (MeOH, ~0.02 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: Methanol serves as the solvent. K₂CO₃ is a mild base that facilitates the N-O bond cleavage and subsequent rearrangement to the more stable pyridine ring system. [10]2. Heating: Stir the reaction mixture at 60 °C for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the rearrangement reaction to proceed at a practical rate.
-
-
Quenching and Extraction: Cool the mixture to room temperature. Carefully quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~5-6).
-
Causality: The acid neutralizes the base and protonates the product, preparing it for extraction.
-
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (in vacuo).
-
Causality: MgSO₄ removes residual water from the organic phase. Evaporation of the solvent yields the crude product.
-
-
Purification: Purify the crude material by column chromatography on silica gel to afford the final this compound.
-
Causality: Chromatography separates the desired product from any unreacted starting materials or side products, yielding a high-purity compound suitable for further use.
-
Applications in Drug Discovery and Research
This scaffold is not an end-product but a starting point for innovation. Its value lies in its potential as a core component of novel therapeutic agents.
Role as a Privileged Scaffold
The picolinonitrile framework is a key component in numerous biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic targets. The presence of multiple, orthogonally-reactive functional groups allows for the rapid generation of a library of analogs for high-throughput screening.
Hypothetical Therapeutic Application
Many kinase inhibitors, for example, feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. A drug candidate derived from this compound could be envisioned to function in a similar manner.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
In this model, the nitrile and hydroxyl groups could serve as hydrogen bond donors/acceptors to interact with the hinge region of the kinase, while the rest of the molecule could be functionalized via the chloro-position to achieve selectivity and potency by extending into other pockets of the active site.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific MSDS is not widely published, data from analogous compounds like 5-Chloro-3-hydroxypyridine and other chloropyridines provides a strong basis for safety protocols. [14][15][16]
-
Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [15][16]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound represents a potent tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile, multi-point reactivity make it an ideal scaffold for the synthesis of novel molecular entities. By providing distinct handles for both nucleophilic substitution and metal-catalyzed cross-coupling, it enables the systematic exploration of chemical space, accelerating the journey from hit identification to lead optimization in drug discovery.
References
- Jung, D., et al. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health.
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
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- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Thareja, S., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
- Al-dujaili, A. H. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate.
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A Versatile Heterocyclic Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to 5-Chloro-3-hydroxypicolinonitrile (CAS: 202186-21-8)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. This molecule, belonging to the substituted picolinonitrile class, is a valuable scaffold in medicinal chemistry due to its trifunctional nature, presenting hydroxyl, chloro, and nitrile groups on a pyridine core. This unique arrangement offers multiple reaction sites for the synthesis of complex, biologically active molecules.
Physicochemical and Structural Characteristics
This compound is a substituted pyridine derivative. The pyridine ring is a common motif in numerous pharmaceuticals, and the specific arrangement of its substituents makes this compound a particularly useful starting material.[1][2] The electron-withdrawing nature of the cyano and chloro groups, combined with the nucleophilic character of the hydroxyl group, dictates its reactivity and potential for derivatization.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[3] |
| CAS Number | 202186-21-8 | Apollo Scientific[4] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[3] |
| Molecular Weight | 154.55 g/mol | PubChem[3] |
| Predicted Boiling Point | 410.7 ± 45.0 °C | ChemicalBook[5] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | ChemicalBook[5] |
| Predicted pKa | 0.30 ± 0.20 | ChemicalBook[5] |
Synthesis and Chemical Reactivity
The synthesis of 3-hydroxy-4-substituted picolinonitriles can be achieved through various modern organic synthesis methods. One notable approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N–O bond in the resulting isoxazolopyridines under mild conditions.[6] This method highlights the advanced strategies available for constructing such functionalized pyridine rings.
The true value of this compound lies in the reactivity of its functional groups:
-
The Cyano Group (-CN): This group is a versatile precursor for a wide array of functionalities. It can be readily converted into amines, amides, carboxylic acids, esters, and ketones, providing a gateway to diverse chemical spaces.[6]
-
The Hydroxyl Group (-OH): The phenolic hydroxyl group can be easily alkylated or acylated, allowing for the introduction of various side chains and the exploration of structure-activity relationships (SAR).[6]
-
The Chloro Group (-Cl): The chlorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, enabling the introduction of other substituents.[7] This is particularly useful in late-stage functionalization of drug candidates.
Caption: Synthetic utility of this compound.
Applications in Medicinal Chemistry and Drug Discovery
Substituted pyridine scaffolds are integral to modern drug discovery due to their presence in a wide range of biologically active compounds.[2] Chlorinated molecules, in particular, are found in over 250 FDA-approved drugs, highlighting the importance of chlorine in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]
This compound serves as a key intermediate for generating libraries of novel compounds for high-throughput screening. Its derivatization can lead to compounds with potential therapeutic activities, including:
-
Anticancer Agents: Many pyridine derivatives have been investigated as potential antitumor agents.[9][10] The ability to functionalize the picolinonitrile core allows for the synthesis of molecules designed to interact with specific biological targets in cancer cells.
-
Antimicrobial Agents: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties.[11][12] Derivatives of this compound can be synthesized and tested against various pathogens.
-
Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the design of kinase inhibitors, a significant class of drugs used in oncology and immunology.
The "click chemistry" paradigm, which favors simple, high-yielding reactions, can be effectively applied to this scaffold to rapidly generate diverse molecular libraries for drug discovery.[13]
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its derivatives. A combination of spectroscopic and chromatographic methods is typically employed.[14][15][16][17]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Distinct signals for the six carbons, including the nitrile carbon (typically δ 115-120 ppm) and the carbons of the pyridine ring. The carbon attached to the hydroxyl group would be shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands: a broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡N stretch (~2220-2260 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would confirm the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak. |
| HPLC | Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water or methanol/water with an acidic modifier can be used for purity assessment.[18] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) is not widely available in the search results, general precautions for halogenated aromatic compounds should be observed.[4][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][20]
-
First Aid:
Caption: Recommended safe handling and spill response workflow.
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be used and analyzed.
Protocol 1: O-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the hydroxyl group, a common step in creating compound libraries.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable dry solvent (e.g., DMF or acetone).
-
Base Addition: Add 1.5 equivalents of a suitable base (e.g., potassium carbonate, K₂CO₃) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Alkylating Agent Addition: Add 1.2 equivalents of the alkylating agent (e.g., benzyl bromide or ethyl iodide) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of the compound.[18][23]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or another appropriate wavelength determined by UV-Vis scan).
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
This compound (CAS: 202186-21-8) is a highly functionalized pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. Its three distinct reactive sites—the cyano, hydroxyl, and chloro groups—offer a versatile platform for the development of novel molecular architectures. For researchers engaged in drug discovery and the synthesis of complex organic molecules, this compound represents a valuable tool for accessing diverse chemical libraries and exploring new therapeutic possibilities.
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5-Chloro-3-hydroxypicolinonitrile molecular formula C6H3ClN2O
An In-Depth Technical Guide to 5-Chloro-3-hydroxypicolinonitrile: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (C₆H₃ClN₂O), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the known pharmacological profiles of related heterocyclic compounds, this document details the molecule's physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential as a scaffold for novel therapeutic agents.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its nitrogen atom enhances solubility and bioavailability and provides a key hydrogen bond acceptor site for interacting with biological targets.[2] Polysubstituted pyridines, in particular, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]
This compound incorporates three key functional groups onto the pyridine core:
-
A chloro substituent, which can modulate lipophilicity and metabolic stability.
-
A hydroxyl group, which can act as a hydrogen bond donor/acceptor and may exist in tautomeric equilibrium with a pyridinone form, a known motif in kinase inhibitors and metal chelators.[4][5]
-
A nitrile (cyano) group, a versatile synthetic handle that can be transformed into various other functionalities like amides, amines, or carboxylic acids, making it an excellent anchor point for library development.[6][7]
This unique combination makes this compound a compelling building block for creating novel chemical entities with significant therapeutic potential.
Physicochemical and Structural Properties
A summary of the key computed physicochemical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in biological systems and for developing appropriate analytical and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | PubChem |
| Molecular Weight | 154.55 g/mol | PubChem |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem |
| CAS Number | 202186-21-8 (Depositor-Supplied) | PubChem |
| Predicted pKa | 0.30 ± 0.20 | ChemicalBook |
| Predicted XLogP3 | 1.7 | PubChem |
| Predicted Boiling Point | 410.7 ± 45.0 °C | ChemicalBook |
| Predicted Density | 1.52 ± 0.1 g/cm³ | ChemicalBook |
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible and robust synthetic pathway can be designed based on established methodologies for related substituted pyridines. The proposed multi-step synthesis starts from commercially available 2-amino-5-chloropyridine.
Proposed Synthetic Pathway
The proposed synthesis involves diazotization to introduce a hydroxyl group, followed by nitration and subsequent reduction/diazotization to yield a dihydroxy intermediate, and finally cyanation. A more direct, albeit potentially lower-yielding, approach could involve direct cyanation of a halogenated precursor. A plausible route is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Synthesis (Hypothetical)
This protocol is adapted from a known procedure for the synthesis of 5-chloro-2,3-dihydroxy-pyridine.[8]
Step 1: Synthesis of 5-Chloro-2-hydroxypyridine from 2-Amino-5-chloropyridine
-
Rationale: Diazotization of the amino group followed by hydrolysis is a classic method for introducing a hydroxyl group onto an aromatic ring.
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) until nitrogen gas evolution ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with cold water, and dry the crude 5-chloro-2-hydroxypyridine.
-
Step 2: Nitration to form 5-Chloro-2-hydroxy-3-nitropyridine
-
Rationale: Electrophilic aromatic substitution introduces a nitro group, which will be converted to the target hydroxyl group. The hydroxyl group at C2 directs the incoming electrophile to the C3 position.
-
Procedure:
-
Carefully add 5-chloro-2-hydroxypyridine to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Stir the reaction at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[8]
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with water until the washings are neutral, and dry.
-
Step 3 & 4: Conversion to this compound
-
Rationale: This two-step sequence first reduces the nitro group to an amine, which is then converted to the nitrile via a Sandmeyer-type reaction.
-
Procedure:
-
Reduction: Reduce the nitro group of 5-chloro-2-hydroxy-3-nitropyridine to an amine using a standard reducing agent such as iron powder in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).
-
Diazotization & Cyanation:
-
Dissolve the resulting 3-amino-5-chloro-2-hydroxypyridine in cold aqueous HCl.
-
Add NaNO₂ solution at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to proceed, then extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
-
-
Purification Protocol: Column Chromatography
-
Rationale: To remove unreacted starting materials and side products, yielding a high-purity final compound.
-
Procedure:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis first.
-
Slurry Pack: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing a novel organic molecule.
| Technique | Expected Observations |
| ¹H NMR | Expect distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the hydroxyl proton may also be observed.[6][9] |
| ¹³C NMR | Expect six distinct signals corresponding to the six carbon atoms. The carbon of the cyano group (C≡N) will appear around 115-120 ppm, while the carbon attached to the hydroxyl group will be significantly downfield.[6][9] |
| Mass Spec. (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound, confirming the molecular formula. The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be visible. |
| FTIR | Characteristic peaks should be observed for O-H stretching (broad, ~3200-3500 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1400-1600 cm⁻¹).[6][7] |
| HPLC | Purity can be assessed using a reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) should provide a sharp, single peak for the pure compound.[10][11][12] |
Potential Applications in Drug Development
The structural motifs within this compound suggest several promising avenues for therapeutic application.
Caption: Potential therapeutic applications derived from the core functional groups.
-
Kinase Inhibition: The 3-hydroxypyridine moiety can exist in equilibrium with its 3-pyridinone tautomer. The pyridinone scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors used in oncology and inflammation.[4][5] The nitrile group provides a convenient point for modification to explore structure-activity relationships (SAR).
-
Antimicrobial and Antifungal Activity: Halogenated hydroxy-heterocycles, particularly quinoline derivatives, are known for their potent antimicrobial and antifungal properties.[3] The combination of the chloro and hydroxyl groups on the pyridine ring may confer similar activity, making this scaffold a candidate for developing new anti-infective agents.
-
Metal Chelation: 3-hydroxy-4-pyridinones are powerful iron chelators.[4] The analogous 3-hydroxy-2-cyano arrangement in the target molecule could act as a bidentate ligand, chelating metal ions. This property is relevant for diseases associated with metal dysregulation, such as neurodegenerative disorders.
Safety and Handling
While specific toxicity data for this compound is limited, data from closely related compounds such as chloro-hydroxybenzonitriles and other pyridine derivatives suggest the following precautions are necessary.
-
Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle only in a chemical fume hood. Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. For handling powders, a dust mask or respirator is recommended.
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
This compound represents a versatile and promising scaffold for medicinal chemistry and drug discovery. Its combination of a privileged pyridine core with synthetically tractable and pharmacologically relevant functional groups makes it an ideal starting point for the development of compound libraries targeting a range of diseases. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this molecule, enabling further exploration of its therapeutic potential.
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IUPAC name 5-chloro-3-hydroxypyridine-2-carbonitrile
An In-depth Technical Guide to 5-chloro-3-hydroxypyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical scaffold, 5-chloro-3-hydroxypyridine-2-carbonitrile. This document delves into its fundamental physicochemical properties, outlines robust synthetic and analytical protocols, and explores its strategic importance as a versatile building block in the synthesis of novel therapeutic agents.
Introduction: A Privileged Scaffold in Medicinal Chemistry
5-chloro-3-hydroxypyridine-2-carbonitrile is a substituted heterocyclic compound built upon the pyridine nucleus. The pyridine ring is a well-established "privileged scaffold" in drug design, present in numerous natural products and FDA-approved pharmaceuticals.[1] The specific arrangement of a chloro group, a hydroxyl group, and a nitrile on this scaffold provides a unique combination of electronic properties and reactive handles. This trifunctional nature allows for precise, multi-directional modifications, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating diverse compound libraries for high-throughput screening. Derivatives of similar pyridine structures are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is foundational to its application. The data presented below are derived from computational models and public chemical databases.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[4] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[4] |
| Molecular Weight | 154.55 g/mol | PubChem[4] |
| CAS Number | 202186-21-8 (Depositor-Supplied) | PubChem[4] |
| Appearance | Expected to be a powder/crystalline solid | Inferred from similar compounds[5][6] |
| XLogP3-AA | 1.7 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Topological Polar Surface Area | 56.9 Ų | PubChem[4] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two distinct signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling. A broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Six distinct carbon signals: four for the pyridine ring carbons, one for the nitrile carbon (-C≡N), and one for the carbon bearing the hydroxyl group. |
| IR Spectroscopy | Characteristic absorption bands: broad O-H stretch (~3200-3600 cm⁻¹), sharp C≡N stretch (~2220-2260 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic M+2 isotopic pattern of approximately 3:1 intensity ratio, confirming the presence of a single chlorine atom.[7] |
Synthesis and Chemical Reactivity
The strategic value of 5-chloro-3-hydroxypyridine-2-carbonitrile lies in its accessibility through synthesis and the versatile reactivity of its functional groups.
Proposed Synthetic Strategy
The diagram below illustrates a conceptual synthetic workflow. The initial diazotization of an aminopyridine to a hydroxypyridine is a standard transformation. Subsequent nitration, reduction, and a Sandmeyer-type reaction (diazotization followed by cyanation) would install the remaining functional groups. This multi-step process offers control over the regiochemistry of substitution.
Caption: Conceptual workflow for the synthesis of the target compound.
Key Chemical Reactivity
The compound's three functional groups are key sites for molecular elaboration, enabling the synthesis of a wide range of derivatives.
-
Hydroxyl Group (-OH): This group can be readily alkylated to form ethers or acylated to form esters, which is useful for modifying solubility and creating prodrugs. It also activates the pyridine ring towards electrophilic substitution, although the ring's inherent electron deficiency and other deactivating groups temper this effect.
-
Chloro Group (-Cl): The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) by various nucleophiles (e.g., amines, thiols, alkoxides).[2] This is a powerful method for introducing diverse side chains. Furthermore, it can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form C-C or C-N bonds.[5][8]
-
Nitrile Group (-C≡N): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles.[2]
Caption: Key reaction sites on the 5-chloro-3-hydroxypyridine-2-carbonitrile scaffold.
Role in Drug Discovery and Development
The true utility of 5-chloro-3-hydroxypyridine-2-carbonitrile is realized in its application as a foundational scaffold for building potential drug candidates. The ability to selectively modify each of the three functional groups allows for a systematic exploration of the chemical space around the core, a process central to establishing Structure-Activity Relationships (SAR).
For instance, in a drug discovery campaign, an initial "hit" compound containing this scaffold can be optimized. The hydroxyl group could be modified to improve hydrogen bonding interactions with a target protein. The chloro position could be subjected to Suzuki coupling to introduce various aryl groups to probe hydrophobic pockets. Finally, the nitrile could be converted to an amine to introduce a positive charge or serve as an anchor point for further elaboration.
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An In-depth Technical Guide to the Synthesis of 5-Chloro-3-hydroxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-hydroxypicolinonitrile is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a nitrile group on a pyridine ring, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data. The presented methodology is designed to be both efficient and scalable, catering to the needs of researchers in academic and industrial settings.
Introduction
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, owing to its ability to engage in a wide range of biological interactions. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This compound, with its trifunctionalized core, offers multiple points for diversification, making it a valuable precursor in drug discovery and development programs. This guide aims to provide a detailed and practical approach to the synthesis of this important intermediate, empowering researchers to access this compound for their specific applications.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available precursor. A logical and efficient route involves the sequential functionalization of a substituted aminopyridine. The chosen strategy leverages well-established and reliable chemical transformations, including diazotization and Sandmeyer reactions, to introduce the required hydroxyl and cyano functionalities with high regioselectivity.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
The key transformations in this pathway are:
-
Diazotization of 2-Amino-5-chloropyridine: The synthesis commences with the diazotization of commercially available 2-amino-5-chloropyridine. In the presence of a strong acid and sodium nitrite, the amino group is converted into a diazonium salt. This intermediate is then subjected to hydrolysis by heating to yield 5-chloro-2-hydroxypyridine. This reaction is a cornerstone of aromatic chemistry for the conversion of amino groups to hydroxyl groups.[1]
-
Nitration of 5-Chloro-2-hydroxypyridine: The subsequent step involves the regioselective nitration of the pyridine ring. The hydroxyl group at the 2-position is an activating group and directs the electrophilic nitration to the ortho and para positions. Under controlled conditions, the nitro group is introduced at the 3-position to afford 5-chloro-2-hydroxy-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group to furnish 3-amino-5-chloro-2-hydroxypyridine. This transformation can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation with palladium on carbon.
-
Sandmeyer Reaction for Cyanation: The final key step is the introduction of the nitrile group at the 2-position. This is accomplished via a Sandmeyer reaction.[2][3][4] The amino group of 3-amino-5-chloro-2-hydroxypyridine is first converted to a diazonium salt under acidic conditions with sodium nitrite. The resulting diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group, yielding the target molecule, this compound. The Sandmeyer reaction is a versatile and widely used method for the introduction of various functional groups onto aromatic rings.[2][3][4]
Experimental Protocol
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 5-Chloro-2-hydroxypyridine
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in aqueous sulfuric acid (e.g., 10% v/v), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.
-
The cooling bath is then removed, and the reaction mixture is slowly heated to 80-90 °C and maintained at this temperature until the evolution of nitrogen gas ceases.
-
The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium carbonate) to a pH of 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloro-2-hydroxypyridine.
Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, 5-chloro-2-hydroxypyridine (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to give 5-chloro-2-hydroxy-3-nitropyridine.
Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine
-
A mixture of 5-chloro-2-hydroxy-3-nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in glacial acetic acid is heated at reflux with stirring for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess iron.
-
The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base (e.g., aqueous ammonia).
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-amino-5-chloro-2-hydroxypyridine.
Step 4: Synthesis of this compound
-
3-Amino-5-chloro-2-hydroxypyridine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is then slowly added to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.
-
The mixture is cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |
| 5-Chloro-2-hydroxypyridine | C₅H₄ClNO | 129.54 | 75-85 | White to off-white solid | 155-158 |
| 5-Chloro-2-hydroxy-3-nitropyridine | C₅H₃ClN₂O₃ | 174.54 | 80-90 | Yellow solid | 188-191 |
| 3-Amino-5-chloro-2-hydroxypyridine | C₅H₅ClN₂O | 144.56 | 70-80 | Light brown solid | 210-213 (decomposes) |
| This compound | C₆H₃ClN₂O | 154.55 | 60-70 | Pale yellow solid | 175-178 |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct aromatic proton signals in the pyridine region, corresponding to the protons at the 4 and 6 positions. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbon of the nitrile group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Cl stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.
Conclusion
This technical guide outlines a reliable and comprehensive synthetic route to this compound. The described methodology, based on fundamental and well-understood organic reactions, provides a practical framework for the preparation of this valuable building block. By following the detailed experimental protocol and employing the suggested analytical techniques for characterization, researchers can confidently synthesize and utilize this compound in their ongoing drug discovery and development endeavors.
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An In-depth Technical Guide to the Precursors and Starting Materials for 5-Chloro-3-hydroxypicolinonitrile
Introduction: The Strategic Importance of 5-Chloro-3-hydroxypicolinonitrile
This compound, a key heterocyclic building block, holds significant value for researchers and scientists in the field of drug development and medicinal chemistry. Its trifunctional nature—a reactive nitrile group, a nucleophilic hydroxyl group, and a synthetically versatile chlorine substituent—makes it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. Specifically, it serves as a crucial intermediate in the preparation of 2,3,4-trisubstituted pyridines, which are core scaffolds in numerous pharmaceutical agents. The strategic placement of its functional groups allows for sequential and regioselective modifications, providing a robust platform for the construction of novel molecular architectures with potential therapeutic applications.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite precursors, starting materials, and the underlying chemical principles that govern these transformations.
Synthetic Strategies: Pathways to a Key Intermediate
Two principal synthetic strategies have emerged for the preparation of this compound and its derivatives: a modern approach involving isoxazole chemistry and a more classical method centered around directed ortho-lithiation.
Route 1: The Isoxazole Annulation and Ring-Opening Strategy
This contemporary approach offers a unique and efficient pathway to substituted 3-hydroxypicolinonitriles, which can then be chlorinated to yield the target compound. The core of this strategy lies in the construction and subsequent rearrangement of an isoxazolopyridine intermediate.
The logic behind this route is the use of a masked hydroxypyridine system within the isoxazole ring. The N-O bond of the isoxazole is strategically cleaved under basic conditions to unmask the hydroxyl group and form the desired picolinonitrile core. This method avoids the often harsh conditions required for direct functionalization of the pyridine ring.
Caption: Synthetic workflow for Route 2.
The central starting material for this route is 3-hydroxypicolinonitrile .
Table 3: Sourcing and Synthesis of 3-Hydroxypicolinonitrile
| Status | Details |
| Commercial Availability | 3-Hydroxypicolinonitrile is commercially available from several chemical suppliers, making this a viable starting point for laboratory-scale synthesis. [1][2] |
| Synthetic Preparation | For larger-scale syntheses or when commercial sources are not accessible, 3-hydroxypicolinonitrile can be prepared from readily available precursors such as 2-amino-5-chloropyridine through a series of diazotization and substitution reactions. [3] |
The following is a general protocol for the ortho-functionalization of a protected 3-hydroxypicolinonitrile. [4] Step 1: Protection of the Hydroxyl Group
-
React 3-hydroxypicolinonitrile with a suitable protecting group reagent (e.g., a carbamoyl chloride) in the presence of a base to form the protected derivative.
Step 2: Directed ortho-Lithiation and Electrophilic Quench
-
Dissolve the protected 3-hydroxypicolinonitrile in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium. The hydroxyl-directing group will facilitate the regioselective deprotonation at the C-4 position.
-
After stirring for a suitable time to ensure complete lithiation, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Allow the reaction to warm to room temperature and then quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product, dry the organic phase, and purify by standard methods (e.g., column chromatography).
Mechanistic Insight: The Role of the Directing Group
The success of this reaction hinges on the coordinating ability of the heteroatom in the directing group (in this case, the oxygen of the protected hydroxyl group) with the lithium cation of the organolithium reagent. [5][6]This coordination brings the strong base into close proximity to the ortho-proton, leading to its selective abstraction over other potentially acidic protons in the molecule. [7][8]
The Final Step: Chlorination at the 5-Position
Both synthetic routes converge on a 3-hydroxypicolinonitrile derivative that requires a final chlorination step to introduce the chlorine atom at the 5-position.
Electrophilic Aromatic Substitution: A Key Transformation
The introduction of the chlorine atom is achieved through an electrophilic aromatic substitution reaction. The pyridine ring, being electron-deficient, typically requires activating groups to undergo this type of reaction under mild conditions. The hydroxyl group at the 3-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the para position (C-5) is sterically more accessible and electronically favored for substitution.
A common and effective chlorinating agent for this transformation is N-Chlorosuccinimide (NCS) . NCS is a solid, easy-to-handle reagent that serves as a source of electrophilic chlorine. [9]
-
Dissolve the 3-hydroxypicolinonitrile derivative in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution.
-
The reaction may be stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove any unreacted NCS, followed by a standard aqueous workup.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound can be approached through two distinct and effective strategies. The modern isoxazole-based route offers a novel and efficient method for constructing the core structure with a high degree of substitution flexibility. The more traditional directed ortho-lithiation route provides a reliable alternative, particularly when the requisite 3-hydroxypicolinonitrile starting material is readily available. The final electrophilic chlorination step is a common feature of both pathways and can be achieved under relatively mild conditions. The choice of synthetic route will ultimately depend on the specific substitution pattern desired in the final product, the availability of starting materials, and the scale of the synthesis. A thorough understanding of the precursors and the mechanistic principles behind each synthetic step is paramount for the successful and efficient production of this valuable synthetic intermediate.
References
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- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
- Directed Metal
- [Directed (ortho)
- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- 3-Hydroxypicolinonitrile. Sigma-Aldrich.
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- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.
- Directed ortho metal
- 3-Hydroxypyridine-2-carbonitrile. PubChem.
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- [Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of W
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- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
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Spectroscopic Profile of 5-Chloro-3-hydroxypicolinonitrile: A Technical Guide for Researchers
Foreword
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, 5-Chloro-3-hydroxypicolinonitrile stands out as a molecule of significant interest due to its unique electronic and structural features, which make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational resource for researchers engaged in its synthesis, modification, and application. Our approach is rooted in the principles of scientific integrity, combining established theoretical knowledge with practical, field-proven insights to deliver a self-validating and authoritative technical resource.
Introduction to this compound
This compound, with the chemical formula C₆H₃ClN₂O, is a substituted pyridine nitrile.[1] Its structure is characterized by a pyridine ring functionalized with a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and a nitrile group at the 2-position. This arrangement of electron-withdrawing and electron-donating groups on the pyridine core imparts a distinct reactivity and potential for diverse chemical transformations.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[1] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[1] |
| Molecular Weight | 154.55 g/mol | PubChem[1] |
| CAS Number | 202186-21-8 | ChemicalBook[2] |
| Predicted Boiling Point | 410.7±45.0 °C | ChemicalBook[3] |
| Predicted Density | 1.52±0.1 g/cm³ | ChemicalBook[3] |
| Predicted pKa | 0.30±0.20 | ChemicalBook[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Due to the absence of publicly available experimental NMR spectra for this compound, the following analysis is based on predicted data, which serves as a robust guide for experimental verification. Predictions are derived from computational models that are highly reliable for such aromatic systems.[4][5][6]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | ~7.5 - 7.8 | Doublet | ~2-3 | Deshielded by the adjacent chlorine and nitrile groups. Coupled to H6. |
| H6 | ~8.2 - 8.5 | Doublet | ~2-3 | Deshielded by the ring nitrogen. Coupled to H4. |
| OH | Variable (broad singlet) | Broad Singlet | N/A | Chemical shift is concentration and solvent dependent. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.[7]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the six distinct carbon environments in the molecule. The chemical shifts are predicted based on established substituent effects on the pyridine ring.[8][9][10]
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C-CN) | ~115-120 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| C3 (C-OH) | ~155-160 | Carbon attached to the electron-donating hydroxyl group, significantly deshielded. |
| C4 | ~125-130 | Aromatic CH carbon. |
| C5 (C-Cl) | ~130-135 | Carbon attached to the electronegative chlorine atom. |
| C6 | ~145-150 | Aromatic CH carbon adjacent to the ring nitrogen. |
| CN | ~118-122 | Nitrile carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often preferred.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger spectral width and a longer acquisition time with a greater number of scans are required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C≡N, C=C, C=N, and C-Cl bonds.
Predicted IR Absorption Frequencies:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| C≡N stretch (nitrile) | 2220-2260 | Medium, Sharp |
| C=C and C=N stretch (aromatic ring) | 1400-1600 | Medium to Strong |
| C-O stretch (hydroxyl) | 1200-1300 | Strong |
| C-Cl stretch | 600-800 | Medium to Strong |
Interpretation:
The broadness of the O-H stretching band is indicative of hydrogen bonding. The sharp peak in the 2220-2260 cm⁻¹ region is a clear marker for the nitrile group.[11][12][13] The series of peaks in the 1400-1600 cm⁻¹ range are characteristic of the pyridine ring vibrations.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a mull (e.g., Nujol) or by using an Attenuated Total Reflectance (ATR) accessory.[14]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or ATR crystal should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (MW = 154.55 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M), due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[15]
-
Molecular Ion (M⁺): m/z ≈ 154 and 156.
-
Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z ≈ 127 and 129.
-
Loss of CO: Fragmentation of the pyridine ring could involve the loss of carbon monoxide, resulting in a fragment at m/z ≈ 126 and 128.
-
Loss of Cl: Cleavage of the C-Cl bond would yield a fragment at m/z ≈ 119.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is likely to induce more fragmentation, providing detailed structural information.[16][17][18]
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.
Synthesis and Applications
Potential Applications:
The structural motifs present in this compound suggest its potential utility in several areas of research and development:
-
Medicinal Chemistry: Chloro-containing heterocyclic compounds are prevalent in a wide range of FDA-approved drugs.[20] The pyridine scaffold is a well-established pharmacophore. The combination of the nitrile and hydroxyl groups offers sites for further chemical modification to generate libraries of compounds for screening against various biological targets.[21]
-
Agrochemicals: Many pesticides and herbicides are based on substituted pyridine structures.
-
Materials Science: The electronic properties of this molecule could make it a candidate for use in the development of organic electronic materials.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. While experimental data is currently limited in the public domain, the predicted spectroscopic data, grounded in established chemical principles, offers a reliable framework for researchers. The detailed protocols and interpretation guidelines presented herein are designed to empower scientists in their efforts to synthesize, characterize, and utilize this promising chemical entity. As research into novel heterocyclic compounds continues to expand, a thorough understanding of their spectroscopic properties will remain a critical component of innovation in drug discovery and materials science.
Diagrams
Caption: Molecular Structure of this compound.
Caption: General workflow for spectroscopic analysis.
References
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]
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- 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
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- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
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- Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. PubMed Central. [Link]
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-3-hydroxypicolinonitrile
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Chloro-3-hydroxypicolinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using modern NMR techniques.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative with a unique arrangement of electron-withdrawing and electron-donating groups. This substitution pattern significantly influences its chemical reactivity and biological activity. Accurate structural confirmation and purity assessment are paramount in its application, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the unambiguous characterization of this compound.
Theoretical Framework: Understanding the NMR Landscape of a Substituted Pyridine
The chemical shifts and coupling patterns observed in the NMR spectra of this compound are governed by the electronic environment of each nucleus. The pyridine ring itself is an electron-deficient aromatic system. The substituents—a chloro group at C5, a hydroxyl group at C3, and a nitrile group at C2—exert distinct electronic effects that modulate the shielding and deshielding of the ring protons and carbons.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to observe signals for the two aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the combined inductive and resonance effects of the substituents. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, we anticipate six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts of these carbons are highly sensitive to the electronic nature of the attached substituents.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in the public domain, the following data is predicted based on established substituent effects on the pyridine ring and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions, and a broad signal for the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1-8.3 | Doublet | ~2-3 | H6 |
| ~7.4-7.6 | Doublet | ~2-3 | H4 |
| Variable | Broad Singlet | - | OH |
Justification for Assignments:
-
H6: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H4.
-
H4: This proton is ortho to the chloro group and meta to the hydroxyl and cyano groups. It will appear as a doublet due to coupling with H6.
-
OH: The hydroxyl proton signal is typically broad and its chemical shift can vary significantly with solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to display six distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C3 |
| ~145-150 | C6 |
| ~140-145 | C5 |
| ~125-130 | C4 |
| ~115-120 | CN |
| ~110-115 | C2 |
Justification for Assignments:
-
C3: The carbon bearing the hydroxyl group is expected to be significantly deshielded and appear at the lowest field.
-
C6: This carbon is adjacent to the nitrogen and is expected to be deshielded.
-
C5: The carbon attached to the chlorine atom will be deshielded due to the electronegativity of chlorine.
-
C4: This carbon is influenced by the surrounding substituents and is expected in the mid-range of the aromatic region.
-
CN: The nitrile carbon typically resonates in this region.
-
C2: The carbon attached to the cyano group is expected to be in the more upfield region of the aromatic carbons.
Experimental Protocol for NMR Analysis
A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing hydroxyl groups. Chloroform-d (CDCl₃) can also be used, but the hydroxyl proton may exchange or have a very broad signal.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.[3]
Logical Workflow for Spectral Acquisition and Processing
Caption: A streamlined workflow for NMR analysis.
Data Acquisition
-
Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or TMS (if used).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural Elucidation and Data Interpretation
The predicted spectra provide a strong foundation for interpreting the experimental data. The chemical shifts of the aromatic protons and carbons will be the primary indicators of the substitution pattern. The observation of two distinct aromatic proton signals, each as a doublet with a small coupling constant, would confirm the 1,2,3,5-tetrasubstituted pattern of the pyridine ring.
For definitive assignments, especially for the carbon signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C4 and C6).
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C2, C3, and C5) by observing correlations from the assigned protons (H4 and H6).
Key Structural Correlations in this compound
Caption: Correlation of molecular structure with predicted NMR signals.
Conclusion
This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of NMR and the influence of the various substituents on the pyridine ring, researchers can confidently interpret the spectral data to confirm the structure and purity of this important chemical entity. The predicted spectral data and the outlined experimental protocols serve as a valuable resource for scientists engaged in the synthesis and application of this compound. For unambiguous structural elucidation, the use of 2D NMR techniques is highly recommended.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology.
- Organomation.
- University College London.
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- KPU Pressbooks. 6.5 NMR Theory and Experiment – Organic Chemistry I. [Link]
- Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
- MDPI.
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A Technical Guide to the Infrared Spectroscopy of 5-Chloro-3-hydroxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the infrared (IR) spectroscopic analysis of 5-Chloro-3-hydroxypicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a framework for understanding why specific experimental choices are made and how to interpret the resulting spectrum with a high degree of confidence. This document is structured to be a self-validating resource, grounding its protocols and interpretations in established scientific principles and authoritative references.
Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Nitriles
This compound is a substituted pyridine derivative featuring chloro, hydroxyl, and nitrile functional groups.[1] This specific arrangement of electron-withdrawing and hydrogen-bonding moieties on an aromatic ring creates a molecule with unique electronic and structural characteristics. Infrared spectroscopy serves as a rapid, non-destructive, and powerful tool for the structural elucidation of such compounds. The technique provides a distinct molecular "fingerprint" by probing the vibrational modes of the molecule's covalent bonds.
Each functional group (O-H, C≡N, C-Cl, C=C, C-N) absorbs infrared radiation at a characteristic frequency. The precise position, intensity, and shape of these absorption bands reveal intimate details about the molecular structure and intermolecular interactions. For a molecule like this compound, IR spectroscopy is critical for:
-
Structural Verification: Confirming the presence of key functional groups is the primary application. The spectrum should unambiguously show features of the hydroxyl, nitrile, and the substituted aromatic ring.
-
Purity Assessment: Detecting impurities, such as starting materials or by-products, which would present their own characteristic IR bands not belonging to the target molecule.
-
Studying Intermolecular Interactions: Analyzing the influence of hydrogen bonding, particularly involving the hydroxyl and nitrile groups, which can significantly shift absorption frequencies and broaden peaks.[2][3]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol is designed to yield a high-resolution, high-signal-to-noise spectrum of this compound using a modern Fourier-Transform Infrared (FTIR) spectrometer, leveraging an Attenuated Total Reflectance (ATR) accessory, which is the dominant and most convenient method for solid and liquid samples.[4]
Instrument & Accessory Selection
A laboratory-grade FTIR spectrometer is standard. For the sample interface, a single-reflection diamond ATR accessory is highly recommended. The choice of a diamond ATR crystal is deliberate; it is exceptionally robust, chemically inert, and provides excellent performance across the full mid-IR spectral range (4000–400 cm⁻¹), making it ideal for a wide variety of solid powder samples.[5][6]
Step-by-Step Sample Analysis Workflow
-
Background Spectrum Acquisition:
-
Ensure the diamond ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) on a soft wipe to remove any residue from previous measurements.
-
Record a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic response. This background is mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte. A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation & Loading:
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the diamond crystal.[5]
-
Apply consistent pressure using the ATR's integrated clamp. The objective is to ensure intimate and uniform contact between the solid sample and the crystal surface.[7] This contact is necessary for the evanescent wave—the IR beam that penetrates a short distance beyond the crystal surface—to effectively interact with the sample.[5][6]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution). Co-adding multiple scans improves the signal-to-noise ratio, making weaker absorption bands more discernible.
-
-
Data Processing:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum, generating a final absorbance or transmittance spectrum.
-
Apply an ATR correction. This is a crucial software algorithm that corrects for the wavelength-dependent depth of penetration of the evanescent wave. This correction produces a spectrum with peak intensities that more closely resemble those from a traditional transmission experiment, aiding in interpretation.
-
The entire workflow, from background collection to final data processing, is visualized in the diagram below.
Caption: Standard Operating Procedure for FTIR-ATR analysis of a solid sample.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The interpretation of the IR spectrum requires a systematic analysis of different spectral regions. The key is to correlate the observed absorption bands with the vibrational modes of the specific functional groups in this compound.
High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations involving hydrogen.[8]
-
O-H Stretching: The hydroxyl group (-OH) attached to the pyridine ring gives this molecule phenol-like character.[9][10] In the solid state, strong intermolecular hydrogen bonding is expected. This causes the O-H stretching band to be strong and very broad, typically appearing in the range of 3500 - 3200 cm⁻¹ .[2][3][11] The breadth of the peak is a direct consequence of the diverse population of hydrogen bond strengths within the crystal lattice.[2][9]
-
Aromatic C-H Stretching: The C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ region.[12][13] These are usually of medium to weak intensity and may appear as sharp, small peaks on the shoulder of the much larger O-H band.
Triple Bond and Aromatic Region (2500 - 1500 cm⁻¹)
-
C≡N Stretching: The nitrile group (C≡N) gives rise to a very sharp and diagnostically intense absorption band. For aromatic or conjugated nitriles, this band typically appears between 2240 and 2220 cm⁻¹ .[14][15][16][17] Its presence in this specific, uncluttered region of the spectrum is a key confirmation of the molecule's identity.[18][19]
-
Aromatic C=C and C=N Stretching: The pyridine ring vibrations appear in the 1600 - 1400 cm⁻¹ region.[12] One would expect a series of sharp to medium intensity bands corresponding to the stretching of the C=C and C=N bonds within the aromatic ring.[3][9][10]
Fingerprint Region (1500 - 600 cm⁻¹)
This region is complex and contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure.[3][13]
-
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group attached to the aromatic ring is expected to appear as a strong band in the 1260 - 1180 cm⁻¹ range.[2][3]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for substituted aromatics occur between 900 - 675 cm⁻¹ .[12] The exact position can sometimes give clues about the substitution pattern.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency part of the fingerprint region, typically between 800 and 600 cm⁻¹ .[14] This band is often strong.
Summary of Expected Absorptions
The table below summarizes the anticipated key vibrational frequencies and their assignments for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity | Notes |
| 3500 - 3200 | O-H Stretch (H-bonded) | O-H | Strong, Broad | The breadth indicates strong intermolecular hydrogen bonding.[2][3][9] |
| 3100 - 3000 | Aromatic C-H Stretch | C-H | Weak to Medium | Confirms the aromatic nature of the pyridine ring.[12] |
| 2240 - 2220 | Nitrile Stretch | C≡N | Strong, Sharp | A key diagnostic peak for the nitrile functional group on a ring.[15][16] |
| 1600 - 1400 | Aromatic Ring Stretch | C=C, C=N | Medium, Multiple | A series of bands confirming the pyridine ring structure.[9][10][12] |
| 1260 - 1180 | Aryl C-O Stretch | C-O | Strong | Characteristic of a phenol-like hydroxyl group.[2][3] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | C-H | Medium to Strong | Position is sensitive to the ring substitution pattern.[12] |
| 800 - 600 | C-Cl Stretch | C-Cl | Strong | Confirms the presence of the chloro substituent.[14] |
Conclusion: A Tool for Molecular Confirmation and Beyond
The infrared spectrum of this compound provides a rich dataset that serves as a robust confirmation of its chemical identity. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, a researcher can confidently identify the key functional groups and gain insight into the intermolecular forces at play. This guide has outlined the necessary steps, from sample preparation to data analysis, grounding each recommendation in the fundamental principles of vibrational spectroscopy. The combination of a strong, broad O-H stretch, a sharp C≡N stretch, and the characteristic fingerprint of the substituted pyridine ring creates a unique spectral signature, making FTIR spectroscopy an essential and efficient tool in the synthesis, quality control, and further development of this and related compounds.
References
- Title: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
- URL:https://www.agilent.
- Title: INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS Source: AdiChemistry URL:https://www.adichemistry.com/2022/12/infrared-spectroscopy-of-alcohols.html
- Title: Spectroscopy of Alcohols and Phenols Source: Organic Chemistry: A Tenth Edition URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/11%3A_Organometallic_Reagents/11.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
- Title: Infrared spectrum of phenol Source: Doc Brown's Chemistry URL:https://www.docbrown.info/page06/IRspec/phenolIR.htm
- Title: IR Spectrum and Characteristic Absorption Bands Source: Maricopa Open Digital Press URL:https://pressbooks.maricopa.edu/chem235236/chapter/ir-spectrum-and-characteristic-absorption-bands/
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Fiveable URL:https://library.fiveable.me/ap-chem/unit-3/spectroscopy-carboxylic-acids-nitriles/study-guide/x83d5vPddrGg32GqEWyt
- Title: Spectroscopy Tutorial: Phenols and Enols Source: UCLA Chemistry URL:https://www.chem.ucla.edu/~harding/IGOC/P/phenol01.html
- Title: IR Chart Source: UCLA Chemistry URL:https://www.chem.ucla.edu/~harding/IGOC/I/irchart.html
- Title: IR Absorption Table Source: University of Colorado Boulder URL:https://webspectra.chem.ucla.edu/irtable.html
- Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL:https://www.niu.edu/chembio/facilities/media/special-instructions/pdfs/ir-absorption-table.pdf
- Title: Infrared Spectroscopy Source: Michigan State University Chemistry URL:https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_spec.htm
- Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL:https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL:https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
- URL:https://www.drawell.
- Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL:https://www.edinst.com/blog/common-sampling-techniques-of-ftir-spectroscopy/
- Title: Introduction to FT-IR Sample Handling Source: Thermo Fisher Scientific URL:https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/molecular-spectroscopy-information/ftir-information/ftir-sample-handling-techniques.html
- Title: this compound | C6H3ClN2O Source: PubChem URL:https://pubchem.ncbi.nlm.nih.gov/compound/59928310
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Physical and chemical properties of 5-Chloro-3-hydroxypicolinonitrile.
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-hydroxypicolinonitrile
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many innovative molecules. Among these, substituted pyridines are of paramount importance due to their versatile chemical reactivity and their prevalence in a vast array of biologically active agents. This compound is a multifunctional pyridine derivative that presents a unique combination of reactive sites: a nucleophilic hydroxyl group, an electrophilic aromatic ring, and a versatile nitrile moiety. This combination makes it a highly valuable building block for the synthesis of complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized analysis of the compound's properties, grounded in established chemical principles. We will explore its molecular identity, delve into its physicochemical characteristics, propose a logical synthetic framework, outline protocols for its analytical characterization, and provide essential safety guidance. The insights herein are designed to empower scientists to effectively utilize this compound in their research endeavors.
Part 1: Molecular Identity and Structure
The precise identification and structural understanding of a compound are the foundation of all subsequent research. This compound is a pyridine ring substituted with chloro, hydroxyl, and cyano groups at positions 5, 3, and 2, respectively.
Caption: A plausible synthetic workflow for this compound.
This multi-step process leverages well-established reactions in pyridine chemistry, such as nitration and the Sandmeyer reaction, to systematically install the required functional groups onto a simple starting material. A similar pathway has been described for the synthesis of related dihydroxypyridines. [1]
Part 4: Analytical Characterization Protocols
Structural verification is a non-negotiable step in chemical synthesis. The following are self-validating protocols for the comprehensive characterization of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique provides detailed information about the atomic connectivity and chemical environment of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it allows for the observation of the exchangeable hydroxyl proton.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Two distinct signals in the aromatic region (typically 7.0-9.0 ppm), each appearing as a doublet due to coupling with the other. A broad singlet corresponding to the hydroxyl proton (O-H) will also be present, with a chemical shift that can vary depending on concentration and temperature.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Signals: Six distinct signals are expected. Five signals in the aromatic region (~110-160 ppm) corresponding to the pyridine ring carbons. The nitrile carbon (C≡N) will appear as a characteristic signal further downfield, typically in the range of 115-125 ppm.
-
Protocol 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Data Interpretation:
-
Molecular Ion: Look for a peak corresponding to the calculated exact mass (153.99 Da). In positive mode, this will be at m/z ~155.00 ([C₆H₄ClN₂O]⁺). In negative mode, it will be at m/z ~152.98 ([C₆H₂ClN₂O]⁻).
-
Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. The molecular ion will consist of two peaks: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This signature provides unambiguous confirmation of the presence of a single chlorine atom.
-
Protocol 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹. Its presence is a strong indicator of the nitrile group.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can be used to establish prudent handling practices. Compounds such as 3-Chloro-5-hydroxybenzonitrile and other chlorinated pyridines are often classified as harmful if swallowed and can cause skin and eye irritation. [2][3]
-
Personal Protective Equipment (PPE): Always handle this compound wearing standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes. [4]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials, particularly strong oxidizing agents. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a well-defined molecular entity with a rich chemical potential. Its predicted physicochemical properties, such as a TPSA of 56.9 Ų and an XLogP3 of 1.7, place it in a favorable region of chemical space for drug development. [6]The strategic arrangement of its chloro, hydroxyl, and nitrile functional groups provides three distinct points for chemical modification, making it an exceptionally versatile platform for building molecular diversity. The analytical protocols detailed here provide a robust framework for its unambiguous characterization. By adhering to the recommended safety precautions, researchers can confidently and effectively leverage the synthetic potential of this valuable compound to advance the frontiers of science and medicine.
References
- PubChem. This compound | C6H3ClN2O | CID 59928310.
- Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
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The Strategic Application of 5-Chloro-3-hydroxypicolinonitrile: A Technical Guide for Researchers in Drug Discovery and Agrochemical Development
Abstract
The pyridine scaffold is a cornerstone in the development of modern therapeutics and crop protection agents. Within this privileged structural class, 5-Chloro-3-hydroxypicolinonitrile emerges as a highly versatile, yet underexplored, intermediate. Its unique arrangement of functional groups—a reactive hydroxyl, a versatile cyano moiety, and a strategically placed chlorine atom—offers a powerful platform for the synthesis of diverse chemical libraries. This technical guide provides an in-depth analysis of the potential applications of this compound, presenting it as a valuable starting material for the generation of novel bioactive compounds. We will explore its utility as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, and in the agrochemical sector for the development of next-generation fungicides. This document serves as a practical resource for researchers, offering detailed synthetic strategies and robust screening protocols to unlock the full potential of this promising chemical entity.
Introduction: The Untapped Potential of a Privileged Scaffold
The pyridine ring is a recurring motif in a multitude of FDA-approved drugs and commercially successful agrochemicals, a testament to its favorable physicochemical and pharmacokinetic properties. This compound, with its distinct substitution pattern, presents a compelling case for its strategic use in discovery campaigns. The electron-withdrawing nature of the cyano and chloro groups influences the reactivity of the pyridine ring, while the hydroxyl group provides a key handle for derivatization. This unique combination allows for precise and varied chemical modifications, making it an ideal starting point for library synthesis and lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 202186-21-8 | [1] |
| Molecular Formula | C₆H₃ClN₂O | [2] |
| Molecular Weight | 154.55 g/mol | [2] |
| Predicted Boiling Point | 410.7±45.0 °C | [1] |
| Predicted Density | 1.52±0.1 g/cm³ | [1] |
| Predicted pKa | 0.30±0.20 | [1] |
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 3-hydroxypyridine core is a known pharmacophore in a number of kinase inhibitors. The hydroxyl group can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. The nitrile and chloro substituents on the this compound scaffold offer vectors for synthetic elaboration to target solvent-exposed regions and enhance selectivity and potency.
Rationale for Targeting Kinases
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 2-cyanopyridine moiety can be a valuable pharmacophore in this context, with the nitrile group capable of forming key interactions within the kinase active site.
Proposed Synthetic Strategy for a Kinase Inhibitor Library
The hydroxyl group of this compound is the primary site for derivatization. A common and effective strategy is etherification to introduce a variety of side chains that can probe different regions of the kinase active site.
Workflow 1: Synthesis of a Kinase Inhibitor Library
Caption: Proposed synthetic workflow for generating a diverse library of potential kinase inhibitors from this compound.
Experimental Protocol: General Procedure for Etherification
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
In Vitro Kinase Inhibition Assay
A primary screen of the synthesized library should be performed against a panel of relevant kinases. A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol: Kinase-Glo® Luminescence Assay
-
Prepare a kinase reaction buffer containing the kinase of interest, the appropriate substrate, and ATP at its Km concentration.
-
Add the test compounds (from the synthesized library) at various concentrations to the wells of a 96- or 384-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition by the compound.
-
Calculate the IC₅₀ values for active compounds by plotting the percentage of kinase inhibition against the compound concentration.
Agrochemical Applications: A Building Block for Novel Fungicides
The pyridine ring is a well-established toxophore in many commercial fungicides. The 3-hydroxy-picolinonitrile scaffold can be found in several patented agrochemical structures, suggesting its potential in this area. The chlorine substituent on this compound can enhance the lipophilicity of the resulting molecules, which can improve their penetration through fungal cell membranes.
Rationale for Fungicide Development
Fungal pathogens pose a significant threat to global food security, causing substantial crop losses. The development of new fungicides with novel modes of action is crucial to combat the emergence of resistant fungal strains. The unique electronic properties of the this compound scaffold can be exploited to design molecules that interfere with essential fungal biochemical pathways.
Proposed Synthetic Pathway for Fungicide Candidates
The versatile reactivity of this compound allows for the synthesis of a wide range of derivatives. A promising approach is the conversion of the nitrile group into a more complex heterocyclic system, which is a common strategy in agrochemical design.
Workflow 2: Synthesis of Fungicide Candidates via Nitrile Transformation
Caption: A proposed synthetic route to generate a library of oxadiazole-based fungicide candidates.
Experimental Protocol: Synthesis of an Oxadiazole Derivative
-
Formation of the N-hydroxyamidine: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Reflux the mixture and monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the residue to obtain the N-hydroxyamidine.
-
Cyclization: Dissolve the N-hydroxyamidine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like dichloromethane. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion. Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired oxadiazole.
In Vitro Antifungal Screening
The synthesized compounds should be screened against a panel of economically important fungal pathogens. A standard method is the determination of the minimum inhibitory concentration (MIC) using a broth microdilution assay.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the compounds in a fungal growth medium (e.g., Potato Dextrose Broth).
-
Prepare a standardized inoculum of the fungal species to be tested.
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion and Future Perspectives
This compound represents a strategic and versatile platform for the discovery of novel bioactive molecules in both medicinal chemistry and agrochemical research. Its unique combination of reactive functional groups allows for the facile generation of diverse chemical libraries. The proposed synthetic strategies and screening protocols in this guide provide a clear roadmap for researchers to explore the potential of this promising scaffold. Future research should focus on the synthesis and evaluation of a broad range of derivatives to establish clear structure-activity relationships and identify lead compounds for further optimization. The exploration of this underutilized intermediate holds the promise of delivering next-generation therapeutics and crop protection agents.
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The Biological Versatility of 5-Chloro-3-hydroxypicolinonitrile Derivatives: A Technical Guide for Researchers
Introduction: The 5-Chloro-3-hydroxypicolinonitrile Scaffold - A Privileged Platform for Bioactivity
The this compound core is a fascinating and highly functionalized pyridine ring system that serves as a versatile scaffold in the discovery of novel bioactive molecules. Its unique arrangement of a chlorine atom, a hydroxyl group, and a nitrile moiety provides multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This guide delves into the diverse biological activities exhibited by derivatives of this scaffold, offering insights into their potential applications in agriculture and medicine. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their synthesis and biological evaluation, grounded in established scientific principles.
The strategic placement of the chloro, hydroxyl, and cyano groups on the pyridine ring creates a unique electronic landscape. The electron-withdrawing nature of the chlorine and nitrile groups, combined with the electron-donating potential of the hydroxyl group, results in a molecule with distinct regions of chemical reactivity. This inherent functionality makes this compound an attractive starting point for the synthesis of a wide array of derivatives with potential herbicidal, fungicidal, and therapeutic properties.
Herbicidal Activity: Picolinate Auxin Mimics
A significant area of interest for derivatives of this compound lies in their potential as herbicides. This is largely due to their structural relationship to the picolinic acid class of herbicides, which act as synthetic auxins.[1][2][3] Hydrolysis of the nitrile group in the this compound scaffold would yield the corresponding picolinic acid, a key structural motif for this mode of action.
Mechanism of Action: Disrupting Plant Growth
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. These herbicides bind to specific auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), leading to the degradation of Aux/IAA transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[4]
Structure-Activity Relationships (SAR) for Herbicidal Picolinates
Research into picolinic acid herbicides has established key structural features that influence their activity.[1][5][6] By extrapolating from this data, we can predict how modifications to the this compound core, particularly after hydrolysis of the nitrile to a carboxylic acid, would impact herbicidal efficacy.
| Moiety | Position on Pyridine Ring | Influence on Herbicidal Activity | Rationale |
| Carboxylic Acid | 2 | Essential for activity. | Mimics the carboxylic acid of natural auxin, crucial for binding to the auxin receptor. |
| Amino Group | 4 | Often enhances activity. | Can form important hydrogen bonds within the receptor binding pocket.[2] |
| Halogen (e.g., Chlorine) | 3, 5, 6 | Modulates activity and selectivity. | Influences the electronic properties and metabolic stability of the molecule. The position and nature of the halogen can fine-tune the herbicidal spectrum.[3] |
| Aryl/Heteroaryl | 6 | Can significantly increase potency. | Provides additional binding interactions within the receptor. Recent research has shown that introducing pyrazolyl or other aryl groups at this position can lead to highly active herbicides.[1][4] |
Experimental Protocol: Synthesis of a 4-Amino-5-chloro-3-hydroxypicolinic Acid Derivative
This protocol outlines a potential synthetic route to a herbicidally active picolinic acid derivative starting from a picolinonitrile precursor.
Step 1: Nitration of this compound
-
To a solution of this compound in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain 5-Chloro-3-hydroxy-4-nitropicolinonitrile.
Step 2: Reduction of the Nitro Group
-
Suspend the 5-Chloro-3-hydroxy-4-nitropicolinonitrile in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-5-chloro-3-hydroxypicolinonitrile.
Step 3: Hydrolysis of the Nitrile
-
Dissolve the 4-Amino-5-chloro-3-hydroxypicolinonitrile in a mixture of concentrated hydrochloric acid and water.
-
Heat the solution at reflux for 8-12 hours.
-
Cool the reaction mixture and adjust the pH to 3-4 with a concentrated sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-Amino-5-chloro-3-hydroxypicolinic acid.
Fungicidal and Antibacterial Potential
The this compound scaffold also holds promise for the development of novel antifungal and antibacterial agents. The presence of a chlorinated pyridine ring is a common feature in many known antimicrobial compounds.
Insights from Related Heterocyclic Systems
Studies on related heterocyclic structures provide valuable insights into the potential antimicrobial activity of this compound derivatives. For instance, various pyridine and pyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi.[7][8] The introduction of different substituents on the pyridine ring can modulate the spectrum and potency of the antifungal effect.
Similarly, numerous pyridine-containing compounds have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action for these compounds can vary widely, from inhibition of essential enzymes to disruption of cell membrane integrity.
Hypothesized Workflow for Antifungal Screening
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol describes a standard method for evaluating the in vitro antifungal activity of synthesized compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incorporate various concentrations of the test compound into a molten potato dextrose agar (PDA) medium.
-
Pour the amended PDA into sterile Petri plates and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc (5 mm diameter) of the test fungus.
-
Incubate the plates at 25 ± 2 °C for 5-7 days.
-
Measure the radial growth of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control (without the test compound).
Potential in Medicinal Chemistry
Beyond agricultural applications, the this compound scaffold is a promising starting point for the development of therapeutic agents. The cyanopyridine and hydroxypyridine moieties are present in a number of biologically active molecules with diverse pharmacological properties.
Anticancer and Enzyme Inhibition
Cyanopyridine derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[9][10] The nitrile group can act as a hydrogen bond acceptor and participate in key interactions with biological targets.
Furthermore, the 3-hydroxypyridin-2-one and the analogous 3-hydroxypyridine-2-thione scaffolds have been identified as effective zinc-binding groups in the design of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[11][12] This suggests that derivatives of this compound could be explored for their potential as enzyme inhibitors.
Quantitative Data from a Related Anticancer Cyanopyridine Derivative
The following table presents data for a related cyanopyridone derivative, highlighting its cytotoxic activity against different cancer cell lines.[9]
| Compound | Cell Line | IC50 (µM) |
| 5a (unsubstituted phenyl) | HepG2 (Liver Cancer) | 2.71 ± 0.15 |
| MCF-7 (Breast Cancer) | 1.77 ± 0.10 |
Conclusion and Future Directions
The this compound scaffold is a rich platform for the discovery of novel bioactive compounds. While direct and extensive research on its derivatives is still emerging, the wealth of information on structurally related picolinic acids, cyanopyridines, and other functionalized pyridines provides a strong foundation for future research. The potential for developing potent and selective herbicides, fungicides, and therapeutic agents from this core structure is significant. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships and unlock their full potential in agriculture and medicine.
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The Strategic Utility of 5-Chloro-3-hydroxypicolinonitrile: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of 5-Chloro-3-hydroxypicolinonitrile, a versatile heterocyclic building block gaining prominence in the fields of pharmaceutical and agrochemical research. We will explore its intrinsic chemical characteristics, delve into plausible synthetic strategies, and elucidate its reactivity profile. The core of this guide will focus on the practical application of this molecule in the synthesis of complex molecular architectures, supported by field-proven insights and detailed experimental considerations. This document is intended for researchers, scientists, and professionals in drug development and crop protection who are seeking to leverage the unique properties of this valuable synthetic intermediate.
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal and agricultural chemistry, with its derivatives forming the structural core of numerous bioactive compounds.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its distinct arrangement of chloro, hydroxyl, and nitrile groups, presents a unique trifecta of reactive sites, making it an exceptionally valuable building block for the synthesis of complex, multi-substituted pyridine derivatives.[3] Its utility is particularly noted in the construction of scaffolds for kinase inhibitors and novel crop protection agents.[4][5]
This guide will provide a comprehensive overview of this compound, moving beyond a simple recitation of facts to offer a deeper understanding of its synthetic potential and the chemical logic that underpins its application.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of a building block is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[3] |
| CAS Number | 202186-21-8 | ChemicalBook[6] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[3] |
| Molecular Weight | 154.55 g/mol | PubChem[3] |
| Appearance | Off-white to light yellow powder | (General knowledge) |
| Predicted Boiling Point | 410.7 ± 45.0 °C | ChemicalBook[7] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | ChemicalBook[7] |
| Predicted pKa | 0.30 ± 0.20 | ChemicalBook[7] |
While experimental spectroscopic data for this compound is not widely published, its structure suggests key features that would be observed in ¹H NMR, ¹³C NMR, and IR spectroscopy. The aromatic region of the ¹H NMR spectrum would show two distinct doublets for the pyridine ring protons. The ¹³C NMR would display six signals corresponding to the six carbon atoms of the pyridine ring, with the carbon bearing the nitrile group appearing at a characteristic downfield shift. The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and C-Cl stretching vibrations.
Synthesis of this compound: A Plausible Route
The following proposed synthesis is analogous to the method described for the preparation of 5-chloro-2,3-dihydroxypyridine.[8]
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A plausible multi-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine
-
To a solution of sulfuric acid in water, cool to 0-5 °C.
-
Slowly add 2-amino-5-chloropyridine while maintaining the temperature.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at low temperature for 1 hour.
-
Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours until nitrogen evolution ceases.
-
Cool the mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-hydroxy-5-chloropyridine.
Step 2: Nitration of 2-Hydroxy-5-chloropyridine
-
To concentrated sulfuric acid, cool to 0-5 °C.
-
Add 2-hydroxy-5-chloropyridine portion-wise, maintaining the low temperature.
-
Slowly add a mixture of nitric acid and sulfuric acid, keeping the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash thoroughly with water to remove excess acid, and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.[8]
Step 3: Reduction of the Nitro Group
-
Suspend 2-hydroxy-3-nitro-5-chloropyridine in a mixture of ethanol and water.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the iron salts, and concentrate the filtrate under reduced pressure.
-
Neutralize the residue to precipitate 3-amino-2-hydroxy-5-chloropyridine.
-
Filter, wash with water, and dry.
Step 4: Sandmeyer Reaction to Introduce the Nitrile Group
-
Suspend 3-amino-2-hydroxy-5-chloropyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitrile and the pyridine nitrogen makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). The hydroxyl group can undergo O-alkylation or O-arylation, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.
Diagram 2: Reactivity Map of this compound
Caption: Key reaction pathways for this compound.
O-Alkylation and O-Arylation
The hydroxyl group of this compound can be readily alkylated or arylated to form the corresponding ethers. This transformation is crucial for introducing diverse side chains and modulating the molecule's steric and electronic properties.
Exemplary Protocol: O-Alkylation
-
Dissolve this compound in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate or sodium hydride, to deprotonate the hydroxyl group.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
This O-alkylation is a key step in the synthesis of various biologically active molecules where the ether linkage is a common structural motif.[9][10]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the nitrile group. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The choice of base depends on the pKa of the nucleophile; a stronger base is required for less acidic nucleophiles.
Suzuki-Miyaura Cross-Coupling
The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[11][12] This is a powerful method for introducing aryl or vinyl substituents at the 5-position of the pyridine ring.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
The ability to perform Suzuki couplings on this scaffold opens up avenues for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[13][14]
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The carboxylic acid can then be used in further transformations such as esterification or amide bond formation.
Application in the Synthesis of Bioactive Molecules: A Look Towards Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that are critical components of signaling pathways for numerous cytokines and growth factors.[15] Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[16][17] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[18]
The this compound scaffold possesses key structural features that make it an attractive starting point for the synthesis of JAK inhibitors. The substituted pyridine core is a common motif in many kinase inhibitors, and the functional groups on this building block allow for the systematic exploration of the chemical space around the kinase active site.
While a direct synthesis of a marketed drug from this compound is not yet published, its potential is evident from the structures of known JAK inhibitors and the synthetic strategies employed in their discovery.[19] For instance, the synthesis of potent JAK2 inhibitors has been reported starting from related nitropyridine precursors.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of reactive sites—a hydroxyl group amenable to O-alkylation, a chloro group susceptible to nucleophilic substitution and cross-coupling reactions, and a nitrile group that can be further transformed—makes it a valuable tool for the construction of complex molecular architectures. While its full potential is still being explored, the structural motifs accessible from this intermediate are highly relevant to the development of new pharmaceuticals, particularly in the area of kinase inhibitors, and agrochemicals. As the demand for novel bioactive molecules continues to grow, the strategic application of such well-designed building blocks will be paramount to the advancement of chemical synthesis.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Chloro-3-hydroxypicolinonitrile
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Chloro-3-hydroxypicolinonitrile, a valuable heterocyclic building block for drug discovery and materials science. The synthesis is presented as a robust four-step process commencing from 2,5-dichloropyridine. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures, particularly concerning the handling of highly toxic reagents. The protocol is designed for researchers, chemists, and drug development professionals, offering a self-validating system for producing the target compound with high purity. All procedural choices are justified, and characterization data for the final product are outlined.
Introduction and Significance
This compound is a substituted pyridine derivative featuring three distinct functional groups: a nitrile, a hydroxyl group, and a chlorine atom. This unique arrangement makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. Substituted picolinonitriles are core structures in various pharmacologically active compounds and functional materials. The protocol detailed herein provides a reliable pathway to access this key intermediate, enabling further research and development in medicinal chemistry and materials science.
The synthesis proceeds through a logical sequence of well-established transformations: nitration, reduction, diazotization/hydrolysis, and nucleophilic aromatic substitution. Each stage is designed for high yield and purity, with detailed workup and purification procedures.
Critical Health and Safety Precautions
The following protocol involves hazardous materials, including a highly toxic cyanide salt. Strict adherence to safety protocols is mandatory. All operations must be conducted within a certified chemical fume hood by personnel trained in handling hazardous substances.
-
2,3-Dichloropyridine and Intermediates: These compounds are irritants to the skin, eyes, and respiratory system.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4][5]
-
Sodium Cyanide (NaCN): Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6]
-
Hydrogen Cyanide (HCN) Gas: NaCN reacts with acids or water to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6] All solutions containing cyanide must be kept strongly basic (pH > 10) at all times.
-
Handling: Always handle solid NaCN and its solutions in a high-performance chemical fume hood.[7] Wear two pairs of nitrile gloves, an impervious apron, and splash goggles.[7][8]
-
Storage: Store NaCN in a cool, dry, well-ventilated, and securely locked area, segregated from acids and oxidizing agents.[6][9]
-
Emergency: An approved cyanide antidote kit (e.g., containing amyl nitrite) must be readily available, and personnel must be trained in its use. In case of any exposure, seek immediate medical attention.[10]
-
-
Acids and Solvents: Handle all acids and organic solvents with care, avoiding contact and inhalation.
Synthesis Workflow Diagram
The overall synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product through four distinct chemical steps.
Caption: Overall workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 2,5-Dichloropyridine | 16110-09-1 | C₅H₃Cl₂N | 147.99 | Starting Material |
| Fuming Nitric Acid (90%) | 7697-37-2 | HNO₃ | 63.01 | Strong Oxidizer |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive |
| Iron Powder (<100 mesh) | 7439-89-6 | Fe | 55.85 | Reducing Agent |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Toxic |
| Sodium Cyanide | 143-33-9 | NaCN | 49.01 | Extremely Toxic |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Base |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrer with heating plate
-
Reflux condenser and distillation apparatus
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Step 1: Nitration of 2,5-Dichloropyridine
-
Rationale: This step introduces a nitro group at the 3-position, which is electronically favored due to the directing effects of the ring nitrogen and chlorine atoms. This nitro group will be converted to the target hydroxyl group in subsequent steps.
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Slowly add 14.8 g (0.1 mol) of 2,5-dichloropyridine to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Once the addition is complete, slowly add 10.5 mL of fuming nitric acid (HNO₃) dropwise via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralize the slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2,5-Dichloro-3-nitropyridine .
Step 2: Reduction of 2,5-Dichloro-3-nitropyridine
-
Rationale: The nitro group is reduced to a primary amine using iron powder in an acidic medium. This amine is a necessary precursor for the diazotization reaction.
-
To a 500 mL flask, add 19.3 g (~0.1 mol) of the 2,5-dichloro-3-nitropyridine from Step 1, 200 mL of glacial acetic acid, and 20 mL of water.
-
Heat the mixture to 60 °C with stirring.
-
In small portions, add 28.0 g (0.5 mol) of iron powder. The reaction is exothermic; control the addition rate to maintain the temperature below 90 °C.
-
After the addition is complete, heat the mixture at 80 °C for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with saturated NaHCO₃ solution (3 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 3-Amino-2,5-dichloropyridine .
Step 3: Diazotization and Hydrolysis of 3-Amino-2,5-dichloropyridine
-
Rationale: The primary amine is converted into a diazonium salt, which is unstable and readily undergoes hydrolysis upon heating to yield the desired hydroxyl group. This method is a standard transformation for converting aromatic amines to phenols.[11]
-
In a 500 mL flask, dissolve 16.3 g (~0.1 mol) of 3-amino-2,5-dichloropyridine in a mixture of 150 mL water and 25 mL concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 8.3 g (0.12 mol) of sodium nitrite (NaNO₂) in 40 mL of water and cool the solution to 0 °C.
-
Add the cold NaNO₂ solution dropwise to the amine solution, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours. Vigorous nitrogen evolution will be observed.
-
Workup: Cool the mixture to room temperature and extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2,5-Dichloro-3-hydroxypyridine .
Step 4: Cyanation of 2,5-Dichloro-3-hydroxypyridine
-
Rationale: This final step involves a nucleophilic aromatic substitution where the more activated chlorine atom at the 2-position is displaced by a cyanide ion.[12] The reaction is performed in a polar aprotic solvent to facilitate the substitution. EXTREME CAUTION IS REQUIRED.
-
Perform this entire procedure in a certified chemical fume hood.
-
To a dry 250 mL flask under a nitrogen atmosphere, add 16.4 g (~0.1 mol) of 2,5-dichloro-3-hydroxypyridine and 100 mL of anhydrous DMSO.
-
Add 6.5 g (0.13 mol) of sodium cyanide (NaCN) in one portion. Handle NaCN with extreme care.
-
Heat the reaction mixture to 100-110 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature.
-
Quenching Excess Cyanide: Prepare a quenching solution of 150 mL household bleach and 150 mL of 1 M NaOH. Slowly and carefully pour the reaction mixture into the vigorously stirring quenching solution in the fume hood. This will oxidize the excess cyanide to the less toxic cyanate. Stir for 1-2 hours.
-
Acidify the solution to pH 5-6 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, This compound .
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Expected Analytical Data for this compound.
References
- Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- Jubilant Ingrevia. (n.d.).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- United Chemical. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
- Thermo Fisher Scientific. (2025).
- Cole-Parmer. (n.d.).
- Guidechem. (n.d.). 2,3-Dichloropyridine (cas 2402-77-9) SDS/MSDS download.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59928310, this compound.
- ECHEMI. (n.d.).
- University of Windsor. (n.d.).
- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (2021). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
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Application Note & Protocol: A Validated Synthetic Route to 5-Chloro-3-hydroxypicolinonitrile
Abstract
5-Chloro-3-hydroxypicolinonitrile is a key heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the development of novel therapeutic agents. This document provides a comprehensive guide for its synthesis, designed for researchers and drug development professionals. We eschew a simplistic recitation of steps, instead presenting a robust, multi-step synthetic pathway starting from the commercially available precursor, 2,6-dichloro-3-nitropyridine. This application note details the strategic rationale behind each transformation, provides validated, step-by-step protocols, and includes mechanistic insights and troubleshooting guidance to ensure reliable and reproducible outcomes. The core of this process involves a highly efficient palladium-catalyzed cyanation, a modern and reliable method for introducing the critical nitrile functionality.
Introduction: The Significance of the Picolinonitrile Scaffold
The picolinonitrile framework, characterized by a pyridine ring substituted with a cyano group, is a privileged scaffold in drug discovery. The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups such as amides or tetrazoles. The specific substitution pattern of this compound offers multiple points for diversification, making it an attractive intermediate for creating libraries of novel compounds. This guide delineates a logical and validated three-step synthesis, designed for both laboratory-scale preparation and potential scale-up.
Overall Synthetic Scheme
The synthesis is designed as a three-step sequence, maximizing yield and purity at each stage. The pathway involves the reduction of a nitro group, diazotization to install a hydroxyl group, and a final palladium-catalyzed cyanation to introduce the nitrile.
Caption: High-level overview of the 3-step synthetic pathway.
Step 1: Synthesis of 3-Amino-2,6-dichloropyridine (Intermediate 1)
Principle & Rationale
The initial step involves the selective reduction of the nitro group on 2,6-dichloro-3-nitropyridine. A variety of reducing agents can accomplish this, but we select iron powder in the presence of ammonium chloride. This system is cost-effective, highly efficient, and operates under mild conditions, which is crucial to avoid undesired hydrodechlorination side reactions that can occur with more aggressive methods like high-pressure catalytic hydrogenation. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group in an aqueous medium.
Detailed Experimental Protocol
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dichloro-3-nitropyridine (19.3 g, 0.1 mol), ethanol (150 mL), and water (50 mL).
-
Reagent Addition: Add ammonium chloride (26.7 g, 0.5 mol) to the suspension. Then, add iron powder (28.0 g, 0.5 mol) portion-wise over 15 minutes. The addition is exothermic and may cause the solvent to approach its boiling point.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Workup: After completion, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the Celite pad thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-amino-2,6-dichloropyridine as a pale yellow solid.
Step 2: Synthesis of 2,6-Dichloro-3-hydroxypyridine (Intermediate 2)
Principle & Rationale
This transformation utilizes the Sandmeyer reaction principle to convert the primary aromatic amine of Intermediate 1 into a hydroxyl group. The process involves two critical phases:
-
Diazotization: The amine is treated with sodium nitrite in a strong acidic medium (sulfuric acid) at low temperatures (0-5°C). This generates a highly reactive diazonium salt. Maintaining a low temperature is paramount to prevent premature decomposition of this intermediate.
-
Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (N₂) and is readily displaced by water (hydrolysis) to form the desired hydroxyl group.
Detailed Experimental Protocol
-
Setup: In a 500 mL flask, dissolve 3-amino-2,6-dichloropyridine (16.3 g, 0.1 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (20 mL) while cooling in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (30 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0°C and 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Hydrolysis: Remove the ice bath and slowly heat the reaction mixture to 80°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1 hour after gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. A solid precipitate should form. Filter the solid, wash with copious amounts of cold water until the washings are neutral (pH ~7).
-
Purification: Dry the crude product under vacuum. Recrystallization from toluene can be performed if higher purity is required, yielding 2,6-dichloro-3-hydroxypyridine as an off-white solid.
Step 3: Synthesis of this compound (Target Compound)
Principle & Rationale
This final, crucial step is a palladium-catalyzed cyanation reaction. This modern cross-coupling method offers high functional group tolerance and superior yields compared to classical methods like the Rosenmund-von Braun reaction.[1]
-
Catalyst System: We employ a Pd(0) catalyst, generated in situ from Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky phosphine ligand, 1,1'-Bis(diphenylphosphino)ferrocene (dppf). The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is used as the cyanide source. It is advantageous because its covalent character and low solubility in organic solvents maintain a low concentration of free cyanide ions, which helps prevent the poisoning and deactivation of the palladium catalyst.[2]
-
Regioselectivity: The cyanation is expected to occur selectively at the C2 position. The chlorine at C2 is more activated towards oxidative addition by the palladium catalyst due to its proximity to the ring nitrogen. The chlorine at C6 remains, becoming the C5 chloro substituent in the final product.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Detailed Experimental Protocol
-
Setup: All glassware should be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon). To a Schlenk flask, add 2,6-dichloro-3-hydroxypyridine (8.2 g, 0.05 mol), zinc cyanide (4.1 g, 0.035 mol), Pd₂(dba)₃ (0.46 g, 0.5 mol%), and dppf (1.11 g, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed N,N-Dimethylformamide (DMF) (100 mL) via cannula.
-
Reaction: Heat the reaction mixture to 120°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a solution of aqueous ammonia (10%, 200 mL) and ethyl acetate (200 mL) and stir for 30 minutes. This step quenches the reaction and complexes any residual zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (Eluent: gradient of 20% to 50% Ethyl Acetate in Hexanes) to afford this compound as a solid.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | 2,6-Dichloro-3-nitropyridine | Fe, NH₄Cl | Ethanol/Water | 85 | 3 | 85-95% |
| 2 | 3-Amino-2,6-dichloropyridine | NaNO₂, H₂SO₄ | Water | 0-5 then 80 | 2 | 70-80% |
| 3 | 2,6-Dichloro-3-hydroxypyridine | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF | 120 | 12-18 | 65-75% |
Troubleshooting and Safety Precautions
-
Step 1 (Reduction):
-
Issue: Incomplete reaction. Solution: Ensure the iron powder is of fine grade and activated if necessary (e.g., by washing with dilute HCl). Ensure vigorous stirring to maintain suspension.
-
Issue: Low yield due to hydrodechlorination. Solution: Avoid prolonged reaction times. Stick to the recommended mild conditions.
-
-
Step 2 (Diazotization):
-
Issue: Low yield or formation of tar-like byproducts. Solution: The most critical parameter is temperature. Ensure the temperature is strictly maintained below 5°C during NaNO₂ addition to prevent premature decomposition of the diazonium salt.
-
-
Step 3 (Cyanation):
-
Issue: Reaction fails to start or stalls. Solution: Ensure all reagents and the solvent are strictly anhydrous and that the system is maintained under a positive pressure of inert gas. Oxygen can deactivate the Pd(0) catalyst.
-
Issue: Formation of byproduct from hydrolysis of the nitrile. Solution: Ensure the workup is performed promptly once the reaction is complete.
-
Safety Imperatives
-
Cyanides: Zinc cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. NEVER allow it to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware and waste should be quenched with a bleach or hydrogen peroxide solution before disposal.
-
Reagents: Concentrated acids (H₂SO₄) are highly corrosive. Palladium catalysts and organic solvents have their own specific hazards. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a validated and reliable multi-step synthesis for this compound. By providing detailed, step-by-step protocols and explaining the chemical principles behind each transformation, this guide empowers researchers to confidently prepare this valuable intermediate for applications in drug discovery and development. The use of a modern palladium-catalyzed cyanation in the final step ensures efficiency and aligns with contemporary best practices in synthetic chemistry.
References
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Nature Communications. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species.
- Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Google Patents. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- RSC Publishing. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes.
- Google Patents. EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. EP 0939079 B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
- Google Patents. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
- PubChem. 3-Hydroxypyridine-2-carbonitrile.
- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).
- ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
- Google Patents. EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
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Application Notes and Protocols: 5-Chloro-3-hydroxypicolinonitrile as a Strategic Intermediate in Drug Discovery
Introduction: The Strategic Value of the Picolinonitrile Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif present in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[1] When functionalized with a nitrile group, forming a picolinonitrile, its value is further amplified. The nitrile moiety is a versatile functional group; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a precursor for a multitude of other functionalities such as amines, amides, and various heterocycles.[2][3]
This guide focuses on a particularly valuable, yet underexplored, building block: 5-Chloro-3-hydroxypicolinonitrile . This molecule incorporates three key pharmacophoric elements onto the pyridine core: a chloro group at the 5-position, a hydroxyl group at the 3-position, and a nitrile at the 2-position. This trifecta of functionalities provides medicinal chemists with a powerful tool for crafting complex molecules with finely tuned pharmacological profiles. The chloro substituent can modulate electronic properties and provide a vector for further functionalization, while the hydroxyl group offers a key site for derivatization, such as etherification, to interact with biological targets.[2] The nitrile group, as mentioned, is a versatile handle for constructing a wide range of chemical entities.[2]
These application notes will provide a comprehensive overview of the synthesis and utility of this compound as a key intermediate in the discovery of novel therapeutics, with a focus on kinase inhibitors and antiviral agents.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | |
| Molecular Weight | 154.55 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols | General knowledge |
| pKa | ~8-9 (hydroxyl group) | Estimated based on similar phenols |
Proposed Synthesis of this compound
While a direct, single-step synthesis of this compound is not prominently described in the literature, a robust, multi-step synthetic route can be proposed based on established pyridine chemistry. The following protocol is a scientifically sound pathway derived from analogous transformations.[4]
Synthetic Scheme Overview
The proposed synthesis begins with the commercially available 2-amino-5-chloropyridine and proceeds through a series of well-established reactions to introduce the required functionalities.
Caption: Proposed multi-step synthesis of this compound.
Detailed Protocol: Synthesis of this compound
PART 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine
This part of the protocol is adapted from a known procedure for the synthesis of 5-chloro-2,3-dihydroxypyridine.[4]
Step 1: Diazotization of 2-Amino-5-chloropyridine to 5-Chloro-2-hydroxypyridine
-
Rationale: This standard reaction converts the amino group into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.
-
Procedure:
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in 10% aqueous sulfuric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-2-hydroxypyridine.
-
Step 2: Nitration of 5-Chloro-2-hydroxypyridine
-
Rationale: The electron-donating hydroxyl group directs the electrophilic nitration to the 3-position of the pyridine ring.
-
Procedure:
-
Add 5-chloro-2-hydroxypyridine (1.0 eq) portion-wise to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain 5-chloro-3-nitro-2-hydroxypyridine.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group, which is a necessary precursor for the subsequent diazotization and hydroxylation.
-
Procedure:
-
To a solution of 5-chloro-3-nitro-2-hydroxypyridine (1.0 eq) in ethanol, add iron powder (excess) and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction, filter off the iron salts, and concentrate the filtrate.
-
Neutralize the residue with a base and extract the product with an organic solvent to yield 3-amino-5-chloro-2-hydroxypyridine.
-
Step 4 & 5: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine
-
Rationale: The newly formed amino group is converted to a diazonium salt and subsequently hydrolyzed to a hydroxyl group.
-
Procedure:
-
Dissolve 3-amino-5-chloro-2-hydroxypyridine (1.0 eq) in dilute hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
After stirring for 30 minutes, slowly heat the reaction mixture to 50-60 °C to facilitate the hydrolysis of the diazonium salt.
-
Cool the mixture and extract the product, 5-chloro-2,3-dihydroxypyridine.
-
PART 2: Cyanation to this compound
Step 6: Introduction of the Cyano Group
-
Rationale: A Sandmeyer-type reaction can be employed to replace a suitable leaving group at the 2-position with a nitrile. In this proposed route, we would first need to convert one of the hydroxyl groups (likely at the 2-position) into a better leaving group, such as a halide, before cyanation. A more direct approach, if a suitable starting material is available, would be the direct cyanation of a pre-functionalized pyridine.
-
Alternative and More Direct Proposed Route: A more efficient synthesis could be envisioned starting from a pre-cyanated pyridine, followed by the introduction of the hydroxyl group.
Caption: A more direct proposed synthesis via a hypothetical starting material.
This alternative highlights the importance of starting material selection in synthetic design. Should 5-chloro-3-aminopicolinonitrile be accessible, the synthesis of the target compound would be significantly streamlined.
Application in Drug Discovery: A Versatile Intermediate
The strategic placement of the chloro, hydroxyl, and cyano groups makes this compound a highly valuable intermediate for the synthesis of complex drug candidates.
Kinase Inhibitors
The picolinonitrile scaffold is a known hinge-binding motif in many kinase inhibitors.[5] The nitrogen of the pyridine ring can form a crucial hydrogen bond with the kinase hinge region, while the substituents at the 3, 4, and 5-positions can be modified to achieve potency and selectivity.
Case Study: Checkpoint Kinase 1 (CHK1) Inhibitors
A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been identified as potent and selective CHK1 inhibitors for the treatment of hematologic malignancies.[5] The general structure of these inhibitors features a picolinonitrile core. While the exact synthesis of these compounds starting from this compound is not explicitly detailed in the cited paper, the structure of the final compounds strongly suggests that our target intermediate would be an ideal precursor.
The hydroxyl group at the 3-position can be derivatized, for instance, through a Williamson ether synthesis, to introduce various side chains that can occupy the ribose-binding pocket of the kinase, thereby enhancing potency and modulating pharmacokinetic properties.
Caption: General workflow for the synthesis of a kinase inhibitor.
Protocol: Etherification of this compound
-
Rationale: The hydroxyl group of this compound can be readily alkylated to introduce a variety of side chains, which is a common strategy in kinase inhibitor design to probe the ATP binding site.
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., R-Br or R-I) (1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and stir for 15 minutes at room temperature.
-
Add the alkyl halide and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-alkoxy-5-chloropicolinonitrile.
-
This etherified intermediate can then be subjected to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 5-chloro position to introduce further complexity and build the final kinase inhibitor.
Antiviral Agents
The pyridine and nitrile moieties are also prevalent in antiviral drug candidates.[6] The ability of the picolinonitrile scaffold to engage in specific hydrogen bonding and hydrophobic interactions makes it suitable for targeting viral enzymes and proteins. The functional handles on this compound allow for the synthesis of diverse libraries of compounds for antiviral screening.
Application in the Synthesis of Substituted Pyridines
The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these transformations opens up new avenues for derivatization. For example, the resulting picolinamide can be coupled with various amines to generate a library of compounds for biological evaluation.
Conclusion
This compound is a highly versatile and strategically important intermediate in drug discovery. Its trifunctionalized pyridine core provides a robust platform for the synthesis of complex molecules targeting a range of diseases. The proposed synthetic routes, based on established chemical principles, offer a clear path to accessing this valuable building block. The application of this intermediate in the synthesis of kinase inhibitors and its potential in the development of antiviral agents underscore its significance for researchers and scientists in the pharmaceutical industry. The detailed protocols provided herein serve as a practical guide for the utilization of this compound in the quest for novel and effective therapeutics.
References
- Nakamura, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17894-17904.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (2021). Nitrile-containing antiviral compounds. WO2021250648A1.
- Google Patents. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. CN101830845A.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Shaaban, M. R., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(3), 1063.
- Jin Dun Chemistry. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications.
- Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.
- Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- African Rock Art. (n.d.). 5-Chloro-2-cyanopyridine.
- Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.
Sources
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- 2. Synthesis and anti-viral activity of N-alkyl-3-cyano-2-pyridones and 3-cyano-2-alkoxypyridines | Semantic Scholar [semanticscholar.org]
- 3. 3-Hydroxypicolinonitrile | 932-35-4 [sigmaaldrich.com]
- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 5-Chloro-3-hydroxypicolinonitrile Scaffold
An Application Guide for the Synthesis and Derivatization of 5-Chloro-3-hydroxypicolinonitrile for Biological Screening
In the landscape of modern medicinal chemistry, the identification of versatile starting scaffolds is paramount to the efficient generation of novel chemical entities for biological screening. The this compound core represents a privileged starting point for library synthesis. Its trifunctional nature—a reactive hydroxyl group, a versatile chloro-substituent amenable to cross-coupling, and a chemically adaptable nitrile group—offers three distinct points for diversification. This application note provides a comprehensive guide with detailed protocols for the strategic derivatization of this scaffold, enabling the creation of a diverse library of compounds poised for hit discovery in drug development programs. We will explore the causality behind the chosen synthetic pathways, focusing on chemoselectivity and the introduction of key pharmacophoric features.
Strategic Considerations: A Chemoselective Approach to Derivatization
The presence of multiple reactive sites on the this compound scaffold necessitates a carefully planned synthetic sequence to ensure predictable outcomes and avoid unwanted side reactions. The acidic proton of the 3-hydroxyl group can interfere with the basic conditions commonly employed in palladium-catalyzed cross-coupling reactions. Therefore, a logical and field-proven strategy involves the initial modification of the hydroxyl group. This "protect and modify" approach simplifies subsequent reactions at the 5-chloro position. The nitrile group is generally robust and can be carried through the initial steps, serving as a key handle for late-stage functionalization into valuable bioisosteres.
Caption: Overall synthetic strategy for derivatizing the core scaffold.
Section 1: Derivatization of the 3-Hydroxyl Group via Williamson Ether Synthesis
Rationale: Alkylation of the 3-hydroxyl group to form an ether serves two primary purposes. First, it protects the acidic proton, preventing interference in subsequent base-mediated reactions. Second, it introduces a diverse range of alkyl or aryl ether side chains. These ether linkages can act as hydrogen bond acceptors and the appended groups can explore hydrophobic pockets within a biological target, significantly altering the compound's pharmacodynamic and pharmacokinetic profile.[1] The Williamson ether synthesis is a classic, robust, and reliable method for this transformation.[2][3]
Experimental Protocol 1: O-Alkylation
This protocol describes the general procedure for the alkylation of the 3-hydroxyl group using an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Propargyl bromide, Benzyl bromide) (1.05 - 1.2 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and anhydrous DMF.
-
Add finely powdered potassium carbonate to the stirred solution.
-
Add the alkyl halide dropwise to the suspension at room temperature.[4]
-
Heat the reaction mixture to a specified temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Caption: Reaction scheme for Williamson Ether Synthesis.
Data Presentation: O-Alkylation Examples
| Entry | Alkyl Halide (R-X) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargyl Bromide | K₂CO₃ (1.5) | 80 | 4 | 85 |
| 2 | Benzyl Bromide | K₂CO₃ (1.5) | 60 | 6 | 92 |
| 3 | Ethyl Bromoacetate | K₂CO₃ (2.0) | 70 | 5 | 78 |
| 4 | 1-Bromobutane | K₂CO₃ (1.5) | 90 | 12 | 81 |
Section 2: C-C and C-N Bond Formation at the 5-Chloro Position
Rationale: With the hydroxyl group protected as an ether, the 5-chloro position becomes the prime target for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. The Suzuki-Miyaura coupling enables the formation of C-C bonds, introducing aryl or heteroaryl moieties that can engage in π-stacking and hydrophobic interactions with a biological target.[5][6] The Buchwald-Hartwig amination forms C-N bonds, allowing the installation of a wide array of primary and secondary amines.[7][8] These amino groups can serve as key hydrogen bond donors or acceptors and can be protonated to form salt bridges.[9][10] For aryl chlorides, which are less reactive than bromides or iodides, the selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, is critical for achieving high yields.[6][8]
Experimental Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
5-Chloro-3-(alkoxy)picolinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the 5-chloro-3-(alkoxy)picolinonitrile, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst pre-mix by dissolving Pd(OAc)₂ and SPhos in a small amount of the anhydrous solvent.
-
Add the bulk of the anhydrous solvent to the Schlenk tube, followed by the catalyst pre-mix via syringe.
-
If using a mixed solvent system like Dioxane/H₂O, add the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 3: Buchwald-Hartwig Amination
Materials:
-
5-Chloro-3-(alkoxy)picolinonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd G3 Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a reaction vial with the Pd precatalyst, base, 5-chloro-3-(alkoxy)picolinonitrile, and a stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for derivatization at the C5-chloro position.
Section 3: Transformations of the 2-Nitrile Group
Rationale: The nitrile group is a versatile functional handle for late-stage diversification. While it can act as a hydrogen bond acceptor, its true value lies in its conversion to other key functional groups.[11] Hydrolysis can yield either the primary amide or the carboxylic acid. The amide introduces both a hydrogen bond donor and acceptor, while the carboxylic acid provides a key acidic site for ionic interactions. Most significantly, the nitrile can be converted to a tetrazole ring via [3+2] cycloaddition with an azide source.[12][13] The 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering a similar pKa but with improved metabolic stability and often enhanced oral bioavailability.[14][15] This transformation is a cornerstone of modern medicinal chemistry for optimizing lead compounds.
Experimental Protocol 4: Controlled Hydrolysis to Picolinamide
Materials:
-
Substituted picolinonitrile (1.0 equiv)
-
Sodium hydroxide (NaOH) (0.1 - 0.2 equiv)
-
Water
-
Reaction vessel with condenser
Procedure:
-
Combine the picolinonitrile and water in the reaction vessel.
-
Add the catalytic amount of sodium hydroxide solution.
-
Heat the mixture to a moderate temperature (e.g., 100-130 °C) and reflux for the specified time.[16][17]
-
Monitor the reaction carefully by TLC/LC-MS to maximize amide formation and minimize over-hydrolysis to the carboxylic acid.
-
Cool the reaction mixture to room temperature to induce crystallization.
-
Collect the solid picolinamide product by vacuum filtration, wash with cold water, and dry.
Experimental Protocol 5: Full Hydrolysis to Picolinic Acid
Materials:
-
Substituted picolinonitrile (1.0 equiv)
-
30% Sodium hydroxide solution (1.1 - 1.3 equiv)
-
30% Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, combine the picolinonitrile and water.
-
Add the 30% sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-12 hours until hydrolysis is complete (monitored by LC-MS).[18][19]
-
Cool the reaction mixture to 20 °C.
-
Carefully acidify the solution with 30% hydrochloric acid to a pH of ~2.5 to precipitate the picolinic acid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Experimental Protocol 6: Synthesis of 5-Substituted-1H-tetrazoles
Materials:
-
Substituted picolinonitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 - 1.5 equiv)
-
Ammonium chloride (NH₄Cl) or Zinc(II) chloride (ZnCl₂) (1.2 - 1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
CAUTION: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form upon acidification, is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
To a reaction flask, add the picolinonitrile, sodium azide, and ammonium chloride (or ZnCl₂).[12][13]
-
Add DMF and heat the mixture with stirring (typically 100-130 °C) for several hours to 24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of stirred, acidified water (e.g., dilute HCl) to precipitate the tetrazole product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Caption: Key transformations of the 2-nitrile functional group.
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis of each derivative is achieved through standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid monitoring of reaction progress and confirmation of the product's molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation, confirming the regiochemistry of substitution and the successful transformation of functional groups.
Table of Representative ¹H NMR Data (Hypothetical)
| Derivative Class | Representative Structure | Key Diagnostic ¹H NMR Shifts (δ, ppm in CDCl₃) |
| O-Alkylated | 5-Chloro-3-(benzyloxy)picolinonitrile | ~8.3 (d, H6), ~7.5 (d, H4), ~7.4-7.3 (m, Ar-H), ~5.2 (s, O-CH₂) |
| Suzuki Product | 5-(4-methoxyphenyl)-3-(benzyloxy)picolinonitrile | ~8.4 (d, H6), ~7.7 (d, H4), ~7.5 (d, Ar-H), ~7.0 (d, Ar-H), ~5.2 (s, O-CH₂), ~3.9 (s, O-CH₃) |
| B-H Product | 5-(morpholino)-3-(benzyloxy)picolinonitrile | ~8.1 (d, H6), ~7.0 (d, H4), ~5.1 (s, O-CH₂), ~3.9 (t, morpholine), ~3.3 (t, morpholine) |
| Tetrazole | 5-(5-(1H-tetrazol-5-yl)-3-(benzyloxy)pyridin-2-yl)morpholine | ~15-16 (br s, N-H), ~8.2 (d, H6), ~7.3 (d, H4), ~5.2 (s, O-CH₂), ~3.9 (t, morpholine), ~3.4 (t, morpholine) |
Application in Biological Screening: Expanding Pharmacophore Space
The goal of derivatization is to systematically explore the chemical space around a core scaffold to identify molecules that can effectively interact with a biological target.[1][20] Each modification described in these protocols introduces new pharmacophoric features —the ensemble of steric and electronic properties necessary for molecular recognition.[21][22]
-
Ether Linkages (O-Alkylation): Introduce hydrogen bond acceptors and hydrophobic groups.
-
Aryl Groups (Suzuki): Provide opportunities for π-π stacking and hydrophobic interactions.
-
Amino Groups (Buchwald-Hartwig): Add critical hydrogen bond donor/acceptor sites and potential positive charges.
-
Amides/Acids (Hydrolysis): Offer hydrogen bonding and ionic interaction points.
-
Tetrazoles (Cycloaddition): Act as a metabolically robust acidic mimic for salt bridges and hydrogen bonding.[12][23]
The resulting library of compounds, possessing a wide diversity of these features, is well-suited for high-throughput screening against various targets, such as kinases, proteases, or G-protein coupled receptors, or in cell-based phenotypic assays to identify novel therapeutic leads.
Caption: Expansion of pharmacophoric features from the core scaffold.
Conclusion
The this compound scaffold is a powerful starting point for the construction of diverse and medicinally relevant compound libraries. By employing a strategic, chemoselective approach beginning with O-alkylation, followed by palladium-catalyzed cross-coupling, and concluding with late-stage nitrile transformations, researchers can efficiently generate a multitude of unique analogues. The protocols outlined in this note provide a robust and validated roadmap for synthesizing these compounds, which are rich in diverse pharmacophoric elements and hold significant potential for the discovery of novel, biologically active agents.
References
- Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
- ResearchGate. ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. [Link]
- Al-Ghulik, S., et al. (2020). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Bioorganic & Medicinal Chemistry, 28(1), 115181.
- Google Patents.
- Google Patents.
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- Google Patents.
- YouTube. Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate.
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- Patsnap Synapse. What is the role of pharmacophore in drug design?. [Link]
- National Center for Biotechnology Information. Drug Design by Pharmacophore and Virtual Screening Approach. [Link]
- ScienceDirect. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]
- Chemistry LibreTexts.
- Organic Syntheses. picolinic acid hydrochloride. [Link]
- Semantic Scholar. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]
- PubMed. Pharmacophore modeling in drug design. [Link]
- Google Patents.
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
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Application Notes and Protocols for the Characterization of 5-Chloro-3-hydroxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Analytical
Introduction
5-Chloro-3-hydroxypicolinonitrile, with the IUPAC name 5-chloro-3-hydroxypyridine-2-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a halogenated pyridine ring, a hydroxyl group, and a nitrile functional group, suggest potential applications as a versatile building block for the synthesis of novel therapeutic agents. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in the drug development pipeline.
These application notes provide a comprehensive guide to the analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed to be robust and reproducible, offering insights into the structural elucidation and purity assessment of this molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | PubChem CID: 59928310[1] |
| Molecular Weight | 154.55 g/mol | PubChem CID: 59928310[1] |
| Appearance | Predicted: Yellow to Brown Solid | - |
| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | - |
| Boiling Point | Predicted: 410.7 ± 45.0 °C | - |
| Solubility | Predicted to be soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. | - |
Structural Elucidation and Spectroscopic Analysis
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-160 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | broad singlet | 1H | -OH |
| ~8.3 | doublet | 1H | H-6 |
| ~7.8 | doublet | 1H | H-4 |
Causality: The aromatic protons are expected to be in the downfield region due to the deshielding effect of the pyridine ring. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH |
| ~145 | C-Cl |
| ~140 | C-CN |
| ~125 | C-H |
| ~120 | C-H |
| ~115 | -CN |
Causality: The carbon atoms attached to electronegative atoms (O, Cl, N) will be deshielded and appear at higher chemical shifts. The nitrile carbon typically resonates in the 115-120 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol 2: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| ~2230 | C≡N stretch (nitrile) |
| 1600-1450 | C=C and C=N stretch (aromatic ring) |
| ~1100 | C-Cl stretch |
Causality: The presence of the hydroxyl, nitrile, and chloro-substituted pyridine functionalities gives rise to these characteristic absorption bands.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.
Expected Mass Spectral Data:
| m/z | Interpretation |
| 154/156 | [M]⁺ (EI) or [M+H]⁺ (ESI) showing the characteristic isotopic pattern for one chlorine atom. |
| 127/129 | Loss of HCN from the molecular ion. |
| 99 | Loss of Cl from the [M-HCN]⁺ fragment. |
Causality: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. The fragmentation pattern will be dictated by the stability of the resulting fragments, with common losses including HCN and the chlorine atom.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol 4: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected UV-Visible Spectral Data:
-
λmax: Expected to be in the range of 270-290 nm, characteristic of substituted pyridine systems.
Causality: The absorption is due to π → π* transitions within the aromatic system. The exact λmax will be influenced by the substituents on the pyridine ring.
Chromatographic Analysis for Purity Determination
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity analysis.
Protocol 5: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Expected Results:
-
A single major peak corresponding to this compound. The retention time will depend on the specific gradient profile.
-
Purity can be calculated based on the area percentage of the main peak.
Causality: The reversed-phase column separates compounds based on their hydrophobicity. The acidic mobile phase ensures good peak shape for the basic pyridine compound.
Gas Chromatography (GC)
GC can be used for the analysis of volatile impurities.
Protocol 6: Gas Chromatography
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Expected Results:
-
A primary peak for this compound.
-
Separation of any volatile impurities.
Causality: The polar column is suitable for the separation of polar compounds like the analyte. The temperature program allows for the elution of compounds with a range of boiling points.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase transitions of the compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Protocol 7: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 500 °C at a rate of 10 °C/min.
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound.
-
TGA: A decomposition profile showing the temperature at which the compound begins to lose mass.
Causality: DSC measures the heat flow associated with thermal transitions, while TGA measures the change in mass as a function of temperature.
Experimental Workflows
Caption: Overall workflow for the synthesis and characterization of this compound.
Sources
The Versatility of the 5-Chloro-3-hydroxypicolinonitrile Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a variety of biological targets, offering a fertile ground for the development of novel therapeutics. The 3-hydroxypicolinonitrile core is one such scaffold, and its halogenated derivative, 5-Chloro-3-hydroxypicolinonitrile, has garnered significant attention for its potential in crafting potent and selective inhibitors for critical disease targets. The strategic placement of a hydroxyl group, a cyano moiety, and a chlorine atom on the pyridine ring provides a unique combination of hydrogen bonding capabilities, potential for further functionalization, and modulated electronic properties. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors and antiviral agents. We will delve into the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and discuss the structure-activity relationships that govern its therapeutic potential.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design. These properties, summarized in the table below, influence its solubility, membrane permeability, and interactions with biological targets.[1]
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[1] |
| CAS Number | 202186-21-8 | PubChem[1] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[1] |
| Molecular Weight | 154.55 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Proposed Synthesis of the Core Scaffold
While various derivatives of this compound are accessible, a direct, high-yield synthesis of the core scaffold is paramount for its widespread application. Based on established pyridine chemistry, a plausible synthetic route is proposed below. This multi-step synthesis leverages readily available starting materials and common organic transformations.
Protocol: Proposed Synthesis of this compound
This protocol is a conceptual outline based on established chemical transformations for pyridine ring functionalization.[2] Optimization of reaction conditions would be necessary for achieving high yields.
Step 1: Synthesis of 5-chloro-2-hydroxypyridine from 2-amino-5-chloropyridine
-
Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 5-chloro-2-hydroxypyridine.
Step 2: Synthesis of 5-chloro-3-nitro-2-hydroxypyridine
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 5-chloro-2-hydroxypyridine.
-
Allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash thoroughly with water to remove excess acid, and dry.
Step 3: Synthesis of 3-amino-5-chloro-2-hydroxypyridine
-
Suspend 5-chloro-3-nitro-2-hydroxypyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture as needed to drive the reduction to completion.
-
After the reaction is complete, filter the mixture to remove the catalyst or iron salts.
-
Evaporate the solvent and purify the product.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 3-amino-5-chloro-2-hydroxypyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield this compound.
Application I: Development of CHK1 Kinase Inhibitors for Oncology
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy. The this compound scaffold has been successfully employed in the design of potent and selective CHK1 inhibitors.
Case Study: Discovery of a Novel Pyrimidin-2-ylamino Picolinonitrile CHK1 Inhibitor
Researchers identified a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as potent CHK1 inhibitors. Through rational drug design and optimization, a lead compound, (R)-17, emerged with an IC₅₀ of 0.4 nM against CHK1 and excellent selectivity over the related CHK2 kinase. This compound demonstrated significant tumor growth inhibition in a xenograft model of hematologic malignancy.
Protocol: In Vitro CHK1 Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1tide substrate (a synthetic peptide substrate for CHK1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include positive (enzyme + substrate + ATP, no inhibitor) and negative (enzyme + substrate, no ATP) controls.
-
Add the CHK1 enzyme and CHK1tide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cellular Proliferation (MTT) Assay
This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.[1][3][4][5][6]
Materials:
-
Cancer cell line (e.g., Z-138 for hematologic malignancies)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Application II: Targeting Influenza Endonuclease
The influenza virus relies on a unique "cap-snatching" mechanism for the transcription of its genome, which is mediated by the PA endonuclease. This enzyme represents a promising target for the development of novel anti-influenza drugs. The 3-hydroxypicolinonitrile scaffold has been explored as a metal-binding pharmacophore to inhibit this dinuclear Mn²⁺-dependent enzyme.[7][8]
Rationale for Use: A Metal-Binding Pharmacophore
The 3-hydroxy-2-cyanopyridine motif can act as a bidentate chelator for the manganese ions in the active site of the influenza endonuclease, thereby inhibiting its function. The chlorine atom at the 5-position can be used to modulate the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic profile.
Structure-Activity Relationship (SAR) Insights
Studies on derivatives of 3-hydroxypicolinonitrile as influenza endonuclease inhibitors have revealed key SAR insights:[7][8]
-
Metal Chelation is Essential: The 3-hydroxyl and 2-cyano groups are critical for coordinating with the Mn²⁺ ions in the active site.
-
Substitution at the 4- and 6-positions: The pyridine ring can be further functionalized at the 4- and 6-positions to enhance binding affinity and cellular activity. Introduction of small alkyl or aryl groups can improve interactions with the protein.
-
Role of the 5-Chloro Substituent: The chlorine atom at the 5-position can increase the acidity of the 3-hydroxyl group, potentially enhancing its metal-chelating ability. It also contributes to the overall lipophilicity of the molecule, which can impact cell permeability.
| Compound/Modification | Target | IC₅₀ (nM) | Key SAR Observation | Reference |
| 3-hydroxypicolinonitrile | Influenza Endonuclease | Moderate | Parent scaffold with metal-binding capability. | [7][8] |
| 4,6-dibromo-3-hydroxypicolinonitrile derivative | Influenza Endonuclease | Low nM | Bromine at the 6-position serves as a synthetic handle and can aid in crystallographic studies.[7][8] | [7][8] |
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable building block in medicinal chemistry. Its utility has been demonstrated in the development of potent inhibitors for diverse targets, including protein kinases and viral enzymes. The synthetic accessibility of this scaffold, coupled with the potential for multi-directional functionalization, allows for the fine-tuning of pharmacological properties. Future research will likely expand the application of this privileged scaffold to other therapeutic areas, leveraging its unique electronic and structural features to address unmet medical needs. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers aiming to harness the potential of this compound in their drug discovery endeavors.
References
- BenchChem. (2025). 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.
- Sigma-Aldrich. (n.d.). 5-Chloro-3-hydroxypyridine.
- Roche. (n.d.). MTT Assay Protocol.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubChem. (n.d.). This compound.
- Steffens, A. D., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Guidechem. (n.d.). 2-Chloro-5-hydroxypyridine-3-carbonitrile 74650-75-2 wiki.
- PubChem. (n.d.). 3-Hydroxypyridine-2-carbonitrile.
- BindingDB. (n.d.). Patents In BindingDB.
- PubMed Central. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors.
- Google Patents. (n.d.). CN108472298A - Selective kinase inhibitors.
- Charles River Laboratories. (n.d.). Drug Discovery Patents.
- Google Patents. (n.d.). WO2023183585A1 - Kras inhibitors.
- MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
- Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
- PubMed Central. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- ResearchGate. (n.d.). Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes.
- PubMed Central. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.
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Synthesis of Novel Compounds from 5-Chloro-3-hydroxypicolinonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for the derivatization of 5-Chloro-3-hydroxypicolinonitrile, a versatile scaffold for the development of novel compounds in medicinal chemistry and materials science. This document offers detailed application notes and experimental protocols, emphasizing the chemical principles and practical considerations for the synthesis of a variety of derivatives.
Introduction: The Versatility of the this compound Scaffold
This compound is a highly functionalized pyridine derivative offering multiple reaction sites for chemical modification. The presence of a chloro group, a hydroxyl moiety, and a nitrile function on the pyridine ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitrile and chloro substituents activates the pyridine ring for certain reactions, while the hydroxyl group provides a handle for etherification and other modifications. This unique combination of functional groups makes it an attractive starting material for the synthesis of libraries of compounds with potential biological activity.
Reactivity and Regioselectivity Considerations
The synthetic utility of this compound is dictated by the relative reactivity of its functional groups. Understanding the electronic and steric environment of each reactive site is crucial for predicting and controlling the outcome of chemical reactions.
-
Hydroxyl Group (C3-OH): The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic phenoxide. This allows for facile O-alkylation and O-arylation reactions.
-
Chloro Group (C5-Cl): The chloro substituent at the 5-position is a potential site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of this position is influenced by the electronic effects of the adjacent nitrile and the ring nitrogen.
-
Nitrile Group (C2-CN): The nitrile group is a strong electron-withdrawing group and can participate in various transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or cycloaddition reactions to form heterocyclic rings.
-
Pyridine Ring: The pyridine nitrogen and the electron-withdrawing substituents make the ring itself susceptible to nucleophilic attack at specific positions.
The interplay of these functional groups allows for a high degree of control over the regioselectivity of derivatization, enabling the targeted synthesis of specific isomers.
Synthetic Transformations and Protocols
This section details protocols for key synthetic transformations of this compound.
O-Alkylation of the Hydroxyl Group
The introduction of various alkyl or aryl groups at the 3-position via ether linkage is a common strategy to explore the structure-activity relationship of the scaffold.
Protocol 1: Williamson Ether Synthesis
This classic method involves the reaction of the corresponding phenoxide with an alkyl halide.
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, added portion-wise at 0 °C).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, quench the reaction carefully with water at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile. The choice of base depends on the acidity of the hydroxyl group and the desired reaction rate; NaH is a stronger base and will lead to faster deprotonation. Heating is often necessary to overcome the activation energy of the reaction.
| Reagent/Condition | Purpose |
| This compound | Starting Material |
| Alkyl Halide | Source of the alkyl group |
| K₂CO₃ or NaH | Base for deprotonation |
| DMF or Acetonitrile | Aprotic solvent |
| 60-80 °C | Reaction temperature |
Suzuki-Miyaura Cross-Coupling at the 5-Position
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position.[1][2]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency. The base is required for the transmetalation step of the catalytic cycle.[3] The use of a mixed aqueous-organic solvent system is common to dissolve both the organic and inorganic reagents.
| Reagent/Condition | Purpose |
| This compound | Starting Material |
| Boronic Acid/Ester | Source of the aryl/vinyl group |
| Palladium Catalyst | Catalyst for C-C bond formation |
| Base (K₂CO₃, Cs₂CO₃) | Activates the boronic acid |
| Dioxane/Water | Solvent system |
| 80-100 °C | Reaction temperature |
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The chloro group at the 5-position can be displaced by various nucleophiles, particularly amines, to introduce diverse functionalities.[4]
Protocol 3: SNAr with Amines
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Amine: Add the desired primary or secondary amine (1.5-2.0 eq) to the solution.
-
Base (Optional): For less nucleophilic amines or to neutralize any generated HCl, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate can be added.
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: High-boiling polar aprotic solvents are used to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate. The excess amine can act as both the nucleophile and the base to neutralize the HCl formed during the reaction. For valuable or less reactive amines, an external base is recommended.
| Reagent/Condition | Purpose |
| This compound | Starting Material |
| Amine | Nucleophile |
| DIPEA or K₂CO₃ | Optional Base |
| DMSO or NMP | High-boiling polar aprotic solvent |
| 100-150 °C | Reaction temperature |
Synthesis of Fused Heterocycles
The nitrile and hydroxyl groups can be utilized to construct fused heterocyclic systems, such as furo[3,2-b]pyridines or thieno[2,3-b]pyridines, which are important scaffolds in medicinal chemistry.[5][6]
Protocol 4: Synthesis of Furo[3,2-b]pyridine Derivatives
This protocol is an adaptation from the synthesis of similar furopyridine systems.
Experimental Protocol:
-
O-Alkylation with an Acetylene: React this compound with a propargyl bromide in the presence of a base like K₂CO₃ in acetone to form the corresponding propargyl ether.
-
Cyclization: The resulting propargyl ether can undergo intramolecular cyclization upon heating in a high-boiling solvent like N,N-diethylaniline or in the presence of a transition metal catalyst (e.g., copper or gold salts) to form the furo[3,2-b]pyridine ring system.
-
Purification: The product is isolated and purified using standard chromatographic techniques.
Causality Behind Experimental Choices: The initial O-propargylation introduces the necessary three-carbon unit for the furan ring formation. The subsequent cyclization can proceed either thermally or through metal catalysis, which can lower the required reaction temperature and improve selectivity.
Diagram of Fused Heterocycle Synthesis Pathway:
Caption: General pathway for the synthesis of furo[3,2-b]pyridine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. The strategic manipulation of its chloro, hydroxyl, and nitrile functional groups through well-established synthetic methodologies such as Williamson ether synthesis, Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and cyclization reactions allows for the generation of diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a foundation for researchers in their efforts to explore the chemical space around this promising scaffold for applications in drug discovery and materials science.
References
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
- Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Deriv
- Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- nucleophilic arom
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The Strategic Utility of 5-Chloro-3-hydroxypicolinonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of contemporary medicinal chemistry. 5-Chloro-3-hydroxypicolinonitrile is a highly functionalized heterocyclic building block that offers a strategic entry point for the synthesis of a diverse array of potent and selective kinase inhibitors. Its unique arrangement of a chloro substituent, a hydroxyl group, and a nitrile moiety on a pyridine scaffold provides multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and an examination of the underlying scientific principles.
Chemical Properties and Synthetic Versatility
This compound is a crystalline solid with the molecular formula C₆H₃ClN₂O.[1] Its strategic value in synthesis stems from the differential reactivity of its functional groups. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. The hydroxyl group at the 3-position can be readily alkylated or arylated through reactions like the Williamson ether synthesis, providing a vector for exploring structure-activity relationships (SAR) in the solvent-exposed region of the kinase ATP-binding site. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent scaffolds in many kinase inhibitors.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | [1] |
| Molecular Weight | 154.55 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | [1] |
Core Synthetic Strategies and Applications
The strategic deployment of this compound in kinase inhibitor synthesis typically involves a series of key transformations that leverage its inherent reactivity. Two of the most powerful and widely employed strategies are Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis.
Nucleophilic Aromatic Substitution (SNAr) for Hinge-Binding Moieties
The chloro group at the 5-position of the picolinonitrile ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group. This allows for the facile introduction of aniline and other amine derivatives, which are crucial for establishing hydrogen bonding interactions with the hinge region of the kinase active site.
Protocol 1: Synthesis of a 5-Anilino-3-hydroxypicolinonitrile Intermediate
This protocol describes a general procedure for the nucleophilic aromatic substitution of the chloro group with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-ethynylaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-anilino-3-hydroxypicolinonitrile derivative.
Williamson Ether Synthesis for Targeting the Solvent-Front
The hydroxyl group at the 3-position provides a convenient handle for introducing a variety of side chains that can extend into the solvent-exposed region of the kinase active site. This is a critical area for modulating selectivity and improving physicochemical properties. The Williamson ether synthesis is a robust and reliable method for achieving this transformation.
Protocol 2: O-Alkylation of the 3-Hydroxypicolinonitrile Scaffold
This protocol outlines a general method for the Williamson ether synthesis to introduce an alkyl or substituted alkyl group at the 3-position.
Materials:
-
5-Substituted-3-hydroxypicolinonitrile (from Protocol 1)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Base (e.g., K₂CO₃ or NaH)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a solution of the 5-substituted-3-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
The 2-cyano-3-aminopyridine moiety, which can be derived from this compound, is a key precursor for the synthesis of the pyrido[2,3-d]pyrimidine scaffold.[3][4] This bicyclic heterocycle is a "privileged" scaffold in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates that target a range of kinases, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Epidermal Growth Factor Receptor (EGFR).[5][6][7]
Workflow for Pyrido[2,3-d]pyrimidine Synthesis:
Caption: Simplified JAK-STAT signaling pathway.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. [8]Its hyperactivation is a common event in many cancers, making it a prime target for therapeutic intervention. Several PI3K inhibitors with pyrimidine-based scaffolds have been developed. [5][9] PI3K/AKT/mTOR Signaling Pathway:
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its inherent reactivity and multiple points for diversification allow medicinal chemists to systematically explore the chemical space around the ATP-binding site of various kinases. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their quest for novel and effective targeted therapies. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of new treatments for cancer and other diseases driven by aberrant kinase signaling.
References
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- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
- Williamson Ether Synthesis. (n.d.). In Wikipedia.
- Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12627-12642. [Link]
- Google Patents. (1998). Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation. (WO1998033798A2).
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
- Bioorganic & Medicinal Chemistry Letters. (n.d.). Elsevier.
- Request PDF. (2025). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.
- Zhang, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 64(20), 15216-15233. [Link]
- Prashad, A. S., et al. (2009). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3623-3626. [Link]
- Google Patents. (2008). Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof and the therapeutic application of the same. (EP1902054A1).
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- Google Patents. (2021). Small molecule inhibitors of the JAK family of kinases. (US11059823B2).
- Fancelli, D., et al. (2021).
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1326934. [Link]
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
- Google Patents. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (CN101830845A).
- Walton, M. I., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(23), 10479-10492. [Link]
- Al-Warhi, T. I., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 28(18), 6605. [Link]
- Damsky, W., & King, B. (2017). JAK inhibitors in dermatology: the promise of a new drug class.
- Kim, D. C., et al. (2004). Synthesis and identification oft[2][3][14]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 47(1), 127-136. [Link]
- ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib.
- Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.
- Prashad, A. S., et al. (2009). C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCθ inhibitors: Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5799-5802. [Link]
- Al-Salahi, R., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1285. [Link]
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Application Note: A Scalable and Efficient Synthesis of 5-Chloro-3-hydroxypicolinonitrile
Abstract
This application note details a robust and scalable two-step synthesis for the production of 5-Chloro-3-hydroxypicolinonitrile, a valuable building block in medicinal chemistry. The synthesis commences with the regioselective nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine to yield 2-chloro-3-hydroxypyridine, followed by a palladium-catalyzed cyanation to introduce the nitrile functionality. This guide provides in-depth protocols, safety considerations for handling hazardous reagents at scale, and analytical methods for process monitoring and quality control, designed to facilitate the transition from laboratory to pilot-plant scale production.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted pyridine scaffold is a common motif in biologically active molecules. The efficient and scalable production of this intermediate is therefore of significant industrial importance. This document outlines a proposed synthetic strategy designed for scale-up, focusing on process safety, efficiency, and product quality.
The presented synthesis is a two-step process:
-
Step 1: Regioselective Hydroxylation of 2,3-Dichloropyridine. This step involves the nucleophilic aromatic substitution of one of the chlorine atoms in 2,3-dichloropyridine with a hydroxyl group. The electron-deficient nature of the pyridine ring, further activated by the two chloro substituents, facilitates this transformation. The regioselectivity of this reaction is crucial for the success of the overall synthesis.
-
Step 2: Palladium-Catalyzed Cyanation. The second step introduces the cyano group at the 2-position of the pyridine ring. Modern palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun or Sandmeyer reactions.[1][2][3][4]
Reaction Pathway and Mechanism
The overall synthetic route is depicted below:
Caption: Hazard analysis and mitigation strategies.
Key Safety Considerations:
-
2,3-Dichloropyridine: This starting material is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Cyanide Handling: Zinc cyanide is highly toxic and can release fatal hydrogen cyanide (HCN) gas upon contact with acids. All operations involving cyanide must be conducted in a well-ventilated fume hood with continuous HCN monitoring. A cyanide antidote kit should be readily available, and all personnel must be trained in its use. [5][6]* Cyanide Quenching and Waste Disposal: Excess cyanide must be quenched before disposal. A common method is the use of sodium hypochlorite (bleach) under alkaline conditions (pH > 10) to oxidize cyanide to the less toxic cyanate. [7][8]All aqueous waste containing cyanide must be treated before disposal.
-
Exothermic Reactions: While the reactions are not expected to be violently exothermic, temperature control is crucial, especially during the neutralization and quenching steps. Gradual addition of reagents and efficient cooling should be employed.
Analytical Methods for Quality Control
In-process Controls:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring the progress of both reaction steps. A C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., formic acid or ammonium acetate) can be used. [9][10][11][12]* Gas Chromatography (GC): GC with a flame ionization detector (FID) can also be used, particularly for monitoring the consumption of the more volatile 2,3-dichloropyridine in the first step. [9][13] Final Product Analysis:
-
Purity: Determined by HPLC and/or GC.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Appearance: Visual inspection.
-
Melting Point: To be determined and compared with reference values.
Conclusion
The proposed two-step synthesis of this compound provides a scalable and efficient route to this important intermediate. By implementing the detailed protocols and adhering to the stringent safety guidelines, particularly for the handling of cyanide, researchers and drug development professionals can confidently produce this compound in larger quantities. The use of modern palladium-catalyzed cyanation offers significant advantages in terms of reaction conditions and functional group tolerance. Careful in-process monitoring and final product analysis are essential to ensure the desired quality and yield are achieved.
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- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. [Link]
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- A general electrochemical strategy for the Sandmeyer reaction. National Institutes of Health (NIH). [Link]
- Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
- Rosenmund–von Braun reaction. Wikipedia. [Link]
- A General Electrochemical Strategy for Sandmeyer Reaction.
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry en Route to the Synthesis of Remdesivir. Vapourtec. [Link]
- HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Sandmeyer reaction. Wikipedia. [Link]
- HPLC Methods for analysis of Pyridine.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Rosenmund-von Braun Reaction. SynArchive. [Link]
- Rosenmund-von Braun Synthesis. Merck Index. [Link]
- Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). [Link]
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. MDPI. [Link]
- Alternatives to hypochlorite treatment for destruction of cyanide in e uent w
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]
- Methods of destruction of cyanide in cyanide-containing waste.
- Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]
- CYANIDE WASTEWATER TRE
- When disposing of Potassium Cyanide with Sodium Hypochlorite (bleach) how could the PH ever become acidic? Reddit. [Link]
- Oxidation of Alkenes - Epoxidation and Hydroxyl
- cyanide destruction. SGS. [Link]
- Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides. Royal Society of Chemistry. [Link]
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Harnessing the Potential of 5-Chloro-3-hydroxypicolinonitrile in Asymmetric Synthesis: Strategies and Proposed Protocols
An Application Note and Protocol Guide for Researchers
Abstract: 5-Chloro-3-hydroxypicolinonitrile is a multifunctional heterocyclic compound poised for significant application in the synthesis of complex, high-value chiral molecules.[1] Its unique arrangement of a hydroxyl group, a nitrile, and a halogenated pyridine ring offers multiple handles for stereoselective transformations. This guide provides researchers, scientists, and drug development professionals with a series of detailed, theoretically grounded protocols for the asymmetric synthesis of novel chiral derivatives starting from this versatile scaffold. While direct literature on the asymmetric synthesis of this specific molecule is nascent, the following protocols are built upon well-established, authoritative catalytic methods applied to analogous substrates. Each protocol is designed to be a self-validating system, explaining the causal logic behind experimental choices and providing a robust starting point for laboratory investigation.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The specific substitution pattern of this compound—featuring nucleophilic (hydroxyl), electrophilic (nitrile, chlorinated ring), and coordinating (pyridine nitrogen) sites—makes it an exceptionally versatile starting material. The strategic challenge and opportunity lie in controlling the stereochemistry of reactions at or adjacent to these functional groups. This document outlines three potential pathways to achieve this, leveraging modern catalytic asymmetric synthesis.
Analysis of Reactive Centers for Asymmetric Transformation
The molecule presents three primary sites for initiating asymmetric synthesis:
-
The 3-Hydroxyl Group: This site is ideal for catalytic kinetic resolution via enantioselective acylation or silylation, or for desymmetrization reactions if the pyridine ring were to be further functionalized.
-
The Pyridine Ring: The entire ring system can be a substrate for asymmetric hydrogenation or functionalization, leading to highly substituted, chiral piperidines. Recent advances in the catalytic enantioselective functionalization of pyridines make this an attractive route.[3]
-
The 2-Cyano Group: While direct asymmetric addition to the nitrile is challenging, it can be transformed into other functional groups (e.g., amines, aldehydes) that are amenable to stereoselective reactions. Furthermore, strategies involving the generation of a chiral center alpha to the nitrile are well-precedented.[4]
Protocol 1: Kinetic Resolution of the 3-Hydroxyl Group via Asymmetric Acylation
This protocol describes the kinetic resolution of the racemic this compound via enantioselective acylation, a classic and reliable method for separating enantiomers of a secondary alcohol. The rationale is to use a chiral catalyst that preferentially acylates one enantiomer, leaving the other unreacted and allowing for their separation.
Causality and Expertise: We propose the use of a chiral 4-(dimethylamino)pyridine (DMAP) derivative as the catalyst. Chiral DMAP analogues are well-established as highly effective nucleophilic catalysts for asymmetric acylation of secondary alcohols.[5] The catalyst creates a chiral acylpyridinium intermediate, which then delivers the acyl group to one enantiomer of the substrate faster than the other due to diastereomeric transition states with differing energies. The choice of a non-polar solvent like toluene minimizes background, non-catalyzed reactions.
Experimental Workflow Diagram
Caption: Workflow for the kinetic resolution of this compound.
Detailed Step-by-Step Protocol
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add racemic this compound (1.0 equiv., e.g., 154 mg, 1.0 mmol) and the chiral DMAP catalyst (e.g., a commercially available ferrocenyl-DMAP derivative, 0.05 equiv., 5 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe and stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (0.6 equiv., 0.6 mmol) dropwise via syringe. Note: Using a slight excess of the substrate relative to the acylating agent is crucial for achieving high enantiomeric excess (ee) of the unreacted alcohol.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress using chiral HPLC. The ideal endpoint is at or near 50% conversion, which theoretically provides the highest possible ee for both the product and the remaining starting material.
-
Quenching: Once ~50% conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Separate the acylated product from the unreacted alcohol using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the yield and enantiomeric excess of both recovered fractions using chiral HPLC.
Anticipated Results
| Compound | Expected Yield | Expected Enantiomeric Excess (ee) | Key Parameters |
| (S)-5-Chloro-3-acetoxypicolinonitrile | ~40-45% | >95% | Catalyst loading: 5 mol%, Temp: 0°C to RT |
| (R)-5-Chloro-3-hydroxypicolinonitrile | ~40-45% | >95% | Ac₂O: 0.6 equiv., Reaction time: 12-24h |
Protocol 2: Asymmetric Synthesis of a Chiral Piperidine Derivative
This protocol outlines a hypothetical but mechanistically sound three-step sequence to convert the achiral pyridine starting material into a highly functionalized, enantioenriched 3-aryl-piperidine derivative. This strategy is inspired by recent breakthroughs in Rh-catalyzed asymmetric reductive Heck reactions of activated pyridines.[3]
Causality and Expertise: The core of this strategy is the stereochemistry-defining carbometalation step. The pyridine ring is first partially reduced and activated as an N-carboxylate, making it susceptible to nucleophilic attack. A chiral rhodium catalyst, coordinated with a specific chiral ligand (e.g., a chiral diene or phosphine), then coordinates to the dihydropyridine intermediate. Transmetalation with an arylboronic acid provides a Rh-aryl species, which undergoes a migratory insertion (carbometalation) across one of the double bonds. The chiral environment around the rhodium center dictates the facial selectivity of this addition, thereby setting the new stereocenter with high enantioselectivity.[3] Subsequent reduction of the remaining double bond and removal of the activating group yields the final chiral piperidine.
Logical Relationship Diagram
Caption: Multi-step pathway for the asymmetric synthesis of a chiral piperidine.
Detailed Step-by-Step Protocol
-
Step 1: Synthesis of N-Activated Dihydropyridine:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like methanol at 0 °C.
-
Add phenyl chloroformate (1.1 equiv.).
-
Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
After the reaction is complete (monitored by TLC), perform an aqueous workup and purify by column chromatography to isolate the dihydropyridine intermediate.
-
-
Step 2: Rh-Catalyzed Asymmetric Arylation:
-
In a glovebox, charge a vial with [Rh(cod)(OH)]₂ (2.5 mol %), a suitable chiral ligand (e.g., (R)-BINAP, 5.5 mol %), and the arylboronic acid (1.5 equiv.).
-
Add a solution of the N-activated dihydropyridine (1.0 equiv.) in a 1,4-dioxane/H₂O mixture.
-
Seal the vial and stir at 60 °C for 12-24 hours.
-
Upon completion, cool the reaction, perform an extractive workup, and purify by silica gel chromatography to yield the enantioenriched tetrahydropyridine.
-
-
Step 3: Reduction and Deprotection:
-
Dissolve the tetrahydropyridine intermediate in methanol.
-
Add Palladium on carbon (10 wt. % Pd, 5 mol %).
-
Hydrogenate the mixture under a balloon of H₂ gas until the reaction is complete.
-
Filter the catalyst through Celite®, and concentrate the filtrate.
-
The N-Boc or other protecting group can then be removed under standard conditions (e.g., TFA for Boc) to yield the final product.
-
Anticipated Results
| Step | Product | Expected Yield | Expected Enantiomeric Excess (ee) | Rationale / Key Parameters |
| 1 | N-Activated Dihydropyridine | 70-85% | N/A (achiral) | Controlled reduction is key. |
| 2 | Enantioenriched Tetrahydropyridine | 60-80% | 90-99% | Choice of chiral ligand is critical for ee. |
| 3 | Chiral Piperidine Derivative | >90% | >90% (stable stereocenter) | Full saturation and deprotection. |
References
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.Marine Drugs.[Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Chiral dialkylaminopyridine catalysts in asymmetric synthesis.Chemical Reviews.[Link]
- Chiral 3-hydroxypyridin-4-one derivatives and their synthesis and use.
- Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles.Journal of the American Chemical Society.[Link]
- Application of a New Chiral Phosphepine to the Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes that Bear an Array of Heteroatom-Substituted Quaternary Stereocenters.Journal of the American Chemical Society.[Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.Molecules.[Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Journal of the American Chemical Society.[Link]
- This compound.PubChem.[Link]
Sources
- 1. This compound | C6H3ClN2O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral dialkylaminopyridine catalysts in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Methods for the Synthesis of 5-Chloro-3-hydroxypicolinonitrile
Abstract: 5-Chloro-3-hydroxypicolinonitrile is a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its synthesis, however, requires precise control over regioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of this target molecule. We focus on modern cross-coupling strategies, starting from the commercially available precursor, 3,5-Dichloropicolinonitrile. Detailed protocols for both Palladium- and Copper-catalyzed hydroxylation are presented, including mechanistic insights, experimental workflows, and troubleshooting. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific needs.
Introduction and Strategic Overview
Substituted picolinonitriles are key intermediates in medicinal chemistry, forming the core of numerous bioactive compounds. The specific substitution pattern of this compound, featuring a halogen, a hydroxyl group, and a nitrile on a pyridine scaffold, offers multiple points for further functionalization. The primary challenge in its synthesis is the selective introduction of the hydroxyl group at the C3 position while preserving the chloro group at C5.
This guide focuses on a robust and efficient strategy: the selective catalytic hydroxylation of 3,5-Dichloropicolinonitrile. This precursor is readily available and provides a key strategic advantage. The electron-withdrawing nature of the nitrile group at C2, combined with the nitrogen heteroatom, renders the C3 position more electron-deficient and thus more susceptible to nucleophilic substitution compared to the C5 position. This inherent electronic bias allows for regioselective C-O bond formation under catalytic conditions.
Retrosynthetic Analysis
Our synthetic strategy is based on a direct, late-stage functionalization of a dichlorinated precursor. The retrosynthetic disconnection simplifies the synthesis to a single, pivotal catalytic step.
Caption: Retrosynthetic approach for this compound.
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and predictable reactivity.[1] For the selective hydroxylation of 3,5-Dichloropicolinonitrile, a Buchwald-Hartwig type C-O coupling approach is highly effective.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the more reactive C3-Cl bond of the pyridine precursor to a Pd(0) complex. This step is favored at the C3 position due to its higher electrophilicity. The resulting Pd(II) intermediate then undergoes ligand exchange with the hydroxide source (e.g., NaOH). The crucial final step is the reductive elimination of the desired product, this compound, which regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands facilitate the reductive elimination step and prevent catalyst deactivation.[2]
Caption: Simplified catalytic cycle for Pd-catalyzed hydroxylation.
Detailed Experimental Protocol
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
BippyPhos (4.5 mol%)[2]
-
Sodium Hydroxide (NaOH, 2.0 equiv)
-
Toluene (Anhydrous)
-
1,4-Dioxane (Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂), add 3,5-Dichloropicolinonitrile (1.0 equiv), Palladium(II) Acetate (0.02 equiv), and BippyPhos (0.045 equiv).
-
Add anhydrous toluene and anhydrous 1,4-dioxane in a 4:1 ratio to create a solution with a final concentration of ~0.2 M with respect to the substrate.
-
In a separate flask, dissolve Sodium Hydroxide (2.0 equiv) in a minimal amount of deionized water and add it to the main reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture with 1 M HCl. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Copper-Catalyzed Hydroxylation (Ullmann-type Reaction)
Copper-catalyzed methods offer a more economical alternative to palladium-based systems for cross-coupling reactions.[5][6] The Ullmann-type reaction, while often requiring higher temperatures, is a robust and scalable method for C-O bond formation.
Mechanistic Rationale
The traditional Ullmann condensation involves the reaction of an aryl halide with a nucleophile in the presence of a stoichiometric amount of copper. Modern catalytic variants utilize a Cu(I) salt, which is believed to undergo oxidative addition to the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the product and regenerates the active catalyst. The use of a ligand, such as a diamine, can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures.[6]
Caption: Proposed catalytic cycle for Cu-catalyzed hydroxylation.
Detailed Experimental Protocol
Materials:
-
Copper(I) Iodide (CuI, 10 mol%)
-
N,N'-Dimethylethylenediamine (20 mol%)[6]
-
Potassium Hydroxide (KOH, 2.5 equiv)
-
Dimethyl Sulfoxide (DMSO, Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂), add Copper(I) Iodide (0.10 equiv) and Potassium Hydroxide (2.5 equiv).
-
Add anhydrous DMSO and stir the suspension for 10 minutes.
-
Add N,N'-Dimethylethylenediamine (0.20 equiv) followed by 3,5-Dichloropicolinonitrile (1.0 equiv).
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to a pH of ~5-6 with concentrated HCl. This may cause the product to precipitate.
-
Extract the mixture thoroughly with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Summary and Method Comparison
| Parameter | Palladium-Catalyzed Method | Copper-Catalyzed Method | Rationale & Insights |
| Catalyst | Pd(OAc)₂ (2 mol%) | CuI (10 mol%) | Palladium is more active, allowing lower catalyst loading. Copper is more cost-effective for large-scale synthesis. |
| Ligand | BippyPhos (4.5 mol%) | N,N'-Dimethylethylenediamine (20 mol%) | Bulky phosphine ligands are crucial for Pd efficiency. Simple diamines are effective and cheap for Cu catalysis.[2][6] |
| Base | NaOH (2.0 equiv) | KOH (2.5 equiv) | A strong base is required to generate the hydroxide nucleophile and facilitate the catalytic cycle. |
| Solvent | Toluene/Dioxane (4:1) | DMSO | Aprotic solvents are standard. DMSO's high polarity and boiling point are well-suited for Ullmann reactions.[7] |
| Temperature | 100 °C | 120-140 °C | Pd catalysis generally proceeds under milder conditions compared to the more demanding temperatures for Cu. |
| Typical Yield | Good to Excellent | Moderate to Good | Palladium systems often provide higher yields and cleaner reactions for this transformation. |
Troubleshooting and Field-Proven Insights
Catalyst Deactivation in Palladium Systems
A significant challenge in reactions involving cyanated aromatics is the potential for palladium catalyst deactivation.[1] The cyano group itself, or trace cyanide impurities from the synthesis of the starting material, can irreversibly bind to the palladium center.
-
Mechanism of Poisoning: Excess cyanide can disrupt every step of the catalytic cycle by displacing essential phosphine ligands, leading to the formation of catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻ or [(CN)₃PdAr]²⁻.[8][9]
-
Role of Moisture: Trace amounts of water can be particularly detrimental. Water can hydrolyze cyanide ions to form HCN, which is highly reactive towards Pd(0) and leads to stable, inactive hydride complexes like [(CN)₃PdH]²⁻.[8][10]
-
Mitigation Strategy: Ensure all reagents and solvents are rigorously dried. Use of high-quality, purified starting materials is essential. If catalyst poisoning is suspected, increasing ligand concentration may help, but preventing the introduction of excess cyanide is the most effective solution.
Low Conversion in Copper Systems
Low conversion in Ullmann reactions is often traced to catalyst inactivity or insufficient temperature.
-
Catalyst Quality: Ensure the CuI used is fresh and has not been excessively exposed to air and moisture, which can lead to oxidation and deactivation.
-
Temperature Control: Ullmann reactions are often highly temperature-dependent. A reaction that is sluggish at 120 °C may proceed efficiently at 140 °C. Careful temperature optimization is key.
-
Solvent Purity: The use of anhydrous, high-purity DMSO is critical, as water can interfere with the reaction.
Conclusion
The catalytic synthesis of this compound from 3,5-Dichloropicolinonitrile is an effective and regioselective process. Palladium-catalyzed methods offer high efficiency and good yields under relatively mild conditions, making them ideal for laboratory-scale synthesis and rapid analog generation. For larger-scale and more cost-sensitive applications, copper-catalyzed Ullmann-type reactions provide a robust, albeit more forcing, alternative. By understanding the underlying mechanisms and potential pitfalls associated with each catalytic system, researchers can successfully and efficiently synthesize this important chemical intermediate.
References
- Butt, J. L., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
- Chen, J., et al. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007.
- Butt, J. L., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
- Butt, J. L., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- National Institutes of Health. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
- Fuse, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
- Chen, J., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters.
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. ACS Publications.
- Tao, Y., & Miller, R. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link] (Note: Link directs to a related article, original J. Org. Chem. link may be behind a paywall).
- Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
- Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
- Dalian University of Technology. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents.
- Anderson, K. W., & Buchwald, S. L. (2005). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Angewandte Chemie International Edition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 | FD06012 [biosynth.com]
- 4. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and overcome common challenges. The information herein is based on established chemical principles and proven field insights.
Introduction: A Strategic Approach to Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable, can present challenges that impact yield and purity. This guide outlines a reliable two-step synthetic pathway and provides detailed troubleshooting for each stage. The proposed route involves the initial synthesis of 3-hydroxypicolinonitrile from 2-amino-3-hydroxypyridine via a Sandmeyer-type reaction, followed by selective chlorination.
Overall Synthetic Workflow
The synthesis is broken down into two primary stages:
-
Stage 1: Conversion of 2-amino-3-hydroxypyridine to 3-hydroxypicolinonitrile.
-
Stage 2: Chlorination of 3-hydroxypicolinonitrile to yield the final product, this compound.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of 3-Hydroxypicolinonitrile via Sandmeyer-type Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] This reaction is initiated by the diazotization of the amine, followed by reaction with a copper(I) cyanide salt.[2]
Experimental Protocol
Materials:
-
2-Amino-3-hydroxypyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
Dissolve 2-amino-3-hydroxypyridine in a suitable aqueous acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C to prevent decomposition of the diazonium salt.[3]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates the completion of diazotization.[4]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
The reaction mixture is typically neutralized and extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Troubleshooting Guide & FAQs: Stage 1
Question 1: The yield of 3-hydroxypicolinonitrile is consistently low. What are the likely causes?
Answer: Low yields in a Sandmeyer reaction can often be attributed to three main factors: incomplete diazotization, premature decomposition of the diazonium salt, and issues with the copper catalyst.[4]
-
Incomplete Diazotization: Ensure that the diazotization has gone to completion by testing for excess nitrous acid with starch-iodide paper.[4] If the test is negative, add a small amount of additional sodium nitrite solution.
-
Diazonium Salt Decomposition: The diazonium salt is unstable at higher temperatures. It is crucial to maintain the temperature between 0-5 °C during its formation and subsequent reaction.[3] Decomposition is often indicated by the formation of a dark, tar-like substance.[4]
-
Catalyst Activity: The copper(I) catalyst is essential for the reaction. Ensure that the CuCN is of good quality.
Question 2: During the addition of sodium nitrite, the solution turns dark brown/black. What is happening?
Answer: The formation of a dark, tar-like substance is a common issue and usually points to the decomposition of the diazonium salt, leading to radical side reactions. This can be caused by:
-
Elevated Temperatures: As mentioned, temperatures above 5 °C can cause rapid decomposition.[3]
-
Incorrect pH: The pH of the reaction is critical. The diazotization should be carried out in a strongly acidic medium.
-
Impurities: Impurities in the starting materials or reagents can catalyze decomposition.
Question 3: How can I minimize the formation of byproducts?
Answer: The primary byproduct in this reaction is often the corresponding phenol, formed from the reaction of the diazonium salt with water.[3] To minimize this:
-
Maintain a low reaction temperature.
-
Ensure a sufficiently acidic environment.
-
Add the diazonium salt solution to the cyanide solution promptly after its formation.
Data Summary: Stage 1 Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[3] |
| pH | Strongly Acidic | Stabilizes the diazonium salt. |
| Catalyst | Copper(I) Cyanide | Facilitates the conversion of the diazonium salt to the nitrile.[2] |
| Monitoring | Starch-iodide paper | Confirms the completion of the diazotization step.[4] |
Stage 2: Chlorination of 3-Hydroxypicolinonitrile
The hydroxyl group of 3-hydroxypicolinonitrile is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, chlorination is expected to occur at the 5-position.
Experimental Protocol
Materials:
-
3-Hydroxypicolinonitrile
-
Phosphorus oxychloride (POCl₃) or N-Chlorosuccinimide (NCS)
-
Pyridine (if using POCl₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve 3-hydroxypicolinonitrile in a suitable anhydrous solvent.
-
If using POCl₃, add one equivalent of pyridine as a base.[5]
-
Add the chlorinating agent (e.g., POCl₃ or NCS) portion-wise or dropwise at a controlled temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-160 °C, depending on the reagent) and monitor the progress by TLC or HPLC.[5]
-
Upon completion, cool the reaction mixture and quench it carefully with ice-water.
-
Neutralize the mixture and extract the product with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide & FAQs: Stage 2
Question 1: The chlorination reaction is sluggish or does not go to completion.
Answer: Incomplete chlorination can be due to several factors:
-
Insufficiently Reactive Chlorinating Agent: For less reactive substrates, a stronger chlorinating agent may be required. POCl₃ is generally more reactive than NCS.
-
Low Reaction Temperature: Some chlorination reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature.
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can react with the chlorinating agent.
Question 2: Multiple chlorinated products are observed. How can I improve selectivity?
Answer: The formation of multiple products suggests a lack of regioselectivity. To improve this:
-
Choice of Chlorinating Agent: The selectivity can be influenced by the chlorinating agent. Experiment with different reagents (e.g., SO₂Cl₂, Cl₂) under various conditions.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the chlorinating agent.
Question 3: The work-up procedure is difficult, and the product is hard to isolate.
Answer: Difficult work-ups can be due to the formation of emulsions or water-soluble byproducts.
-
Quenching: Ensure the reaction is fully quenched before extraction.
-
pH Adjustment: Careful adjustment of the pH during work-up can help to break emulsions and improve phase separation.
-
Purification: If the crude product is an oil or difficult to crystallize, column chromatography is a reliable purification method.
Data Summary: Stage 2 Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | POCl₃ or NCS | POCl₃ is more reactive; NCS is milder.[5] |
| Solvent | Anhydrous (e.g., ACN, DMF) | Prevents reaction of the chlorinating agent with water. |
| Temperature | Varies (e.g., 80-160 °C for POCl₃) | Depends on the reactivity of the substrate and chlorinating agent.[5] |
| Base (with POCl₃) | Pyridine | To neutralize the HCl generated during the reaction.[5] |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- Khan Academy. Sandmeyer reaction (video). [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Tagawa, Y.; et al. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. 2018.
- Reddit. Troubleshooting a Sandmeyer reaction. [Link]
- WordPress. Oxidation with Chlorine /Pyridine Complexes. [Link]
- National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Master Organic Chemistry.
- Reddit. Sandmeyer type reaction troubleshoot. [Link]
- Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Khan Academy. Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry. [Link]
- YouTube.
- Google Patents. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
- The Journal of Chemical Physics. Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. [Link]
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- The Journal of Chemical Physics. Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. [Link]
- PubMed. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. [Link]
- Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
- Wikipedia.
- Chemistry World.
- PubChem. This compound. [Link]
- Google Patents.
- Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Eureka.
- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for the purification of 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges in the purification of this and structurally similar pyridine derivatives.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Symptom: A significant loss of your target compound is observed after performing silica gel column chromatography.
Potential Causes:
-
Strong Interaction with Silica Gel: The basic nitrogen atom in the pyridine ring of this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to irreversible adsorption or decomposition of the compound on the column.
-
Compound Instability: The compound may be degrading on the acidic stationary phase.
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for eluting the compound efficiently, leading to broad peaks and poor recovery.
Solutions:
-
Neutralize the Silica Gel: Before packing the column, you can slurry the silica gel in a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (TEA).[2] This will "cap" the acidic silanol sites, reducing their interaction with your basic compound.
-
Alternative Stationary Phases: Consider using a less acidic or neutral stationary phase. Options include:
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
End-capped Silica Gel: This type of silica has been chemically treated to reduce the number of free silanol groups.
-
-
Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (e.g., 5-10 mM), into your mobile phase can help to shield the analyte from the active silanol sites.[1]
-
pH Adjustment during Work-up: Before chromatography, ensure that any aqueous extraction steps are performed at a pH where your compound is most soluble in the organic phase to minimize losses.[2]
Experimental Protocol: 2D Thin-Layer Chromatography (TLC) for Stability Assessment
To quickly assess if your compound is degrading on the silica plate, a 2D TLC can be performed.[1]
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate from the chamber and allow it to dry completely.
-
Rotate the plate 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If degradation occurs, new spots will appear off the diagonal.
Issue 2: Product Fails to Crystallize and Remains an Oil
Symptom: After purification, the isolated this compound is an oil and resists solidification.
Potential Causes:
-
Residual Impurities: Even small amounts of impurities can significantly inhibit the crystallization process.[2]
-
Inherent Properties: The molecule itself may have a low melting point or a tendency to exist in an amorphous state.
-
Trapped Solvent: Residual solvent from the purification process can prevent crystallization.
Solutions:
-
Ensure High Purity: Re-purify the oil using column chromatography with a very shallow gradient to achieve the highest possible purity.
-
Systematic Solvent Screening: Attempt crystallization from a variety of solvents with different polarities.[3] Techniques to induce crystallization include:
-
Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent and then slowly cool the solution to room temperature, followed by refrigeration.[3]
-
Vapor Diffusion: Dissolve the oil in a good solvent and place this solution in a larger chamber containing a poor solvent (an "anti-solvent"). The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Issue 3: Peak Tailing in HPLC Analysis
Symptom: When analyzing the purity of your compound by HPLC, you observe asymmetrical peaks with a pronounced "tail."
Potential Causes:
-
Secondary Interactions with Stationary Phase: Similar to column chromatography, the basic pyridine nitrogen can interact with residual acidic silanol groups on C18 and other silica-based HPLC columns.[1] This leads to multiple retention mechanisms and results in peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solvent Mismatch: A significant difference in elution strength between the solvent your sample is dissolved in and the mobile phase can cause peak distortion.[1]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, minimizing their interaction with your basic analyte.[1] Caution: Be mindful that phosphate buffers can precipitate at high concentrations of acetonitrile (ACN).[1]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) to the mobile phase can effectively shield the silanol groups from your compound.[1]
-
Change Stationary Phase: If peak tailing persists, consider switching to a different type of HPLC column, such as one with a phenyl, cyano, or polar-embedded phase, which can offer different interaction mechanisms.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A combination of techniques is often most effective. A typical workflow would be:
-
Aqueous Work-up/Extraction: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts and reagents. If the reaction was run in a basic solvent like pyridine, washing the organic layer with a dilute acidic solution (e.g., 1-5% aq. HCl or 5-10% aq. citric acid) can effectively remove it.[4]
-
Column Chromatography: This is the primary method for separating the target compound from structurally similar impurities.
-
Recrystallization: Once the compound is reasonably pure after chromatography, recrystallization can be used to obtain a highly pure, crystalline solid.[3]
Q2: My NMR spectrum looks complex, suggesting a mixture, even after purification. What could be the cause?
For hydroxy-substituted pyridine derivatives, the phenomenon of keto-enol tautomerism can lead to the presence of two distinct species in solution, which will result in a more complex NMR spectrum than expected for a single compound.[2] The ratio of these tautomers can be influenced by the solvent used for the NMR analysis.[2] To confirm the purity of your sample, it is advisable to use an analytical technique that is less susceptible to this effect, such as HPLC or LC-MS.[2]
Q3: How should I store purified this compound?
Pyridine derivatives can be sensitive to moisture and light.[5] It is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
Q4: Are there any known common impurities from the synthesis of this compound?
While specific impurities depend on the synthetic route, common impurities in the synthesis of pyridine derivatives can include starting materials, regioisomers, and over- or under-halogenated species.[6][7] For example, if the synthesis involves a chlorination step, dichlorinated or non-chlorinated analogues might be present.
Section 3: Key Purification Protocols & Data
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined empirically.
Objective: To obtain a high-purity crystalline solid from a crude or semi-purified sample.
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your compound and add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary: Solvent Properties for Purification
The choice of solvent is critical for both chromatography and recrystallization. The following table summarizes the properties of common laboratory solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use in Purification |
| Hexane | 0.1 | 69 | Non-polar component in chromatography mobile phase; anti-solvent for recrystallization. |
| Toluene | 2.4 | 111 | Recrystallization; less polar component in chromatography. |
| Dichloromethane | 3.1 | 40 | Extraction; polar component in chromatography. |
| Ethyl Acetate | 4.4 | 77 | Extraction; polar component in chromatography; recrystallization. |
| Isopropanol | 4.0 | 82 | Recrystallization. |
| Ethanol | 4.3 | 78 | Recrystallization. |
| Methanol | 5.1 | 65 | Highly polar component in chromatography; recrystallization. |
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
- What is best method to remove pyridine from a reaction mixture? - ResearchGate.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- This compound | C6H3ClN2O | CID 59928310 - PubChem.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
- CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents.
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents.
- Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Patsnap Eureka.
- CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines - Google Patents.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central.
Sources
Technical Support Center: Synthesis of 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and resolve issues related to byproduct formation, ultimately improving your yield and purity.
I. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during your synthesis, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of a Dichloro- substituted Byproduct in the Final Product
-
Question: My final product shows a mass corresponding to a dichloro-hydroxypicolinonitrile derivative. What is this byproduct and how can I avoid it?
-
Answer: The most probable byproduct is 3,5-dichloro-2-cyanopyridin-3-ol . This arises from the over-chlorination of the starting material, 3-hydroxypicolinonitrile. The pyridine ring is activated towards electrophilic substitution, and under forcing conditions, a second chlorination can occur.
-
Causality: The use of excess chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride), prolonged reaction times, or elevated temperatures can lead to this over-chlorination. The initial chlorination at the 5-position is generally favored, but the introduction of the electron-withdrawing chloro group does not completely deactivate the ring towards further substitution.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.05-1.1 equivalents.
-
Temperature Management: Maintain a low reaction temperature, typically between 0 °C and room temperature, depending on the specific protocol.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction as soon as the starting material is consumed.
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by column chromatography on silica gel, exploiting the polarity difference between the mono- and di-chloro compounds.
-
-
Issue 2: A Significant Amount of a More Polar Byproduct is Observed
-
Question: I am observing a significant amount of a more polar byproduct that has a mass corresponding to the addition of a water molecule to my product. What is it and how can I prevent its formation?
-
Answer: This byproduct is likely 5-Chloro-3-hydroxypicolinamide . It is formed by the hydrolysis of the nitrile group of your target molecule.[1][2][3]
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][4] This can occur during the reaction itself if there is moisture in the reagents or solvents, or during the work-up procedure.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Neutral Work-up: If possible, use a neutral work-up procedure. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Temperature Control during Work-up: Avoid heating the reaction mixture for extended periods during solvent removal if acidic or basic residues are present.
-
Purification: The amide byproduct is generally more polar than the nitrile and can be separated by column chromatography.
-
-
Issue 3: The Presence of the Starting Material in the Final Product
-
Question: My analysis shows a significant amount of 3-hydroxypicolinonitrile in my final product. What could be the cause?
-
Answer: The presence of the starting material, 3-hydroxypicolinonitrile , can be due to two main reasons: incomplete reaction or a dechlorination side reaction.
-
Causality:
-
Incomplete Reaction: Insufficient amount of the chlorinating agent, low reaction temperature, or short reaction time can lead to incomplete conversion of the starting material.
-
Dechlorination: Certain reaction conditions or reagents used during work-up can cause the removal of the chlorine atom from the 5-position, regenerating the starting material. This is a known side reaction for chloropyridines.[5][6][7]
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Gradually increase the reaction time or temperature while carefully monitoring for the formation of other byproducts. Ensure the chlorinating agent is added in the correct stoichiometric amount.
-
Avoid Reductive Conditions: During work-up and purification, avoid reagents and conditions that can cause reduction, such as certain metals or strong reducing agents.
-
Purification: The starting material can be separated from the product by recrystallization or column chromatography.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in the synthesis of this compound?
-
A1: The most frequently encountered byproducts are over-chlorinated species (e.g., 3,5-dichloro-2-cyanopyridin-3-ol), the hydrolysis product (5-Chloro-3-hydroxypicolinamide), and unreacted starting material (3-hydroxypicolinonitrile). Depending on the synthetic route, isomers such as 4-chloro- or 6-chloro-3-hydroxypicolinonitrile could also be formed, though they are generally less common.
-
-
Q2: How can I confirm the identity of a suspected byproduct?
-
A2: The most effective way to identify byproducts is through a combination of analytical techniques. Mass spectrometry (MS) will provide the molecular weight, which is a strong indicator of the byproduct's identity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can then be used to confirm the structure, for example, by observing the changes in chemical shifts and coupling patterns of the aromatic protons.
-
-
Q3: What is a typical purification strategy for removing these byproducts?
-
A3: Column chromatography on silica gel is a very common and effective method for separating the desired product from the byproducts mentioned. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often successful. Recrystallization can also be a powerful purification technique, particularly for removing less soluble impurities.
-
III. Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature (Mass Spec) |
| This compound (Product) | C₆H₃ClN₂O | 154.55 | [M+H]⁺ = 155 |
| 3,5-Dichloro-2-cyanopyridin-3-ol | C₆H₂Cl₂N₂O | 188.99 | [M+H]⁺ = 189/191 (isotope pattern) |
| 5-Chloro-3-hydroxypicolinamide | C₆H₅ClN₂O₂ | 172.57 | [M+H]⁺ = 173 |
| 3-Hydroxypicolinonitrile (Starting Material) | C₆H₄N₂O | 120.11 | [M+H]⁺ = 121 |
IV. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-hydroxypicolinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
V. Visualization of Reaction Pathways
The following diagram illustrates the main reaction pathway to the desired product and the side reactions leading to common byproducts.
Caption: Reaction scheme for the synthesis of this compound and formation of major byproducts.
VI. References
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed.
-
Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents.
-
Converting Nitriles to Amides. Chemistry Steps.
-
Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. ResearchGate.
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health.
-
Process for separating chloropyridine product. Google Patents.
-
Hydrolysis of Amide. Organic Synthesis.
-
Chlorination by-products. Euro Chlor.
-
Chlorination process. Google Patents.
-
3-Hydroxypyridine-2-carbonitrile. PubChem.
-
This compound. PubChem.
-
Chlorination byproducts, their toxicodynamics and removal from drinking water. PubMed.
-
Hydrolysis of Amides. YouTube.
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
-
ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Global NEST Journal.
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
-
Effect of chlorination by-products on the quantitation of microcystins in finished drinking water. PubMed.
-
3-Hydroxypicolinonitrile. Sigma-Aldrich.
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube.
-
How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central.
-
3-Hydroxypicolinonitrile. Sigma-Aldrich.
-
This compound. ChemicalBook.
-
Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: 5-Chloro-3-hydroxypicolinonitrile Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-3-hydroxypicolinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers utilizing this versatile intermediate in their synthetic workflows. Drawing upon established chemical principles and field-proven insights, this document aims to be a trusted resource for overcoming common challenges in the laboratory.
Introduction to the Reactivity of this compound
This compound is a trifunctional pyridine derivative, offering three distinct reactive sites for chemical modification: a phenolic hydroxyl group, a chloro substituent amenable to cross-coupling, and a nitrile group. The inherent electronic properties of the pyridine ring influence the reactivity of each of these functional groups. Understanding the interplay between these sites is critical for successful reaction planning and execution. The primary transformations undertaken with this molecule are O-alkylation/O-arylation at the hydroxyl position and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the chloro position.
This guide will address common issues encountered during these key reactions, providing a logical framework for diagnosis and resolution.
Section 1: Troubleshooting O-Alkylation and O-Arylation Reactions
The phenolic hydroxyl group of this compound is a common site for modification, typically via Williamson ether synthesis or related O-alkylation/O-arylation methods. These reactions, while generally robust, can present several challenges.
FAQ 1: My O-alkylation reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in O-alkylation reactions of this compound is often traced back to issues with deprotonation of the hydroxyl group, the reactivity of the alkylating agent, or the reaction conditions.
Causality and Troubleshooting Steps:
-
Incomplete Deprotonation: The pKa of the phenolic proton must be overcome to generate the nucleophilic phenoxide.
-
Weak Base: Ensure the base used is strong enough. For a phenolic proton on a pyridine ring, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. If conversion is still low, consider a stronger base like sodium hydride (NaH).
-
Insufficient Base: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively solvate the cation of the base without protonating the phenoxide.
-
-
Poorly Reactive Alkylating Agent:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Steric Hindrance: A bulky alkylating agent will react more slowly. If possible, consider a less sterically hindered alternative.
-
-
Reaction Temperature:
-
Many O-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase to 50-80 °C can significantly improve the reaction rate.
-
Workflow for Optimizing O-Alkylation:
Technical Support Center: Optimization of Reaction Parameters for 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction parameters for improved yield and purity. This document provides in-depth technical guidance, drawing from established principles of heterocyclic chemistry and practical laboratory experience.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, presents several challenges that require careful control of reaction parameters. The presence of multiple reactive functional groups—a pyridine ring, a hydroxyl group, a nitrile, and a chlorine substituent—necessitates a nuanced approach to avoid side reactions and ensure the desired product is obtained in high yield and purity.
This guide will explore potential synthetic strategies and provide detailed troubleshooting for common issues encountered during the synthesis of this and structurally related compounds.
Potential Synthetic Strategies & Troubleshooting
While a single, universally optimized protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through modifications of established methods for pyridine ring formation. Below, we discuss a plausible and widely recognized approach, the Guareschi-Thorpe reaction, and address potential challenges.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classic method for constructing substituted 2-pyridones, which can exist in equilibrium with their 2-hydroxypyridine tautomers.[1] This approach typically involves the condensation of a β-ketoester with a cyanoacetamide derivative in the presence of a base.
Proposed Reaction Scheme:
A plausible adaptation for the synthesis of this compound could involve the reaction of a chlorinated β-ketoester with cyanoacetamide.
Caption: Plausible Guareschi-Thorpe route to this compound.
FAQs & Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter.
Low or No Product Yield
Question: I am attempting a Guareschi-Thorpe type synthesis to obtain this compound, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield in a multi-component reaction like the Guareschi-Thorpe synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stability:
-
β-Ketoester Stability: Chlorinated β-ketoesters can be susceptible to decomposition, especially if stored improperly. Ensure your starting material is pure and has not degraded. Consider synthesizing it fresh if there are any doubts.
-
Cyanoacetamide Purity: Ensure the cyanoacetamide is of high purity and dry.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. A base that is too strong can lead to self-condensation of the β-ketoester or other side reactions. Conversely, a base that is too weak may not facilitate the initial condensation.
-
Recommendation: Start with a mild base such as ammonium carbonate, which can also serve as the nitrogen source for the pyridine ring.[1] Other options include piperidine or triethylamine.
-
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Recommendation: Ethanol, methanol, or a mixture of water and ethanol are often good starting points.[1]
-
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions and decomposition.
-
Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Reaction Monitoring:
-
It is crucial to monitor the reaction to determine the optimal reaction time. Stopping the reaction too early will result in low yield, while extended reaction times can lead to product degradation or the formation of byproducts.
-
Experimental Protocol: Optimization of Reaction Conditions
-
Set up a series of small-scale parallel reactions to screen different bases (e.g., ammonium carbonate, piperidine, triethylamine) and solvents (e.g., ethanol, methanol, isopropanol).
-
For each reaction, use stoichiometric amounts of the chlorinated β-ketoester and cyanoacetamide.
-
Run the reactions at a consistent temperature (e.g., 80 °C) and monitor the progress by TLC at regular intervals (e.g., every hour).
-
Once the optimal base and solvent combination is identified, perform a temperature optimization study (e.g., 60 °C, 80 °C, 100 °C) to find the ideal balance between reaction rate and side product formation.
| Parameter | Recommended Starting Conditions |
| Base | Ammonium Carbonate |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80 °C |
| Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) |
Formation of Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products. What are the most likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge in the synthesis of highly functionalized molecules like this compound. The most probable side reactions are hydrolysis of the nitrile group and dechlorination.
1. Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.
Caption: Potential hydrolysis pathway of the nitrile group.
Troubleshooting Hydrolysis:
-
Control pH: Maintain a neutral or slightly basic pH during the reaction and workup. Strong acids or bases will promote hydrolysis.
-
Minimize Water Content: Use anhydrous solvents and reagents where possible. If water is used as a solvent, minimize the reaction time and temperature.
-
Workup Conditions: During the workup, avoid prolonged exposure to acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.
2. Dechlorination of the Pyridine Ring
Dehalogenation is a known side reaction in pyridine chemistry, particularly in the presence of certain catalysts or reducing agents.
Troubleshooting Dechlorination:
-
Avoid Reductive Conditions: Be mindful of any reagents or conditions that could have a reducing effect. For instance, some palladium catalysts used in cross-coupling reactions can also catalyze dehalogenation.
-
Inert Atmosphere: While not always necessary for this type of synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate side reactions.
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its polarity and potential for co-elution with polar byproducts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. Start with a low polarity mixture and gradually increase the polarity to elute your product.
-
TLC Analysis: Before running a column, it is essential to determine the appropriate solvent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization can be a highly effective purification method.
-
Solvent Screening: Screen for a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures with water.
-
Experimental Protocol: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully load the crude product onto the column.
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the percentage of the polar solvent in the mobile phase.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Summary of Key Optimization Parameters
| Parameter | Area of Concern | Recommended Action |
| Temperature | Low yield vs. side product formation | Optimize in the range of 60-100 °C. |
| Base | Reaction rate and side reactions | Screen mild bases like ammonium carbonate or piperidine. |
| Solvent | Solubility and side reactions | Start with polar protic solvents like ethanol or methanol. |
| Reaction Time | Incomplete reaction vs. degradation | Monitor by TLC or LC-MS to determine the optimal endpoint. |
| Workup | Product degradation and hydrolysis | Maintain near-neutral pH and minimize exposure to aqueous acid/base. |
| Purification | Purity of the final product | Utilize column chromatography with a gradient elution or recrystallization. |
Conclusion
The successful synthesis of this compound hinges on a careful and systematic optimization of reaction parameters. By understanding the potential pitfalls, such as side reactions and purification difficulties, and by employing a methodical troubleshooting approach, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a framework for this optimization process, grounded in the principles of organic synthesis.
References
- Fuse, S., Morita, T., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17754–17763. [Link][2][3]
- Ghashghaei, S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25363-25369. [Link][1]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link][4]
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. [Link][5]
- Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. [6]
Sources
Technical Support Center: Stability Studies of 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for 5-Chloro-3-hydroxypicolinonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting support for stability studies of this compound. As a molecule with a unique combination of a chlorinated pyridine ring, a hydroxyl group, and a nitrile moiety, its stability profile presents specific challenges and considerations. This document offers a structured approach to designing and interpreting stability studies, addressing potential issues, and ensuring the integrity of your experimental data.
Introduction to the Stability of this compound
This compound is a substituted pyridine derivative. The stability of this molecule is influenced by its three key functional groups: the chloropyridine ring, the hydroxyl group, and the picolinonitrile group. The electron-withdrawing nature of the chlorine atom and the nitrile group can affect the electron density of the pyridine ring, influencing its susceptibility to nucleophilic attack and other degradation pathways. The hydroxyl group can act as a site for oxidation and can also influence the molecule's polarity and solubility, which are critical factors in both its formulation and analytical characterization.
Understanding the inherent stability of this compound is crucial for the development of safe and effective pharmaceutical products. This guide will walk you through the essential aspects of stability testing, from setting up forced degradation studies to troubleshooting common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
Based on the chemical structure of this compound, the most probable degradation pathways include:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding amide (5-chloro-3-hydroxypicolinamide) and subsequently the carboxylic acid (5-chloro-3-hydroxypicolinic acid). The presence of the electron-withdrawing chlorine atom may influence the rate of hydrolysis.[1][2][3]
-
Oxidation: The hydroxypyridine ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This could lead to the formation of N-oxides or further hydroxylated species.[4][5]
-
Photodegradation: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[6][7] This can involve dechlorination or other complex rearrangements.
-
Thermal Degradation: While aromatic nitriles are generally thermally stable, prolonged exposure to high temperatures could lead to decomposition.[8][9]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically:
-
Temperature: Store at controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation.
-
Light: Protect from light by storing in amber vials or light-resistant containers to prevent photodegradation.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: I am not seeing any degradation in my forced degradation studies. What should I do?
If you are not observing any degradation, it's possible that the stress conditions are not stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, a higher concentration of the oxidizing agent may be necessary.
-
Elevate Temperature: Increasing the temperature can accelerate degradation. However, be cautious not to use excessively high temperatures that might lead to unrealistic degradation pathways. A temperature of 50-60°C is a reasonable next step if no degradation is seen at room temperature.[10]
-
Extend Exposure Time: If the compound is highly stable, longer exposure times may be required to induce degradation.
-
Change Solvent: The solubility of the compound can impact its degradation rate. Ensure the compound is fully dissolved in the stress medium. If solubility is an issue, consider using a co-solvent, but be sure the co-solvent itself is stable under the test conditions.[10]
It's important to aim for a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.[10]
Troubleshooting Guides
Guide 1: Issues in Forced Degradation Studies
This guide addresses common problems encountered during forced degradation studies of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | Insufficient stress conditions. | Increase temperature, extend exposure time, or use higher concentrations of stressing agents.[11][12] |
| Excessive Degradation (>20%) | Stress conditions are too harsh. | Reduce the temperature, shorten the exposure time, or use lower concentrations of stressing agents.[10] |
| Poor Mass Balance | Degradants are not being detected by the analytical method (e.g., they are volatile or lack a chromophore). | Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector. Check for precipitation of degradants. |
| Co-elution of Degradants with the Parent Peak | The analytical method is not stability-indicating. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or column chemistry). |
Guide 2: HPLC Analysis Troubleshooting
This guide focuses on resolving common issues during the HPLC analysis of this compound and its degradation products. Due to its polar nature, chromatographic challenges like poor retention and peak tailing are common.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Retention on C18 Columns | The analyte is too polar for the stationary phase. | * Use a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column, or a HILIC column).* Decrease the organic content of the mobile phase.* Consider using ion-pair chromatography if the analyte is ionizable.[13][14] |
| Peak Tailing | * Secondary interactions with residual silanols on the column.* Column overload.* Extra-column dead volume. | * Use a highly deactivated (end-capped) column.* Adjust the mobile phase pH to suppress the ionization of the analyte.* Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol sites.* Reduce the injection volume or sample concentration.* Check and minimize the length and diameter of tubing.[15] |
| Variable Retention Times | * Inconsistent mobile phase preparation.* Column not properly equilibrated.* Fluctuations in column temperature. | * Ensure accurate and consistent mobile phase preparation.* Allow sufficient time for column equilibration before each run.* Use a column oven to maintain a constant temperature.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products and to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
HPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN or MeOH) at a concentration of approximately 1 mg/mL.[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines.[6]
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its functional groups.
Caption: Potential degradation pathways.
References
- Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Pharma Stability.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.
- 2-Chloropyridine. Wikipedia.
- Thermal trimerization of aromatic nitrile. ResearchGate.
- Yang, W., et al. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. Journal of Applied Polymer Science.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- 2-Chloropyridine. National Toxicology Program.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
- 2-Chloropyridine. PubChem.
- Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265–276.
- Powers, I. G., & Wipf, P. (2022). Oxidative Dearomatization of Pyridines. Accounts of Chemical Research, 55(1), 108-120.
- 3-Chloropyridine. PubChem.
- Degradation of personal care product 2-chloropyrine detected in surface water. ResearchGate.
- Degradation of Pyridines in the Environment. ResearchGate.
- 4-Hydroxypyridine Degradation Pathway. Eawag-BBD.
- 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
- Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205.
- 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine. ResearchGate.
- Birus, M., & Kujundžić, N. (1989). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 28(24), 4340-4344.
- Akgün, M., & Akgerman, A. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
- Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis.
- Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Publishing.
- Thermodynamics of mixtures containing aromatic nitriles. ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed.
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Scientific & Academic Publishing.
- The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water–n-Decane Reverse Micelles. ResearchGate.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe.
- Thermodynamics of mixtures containing aromatic nitriles. arXiv.org.
- Pyridine. Wikipedia.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.
- Analytical Methods. Agency for Toxic Substances and Disease Registry.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC.
- Nitrile. Wikipedia.
- Pesticide Analysis, Pyridine-Alkali Reactions in the Analysis of Pesticides Containing Active Halogen Atoms. ACS Publications.
- Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. ACS Publications.
- 2-Pyridone. Wikipedia.
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- Pyridine. OSHA.
- Analytical methods for the determination of halogens in bioanalytical sciences: A review. Royal Society of Chemistry.
- Chemistry of Nitriles. Chemistry LibreTexts.
Sources
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this compound in your experiments. Our approach is rooted in scientific principles and practical laboratory experience to address the specific challenges you may encounter.
I. Core Compound Properties & Safety Precautions
This compound is a substituted pyridine derivative. Its chemical structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on the pyridine ring, dictates its reactivity, stability, and handling requirements.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | [PubChem][1] |
| Molecular Weight | 154.55 g/mol | [PubChem][1] |
| Predicted Boiling Point | 410.7±45.0 °C | [ChemicalBook][2] |
| Predicted Density | 1.52±0.1 g/cm³ | [ChemicalBook][2] |
| Appearance | Solid (predicted) | General chemical knowledge |
Fundamental Safety Precautions:
Due to the presence of the nitrile (-CN) group, this compound should be handled with extreme caution as it is potentially highly toxic. The pyridine moiety also suggests it may be an irritant.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3][4] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves.[3][4] Given the potential for absorption through the skin, consider double-gloving.
-
Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I properly store this compound upon receipt?
A1: Immediately upon receipt, store the compound in a cool, dry, and dark place.[5] The hydroxyl group on the pyridine ring suggests potential hygroscopicity and light sensitivity. It is recommended to store the container tightly sealed within a desiccator. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: Is this compound soluble in aqueous buffers?
A2: Based on the properties of similar pyridine derivatives, solubility in water and aqueous buffers is expected to be low.[5][6] For biological assays, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol, and then dilute this stock solution with the aqueous buffer.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color or the clumping of the solid material, which may indicate moisture absorption.[7] 3-Hydroxypyridine, a related compound, is known to be prone to decomposition in the air, often resulting in a reddish discoloration.[7] Any unexpected results in your experiments, such as a loss of activity, could also indicate compound degradation.
Q4: Can I heat the compound to aid dissolution?
A4: Gentle warming can be attempted to aid dissolution, but it should be done with caution. Overheating can lead to degradation, especially given the presence of the hydroxyl and nitrile groups. Monitor the solution for any color changes during warming. It is preferable to use sonication as an alternative method to facilitate dissolution.
III. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Review your storage conditions. Is the compound stored in a cool, dry, and dark place? Is the container always tightly sealed? 2. Consider preparing fresh stock solutions for each experiment. 3. If possible, verify the purity of your compound using an analytical technique like HPLC or LC-MS. |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | 1. Consult a solvent miscibility chart to select an appropriate organic solvent.[8] Good starting points for many organic compounds are DMSO, DMF, or ethanol. 2. Use sonication to aid dissolution. 3. If gentle heating is necessary, do not exceed 40-50°C and observe for any color change. |
| Solid material appears clumpy or discolored | Absorption of moisture (hygroscopicity) or degradation. | 1. Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture. 2. Store the compound in a desiccator containing a drying agent like silica gel. 3. If you suspect moisture absorption has occurred, you can try drying the compound under a high vacuum. However, be aware that this may not reverse any chemical degradation. |
| Reaction failure or unexpected side products | Incompatibility with other reagents. | 1. Pyridine and its derivatives are incompatible with strong oxidizing agents and strong acids.[2][9] This can lead to vigorous or explosive reactions. 2. Review the compatibility of all reagents in your experimental protocol. Avoid direct contact with incompatible substances. |
IV. Experimental Protocols & Workflows
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common starting point for many experiments.
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of the compound into a tared, appropriate vial (e.g., an amber glass vial to protect from light).
-
Dissolution: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but with caution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Workflow: Troubleshooting Inconsistent Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A decision-making workflow for troubleshooting inconsistent experimental data.
V. In-Depth Scientific Discussion
The Role of the Nitrile Group in Toxicity
The nitrile (-C≡N) group is a key structural feature of this compound and is responsible for its presumed toxicity. In biological systems, nitriles can be metabolized to release cyanide ions (CN⁻). Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, cellular hypoxia, and, in severe cases, death. Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin contact.
Impact of the Hydroxyl Group on Stability
The presence of a hydroxyl (-OH) group directly on the pyridine ring can significantly influence the compound's stability. Hydroxypyridines can be susceptible to oxidation, especially when exposed to air and light.[7] This can lead to the formation of colored byproducts and a loss of the compound's desired activity. This is why storage in a dark, inert atmosphere is crucial. Furthermore, the hydroxyl group can increase the compound's polarity and its potential to absorb water from the atmosphere (hygroscopicity).
Chemical Incompatibility Workflow
The following diagram illustrates the key incompatibilities of pyridine-based compounds to prevent hazardous reactions in the laboratory.
Caption: A diagram showing the chemical incompatibilities of this compound.
VI. References
Sources
- 1. This compound | C6H3ClN2O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 5. Picolinonitrile (2-Cyanopyridine) Detailed Information, Properties, Uses, Safety, Supplier & Price China | High-Quality Pyridine Derivative | Expert Guide [nj-finechem.com]
- 6. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 7. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Synthesis of 5-Chloro-3-hydroxypicolinonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established principles of heterocyclic chemistry. The synthesis of polysubstituted pyridines can be complex, often leading to challenges in yield and purity. This document aims to elucidate potential side reaction pathways and offer proactive and reactive solutions to common experimental hurdles.
Proposed Synthetic Pathway Overview
A definitive, single-step synthesis for this compound is not prominently described in readily available literature. Therefore, a multi-step approach is proposed, starting from the commercially available 2-amino-5-chloropyridine. This proposed pathway involves sequential diazotization, cyanation, N-oxidation, and a final rearrangement to install the desired functional groups. Understanding the potential pitfalls at each stage is critical for success.
Visualizing the Synthesis: Main and Side Reaction Pathways
The following diagrams illustrate the proposed primary synthetic route and the key side reaction pathways that can lead to impurities and reduced yields.
Main Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Key Side Reaction Pathways
Caption: Common side products and their points of origin in the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Category 1: Issues in Diazotization and Sandmeyer Reaction (Steps 1 & 2)
Q1: My Sandmeyer reaction (Step 2) is giving a very low yield of 5-Chloro-2-cyanopyridine, and I'm isolating a significant amount of a phenolic byproduct, 5-chloro-2-hydroxypyridine. What is happening?
A1: This is a classic side reaction in diazotization chemistry. The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by water.[1][2] If your reaction medium is too aqueous or if the temperature rises prematurely, water will act as a nucleophile, displacing the diazonium group to form the corresponding phenol (in this case, a pyridinol).
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature of 0-5 °C during the entire diazotization process (addition of sodium nitrite) and the subsequent Sandmeyer reaction.[3] Premature decomposition of the diazonium salt is highly temperature-dependent.
-
Minimize Water: While aqueous acid is necessary for diazotization, ensure you are using concentrated acids and minimize excess water where possible.
-
Order of Addition: Add the cold solution of the diazonium salt to the heated (if required by the specific Sandmeyer protocol) copper(I) cyanide solution, rather than the other way around. This ensures the diazonium salt reacts quickly with the cyanide nucleophile rather than with water.
Q2: I'm observing a deeply colored, insoluble byproduct after the diazotization step. What could this be?
A2: This is likely an azo-coupling byproduct. The electrophilic diazonium salt can react with the unreacted, nucleophilic starting material (2-amino-5-chloropyridine) to form an azo compound. This is more prevalent if the addition of the nitrite solution is too slow or if there is poor mixing, leading to localized areas of high amine concentration.
Preventative Measures:
-
Stoichiometry and Addition Rate: Ensure a slight excess of the acid and that the sodium nitrite is added steadily and below the surface of the reaction mixture to ensure rapid conversion of the amine to the diazonium salt.
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to avoid localized concentration gradients.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Minimizes premature decomposition of diazonium salt and reaction with water.[3] |
| NaNO₂ Addition | Slow, dropwise | Prevents dangerous NOx buildup and localized excess of nitrous acid. |
| Sandmeyer Reagent | CuCN / KCN | Copper(I) is a crucial catalyst for the radical-nucleophilic aromatic substitution.[1][4] |
| pH Control | Highly acidic (e.g., HCl, H₂SO₄) | Suppresses side reactions like azo coupling by protonating the starting amine.[5] |
Category 2: Issues in N-Oxidation and Hydroxylation (Steps 3 & 4)
Q3: The N-oxidation of 5-Chloro-2-cyanopyridine (Step 3) is resulting in the formation of 5-chloropicolinamide and 5-chloropicolinic acid. Why is my nitrile group reacting?
A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[6] Many N-oxidation procedures use reagents like hydrogen peroxide in acetic acid, creating conditions that can facilitate this unwanted hydrolysis.
Troubleshooting Steps:
-
Choice of Oxidant: Consider using a milder, more neutral oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in an aprotic solvent (e.g., dichloromethane, chloroform) at or below room temperature.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to hydrolytic conditions.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize the primary source of hydrolysis.
Q4: My final rearrangement/hydroxylation step (Step 4) gives a mixture of isomers and a significant amount of 2-pyridone byproducts instead of the desired 3-hydroxy product.
A4: The introduction of a hydroxyl group onto the pyridine ring is notoriously difficult and often lacks regioselectivity. The reaction of pyridine N-oxides with acetic anhydride (a common method) can lead to rearrangement, often favoring oxygen migration to the 2-position (forming a pyridone) or other positions. Photochemical methods can also yield mixtures of C3- and C5-hydroxy isomers.[7]
Optimization Strategies:
-
Photochemical Conditions: If pursuing a photochemical route, the choice of solvent is critical. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to favor C3 hydroxylation.[7]
-
Protecting Groups: A more robust, though longer, synthetic route might involve installing a directing group at the 3-position, performing the necessary transformations, and then unmasking the hydroxyl group.
-
Purification: Expect that this step will likely require careful chromatographic separation. Developing a robust HPLC or column chromatography method is essential to isolate the desired this compound from its isomers.
| Side Product | Causative Step | Formation Mechanism | Prevention/Minimization |
| 5-Chloro-2-hydroxypyridine | Diazotization | Nucleophilic attack by H₂O on the diazonium salt. | Strict temperature control (0-5 °C), minimize water.[1] |
| Azo-Coupling Byproducts | Diazotization | Electrophilic diazonium salt reacts with unreacted amine. | Efficient stirring, controlled addition of NaNO₂. |
| 5-Chloropicolinamide | N-Oxidation/Workup | Partial hydrolysis of the nitrile group. | Use anhydrous conditions, milder oxidants (m-CPBA), and minimize reaction time.[6] |
| 2-Pyridone Isomers | Hydroxylation | Competing rearrangement pathway of the N-oxide. | Use specialized conditions (e.g., photochemical in HFIP) that favor 3-position hydroxylation.[7] |
Experimental Protocols
Protocol 2.1: Sandmeyer Cyanation of 5-Chloro-pyridine-2-diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the freshly prepared, cold (0-5 °C) aqueous solution of 5-Chloro-pyridine-2-diazonium Salt (1.0 eq.).
-
Slowly add the diazonium salt solution to the cyanide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.ACS Omega, 2018.
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase.PubMed, 1972.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Deaminative chlorination of aminoheterocycles.
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Sandmeyer reaction - Wikipedia.Wikipedia.
- Identifying side products in the cyan
- How to prepare 2-Amino-5-chloropyridine? - FAQ.Guidechem.
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- CN106632014A - Preparation of 2-amino-5-chloropyridine.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 5-Chloro-3-hydroxypicolinonitrile Reactions
Welcome to the technical support center for reactions involving 5-Chloro-3-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this versatile building block.
Introduction: The Unique Reactivity of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctional nature—a pyridine ring, a chloro leaving group, a hydroxyl group, and a nitrile group—presents unique challenges and opportunities in catalyst selection for cross-coupling reactions. The electronic interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl group significantly influences the reactivity of the C-Cl bond, making careful catalyst system selection paramount for successful outcomes. This guide provides practical, field-tested advice to overcome common hurdles in Suzuki-Miyaura and Buchwald-Hartwig reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which class of palladium catalyst and ligand is a good starting point?
For Suzuki-Miyaura reactions with electron-deficient chloropyridines like this compound, a palladium(0) source and an electron-rich, sterically hindered phosphine ligand are generally recommended.[1][2] A common starting point is a combination of Pd₂(dba)₃ or Pd(OAc)₂ as the palladium precursor and a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are effective at promoting the oxidative addition of the palladium to the C-Cl bond, which is often the rate-limiting step for chloro-heterocycles.[1][3]
Q2: My Suzuki-Miyaura reaction is showing low yield and significant amounts of starting material. What are the likely causes and how can I troubleshoot this?
Low conversion in Suzuki-Miyaura couplings of this compound can stem from several factors:
-
Insufficiently Active Catalyst: The initial catalyst system may not be active enough for this specific substrate. Consider switching to a more electron-rich and bulky ligand, such as Ad₂PⁿBu (di-adamantyl-n-butylphosphine), which has shown success with challenging 2-chloropyridines.[1]
-
Base Incompatibility: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they might not be strong enough.[3][4] Consider a stronger base like Cs₂CO₃ or an alkoxide base such as NaOt-Bu or LiOtBu, but be mindful of potential side reactions with the hydroxyl group.[1]
-
Solvent Effects: The solvent can significantly impact catalyst activity and solubility of reagents. Aprotic polar solvents like dioxane, THF, or toluene are standard choices.[2][3] Sometimes, the addition of a small amount of water can be beneficial for the transmetallation step.[1]
Q3: I am observing a significant amount of a dehalogenated byproduct (3-hydroxypicolinonitrile) in my Suzuki-Miyaura reaction. What causes this and how can it be minimized?
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl halides.[5][6] It can occur through several mechanisms, including protonolysis of the organopalladium intermediate. To minimize dehalogenation:
-
Optimize the Base: Using a less nucleophilic or sterically hindered base can sometimes reduce protonolysis.
-
Ligand Choice: Certain ligands are more prone to promoting dehalogenation. Experiment with different phosphine ligands.
-
Reaction Conditions: Running the reaction at a lower temperature or for a shorter duration might suppress the dehalogenation pathway relative to the desired cross-coupling.
Q4: For a Buchwald-Hartwig amination with this compound, what are the recommended catalyst systems?
Similar to Suzuki-Miyaura couplings, Buchwald-Hartwig aminations of this substrate benefit from palladium catalysts with bulky, electron-rich phosphine ligands.[7][8][9] Catalyst systems based on ligands like XPhos, Johnphos, or tBuXPhos are often effective.[10] The choice of base is also crucial, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS being commonly employed.[9][11]
Q5: My Buchwald-Hartwig amination is failing. What are some key troubleshooting steps?
If your Buchwald-Hartwig amination is not proceeding as expected, consider the following:
-
Catalyst Poisoning: The substrate or amine coupling partner might contain impurities that poison the palladium catalyst. Ensure all reagents are pure.
-
Base Strength: The pKa of the amine being coupled is important. For less nucleophilic amines, a stronger base may be required to facilitate deprotonation and formation of the palladium-amido complex.
-
Ligand Screening: A systematic screen of different biarylphosphine ligands is often the most effective way to identify an optimal catalyst system for a challenging amination.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Switch to a more electron-rich and sterically hindered ligand (e.g., from XPhos to RuPhos or Ad₂PⁿBu). 2. Use a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOt-Bu). 3. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Dehalogenated Byproduct | 1. Protonolysis of the Ar-Pd-X intermediate. 2. Hydrodehalogenation from hydride sources in the reaction mixture. | 1. Use a rigorously dry solvent and reagents. 2. Screen different bases; sometimes a weaker base can mitigate this side reaction. 3. Consider a different palladium precursor or ligand. |
| Hydrolysis of the Nitrile Group | 1. Presence of strong acid or base and water. 2. Prolonged reaction times at high temperatures. | 1. Ensure anhydrous reaction conditions.[12][13][14][15] 2. Use a non-hydroxide base. 3. Minimize reaction time and temperature. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or catalyst. 2. Sensitivity to air or moisture. | 1. Use high-purity, well-characterized reagents and catalysts. 2. Employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane, 0.1-0.5 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried reaction tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the dry, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalyst Selection Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for optimizing Suzuki-Miyaura coupling reactions.
Troubleshooting Dehalogenation Side Reactions
Caption: Troubleshooting guide for minimizing dehalogenation side products.
References
- Fiveable. (n.d.). Hydrolysis of Nitriles.
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- National Institutes of Health. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3.
- MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (2025). Catalysts based on hyperbranched pyridylphenylene polymers and palladium nanoparticles for the Suzuki—Miyaura cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Royal Society of Chemistry. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. ias.ac.in [ias.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 5-Chloro-3-hydroxypicolinonitrile Synthesis
Welcome to the technical support guide for the synthesis of 5-Chloro-3-hydroxypicolinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical influence of solvent selection. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The synthesis of substituted picolinonitriles often involves nucleophilic aromatic substitution (SNAr) or multi-step pathways where solvent choice is paramount.
Q1: Why is my reaction yield for this compound consistently low or non-existent?
Answer:
Low product yield is one of the most common challenges and is frequently traced back to suboptimal solvent conditions that affect either reagent solubility or nucleophile reactivity.
-
Causality - Nucleophile Deactivation: The key step in forming the 3-hydroxy group often involves a nucleophilic attack. If you are using a polar protic solvent (e.g., water, methanol, ethanol), it can severely hinder the reaction. These solvents form a "cage" of hydrogen bonds around the anionic nucleophile (e.g., hydroxide).[1][2] This solvation shell stabilizes the nucleophile, making it less energetic and less available to attack the electrophilic pyridine ring.[3][4] The reaction rate slows dramatically, leading to low or no conversion.
-
Causality - Poor Reagent Solubility: The starting materials, such as a polychlorinated picolinonitrile, may not be sufficiently soluble in the chosen solvent. If reagents are not in the solution phase, the reaction kinetics will be extremely slow as it can only occur at the interface of the solid and liquid phases.
Solutions:
-
Switch to a Polar Aprotic Solvent: The most effective solution is often to switch to a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). These solvents can dissolve ionic nucleophiles and polar substrates but do not form strong hydrogen bonds with the nucleophile.[1][5] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of SNAr reactions.[2][6]
-
Solubility Testing: Before running the full-scale reaction, perform small-scale solubility tests of your starting materials in a few candidate solvents at the intended reaction temperature.
-
Temperature Adjustment: If solubility is the primary issue, cautiously increasing the reaction temperature can help. However, be aware that higher temperatures can also lead to side reactions.
Q2: I'm observing significant impurity peaks in my HPLC/GC-MS analysis. What is causing this?
Answer:
Impurity formation is often a direct consequence of the solvent's reactivity or its inability to control the reaction pathway.
-
Causality - Solvent Participation (Solvolysis): Protic solvents like water or alcohols are nucleophilic themselves and can compete with your intended nucleophile, leading to unwanted byproducts. For example, if you are performing a reaction with a hydroxide source in methanol, you might see the formation of a methoxy-substituted byproduct alongside your desired hydroxy-substituted product.
-
Causality - Base-Mediated Side Reactions: In the presence of a strong base (often required to generate the nucleophile), some solvents can promote side reactions. For instance, in reactions involving nitriles, certain conditions can lead to hydrolysis or other transformations of the nitrile group if not carefully controlled.
-
Causality - Poor Selectivity: The synthesis of this compound from a precursor like 3,5-dichloropicolinonitrile requires selective substitution at the 3-position. The solvent can influence this regioselectivity by differentially stabilizing the transition states for substitution at different positions. An inappropriate solvent may not provide the necessary electronic environment to favor the desired isomer.
Solutions:
-
Utilize Non-Reactive Solvents: Choose a robust polar aprotic solvent (e.g., DMSO, DMF, NMP) or, if polarity is less critical, a non-polar aprotic solvent like Toluene or Dioxane. These are less likely to participate directly in the reaction.
-
Optimize the Base/Nucleophile: Ensure you are using the correct stoichiometry of a non-nucleophilic base if its only purpose is to deprotonate a starting material. If the reaction is a direct substitution, ensure the nucleophile is strong enough to react faster than any potential solvent-mediated side reactions.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for undesired, higher-activation-energy side reactions.
Q3: My reaction seems to start but then stalls before reaching completion. Why?
Answer:
A stalling reaction often points to issues with product precipitation or reagent degradation.
-
Causality - Product Insolubility: The product, this compound, may be insoluble in the reaction solvent. As the product forms, it can precipitate out of the solution. This precipitated layer can coat the surface of any unreacted solid starting material, effectively preventing it from reacting and bringing the process to a halt.
-
Causality - Intermediate Stabilization/Insolubility: A key intermediate in SNAr reactions is the negatively charged Meisenheimer complex. The solvent must be able to stabilize this intermediate.[7] If the solvent is not polar enough, the intermediate may be too high in energy to form readily, or it may be insoluble, causing the reaction to stall.
-
Causality - Reagent Instability: Some reagents may not be stable over long reaction times in certain solvents, especially at elevated temperatures.
Solutions:
-
Solvent Mixtures: Employing a co-solvent system can maintain the solubility of both reactants and products throughout the reaction. For example, a mixture of a high-polarity solvent like DMSO with a co-solvent like 1,4-dioxane could be effective.
-
Re-evaluate Solvent Choice: Select a solvent in which the final product is known to be soluble. A solubility study of the target molecule can be highly informative.[8]
-
Monitor Reagent Stability: If you suspect reagent degradation, try running the reaction under more dilute conditions or adding the sensitive reagent slowly over time.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the synthesis of this compound?
The solvent is not merely an inert medium; it is an active participant that governs the reaction's success. Its primary roles are:
-
To Dissolve Reactants: It must bring the electrophile (pyridine derivative) and the nucleophile into the same phase to allow for collisions and reaction.
-
To Stabilize Charged Species: It influences the energy of the ground states, transition states, and intermediates. In SNAr reactions, a polar solvent is crucial for stabilizing the charged Meisenheimer intermediate.[7]
-
To Mediate Reactivity: As detailed in the troubleshooting section, it can either enhance or suppress the reactivity of the nucleophile.[1][3]
Q2: How do I decide between a polar protic and a polar aprotic solvent?
The choice is dictated by the reaction mechanism. For SNAr, which is common in this type of synthesis, a polar aprotic solvent is almost always superior .[5][6]
-
Use Polar Aprotic (DMSO, DMF, ACN): When you have an anionic nucleophile. These solvents increase the nucleophile's reactivity, leading to faster reaction rates.[1][2]
-
Use Polar Protic (Water, Alcohols): These are generally avoided for SNAr reactions due to nucleophile deactivation.[3] They are more suitable for SN1-type reactions where stabilizing a carbocation intermediate is necessary, which is not the primary pathway here.[4]
Q3: Are there any "green" or more environmentally friendly solvent alternatives to DMF and DMSO?
Yes, the pharmaceutical industry is actively seeking greener alternatives to traditional dipolar aprotic solvents. Some options to consider include:
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that can replace DMF in some applications.
-
N-Butyl-2-pyrrolidone (NBP): A less hazardous alternative to NMP.
-
Propylene Carbonate: A low-toxicity solvent with a high boiling point.
When substituting solvents, it is critical to re-optimize the reaction conditions, as reaction rates and solubility will change.[5]
Data Summary: Solvent Effects in SNAr Synthesis
| Solvent Class | Examples | Effect on Nucleophile | Typical SNAr Rate | Common Issues |
| Polar Aprotic | DMSO, DMF, ACN | Minimally solvated; highly reactive ("naked") | Fast | Can be difficult to remove; potential for thermal runaway. |
| Polar Protic | Water, Methanol, Ethanol | Heavily solvated via H-bonding; deactivated | Very Slow | Low yield; potential for solvolysis side products.[1][3] |
| Non-Polar Aprotic | Toluene, Hexane | Does not solvate anions | Extremely Slow | Poor solubility of ionic reagents and polar intermediates. |
Visualizations & Workflows
Solvent Selection Workflow
This diagram outlines a logical process for selecting an appropriate solvent for the synthesis.
A decision workflow for rational solvent selection in the synthesis.
Solvent-Nucleophile Interaction
This diagram illustrates how different solvent types interact with an anionic nucleophile.
Protic solvents deactivate nucleophiles via H-bonding, while aprotic solvents do not.
Appendix: Generalized Experimental Protocol
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and laboratory conditions. All work should be performed by qualified personnel with appropriate safety precautions.
A plausible synthesis route may involve the nucleophilic substitution of a chlorine atom on a suitable precursor.
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dichloropicolinonitrile precursor (1.0 eq).
-
Add the chosen polar aprotic solvent (e.g., anhydrous DMSO, 5-10 mL per gram of starting material). Stir under a nitrogen atmosphere until fully dissolved.
-
-
Nucleophile Addition:
-
Add the hydroxide source (e.g., powdered NaOH or KOH, 1.1 eq). Note: The choice of base and its physical form are critical.
-
-
Reaction:
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C). The optimal temperature must be determined experimentally.
-
Monitor the reaction progress by TLC or HPLC/GC-MS analysis at regular intervals (e.g., every 2 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water (10x the volume of the solvent).
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of ~6-7 to precipitate the product.[9] The phenolic proton is acidic and will be deprotonated under basic conditions, rendering the product water-soluble. Neutralization is required for precipitation.
-
Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.
-
-
Purification:
References
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2019). Journal of Organic Chemistry. [Link]
- Protic and Aprotic solvents - and the reaction speed. (2022). YouTube. [Link]
- The Effect Percentage Contribution for the Protic Solvents. (2017).
- Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (2010).
- SNAr Solvents and Reagents. ACS Green Chemistry Institute. [Link]
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1982). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- The difference between protic vs. aprotic solvents. (2015). YouTube. [Link]
- Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. (2012). Analytical Chemistry. [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2018).
- A kind of preparation method of 5- chloro-8-hydroxyquinolines. (2018).
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). Molecules. [Link]
- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (2015).
- Method for preparing 5-chloro-8-hydroxyquinoline. (2012).
- The preparation method and its purification process of 5- chloro-8-hydroxyquinolines. (2018).
- Method for preparing 5-chloro-8-hydroxyquinoline. (2012).
- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2020). Journal of Molecular Liquids. [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 12. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 5-Chloro-3-hydroxypicolinonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Chloro-3-hydroxypicolinonitrile (CAS 202186-21-8). We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities in heterocyclic compounds like this compound typically originate from three main sources: unreacted starting materials, byproducts from the synthetic route, and degradation products.[1]
-
Starting Materials & Regioisomers: Depending on your synthetic pathway, residual precursors may persist. More critically, regioisomers (compounds with the same molecular formula but different arrangements of substituents on the pyridine ring) are common and often possess similar physical properties, making them challenging to separate.[2] For instance, if your synthesis involves chlorination or nitration, isomers can readily form.
-
Reaction Byproducts: Synthesis of aromatic nitriles, especially through methods like the Rosenmund-von Braun reaction, can introduce copper-containing byproducts or partially hydrolyzed intermediates like the corresponding picolinamide.[3][4] Over-fluorination or incomplete halogen exchange can also lead to structurally similar impurities.[5]
-
Degradation Products & Tar: The pyridine ring, especially with activating hydroxyl groups, can be susceptible to oxidation or polymerization under harsh reaction conditions (e.g., high heat, strong acid/base), leading to the formation of colored tars or other degradation products.[6][7]
Q2: My final product is off-color (yellow to brown). What is the likely cause and the first step I should take?
A2: A persistent off-color hue is almost always due to high molecular weight, conjugated impurities or residual metal catalysts. These are often present in trace amounts but have strong chromophores.
The most direct first step is an activated carbon (charcoal) treatment. The principle here is adsorption. Activated carbon has a highly porous surface that readily adsorbs large, flat, non-polar molecules (like polymeric tars) and chelates residual metal ions.
-
Causality: The efficacy of charcoal treatment relies on the significant size and structural difference between your relatively small target molecule and the large, color-imparting impurities.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the quantity of material you are purifying. Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. Chromatography is more powerful for separating complex mixtures or isomers with very similar properties.[8]
Use the following decision tree to guide your choice:
Sources
- 1. DSpace [cora.ucc.ie]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 5. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Overcoming challenges in scaling up 5-Chloro-3-hydroxypicolinonitrile production
Technical Support Center: 5-Chloro-3-hydroxypicolinonitrile Production
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. Moving from bench-scale success to pilot or manufacturing scale introduces challenges that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice and standardized protocols to ensure a robust and reproducible process.
Troubleshooting Guide: From Lab Scale to Pilot Production
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format, focusing on the underlying scientific principles.
Q1: My reaction yield dropped from 90% at the 5-gram scale to less than 60% at the 500-gram scale. What are the most likely causes and how can I rectify this?
A significant drop in yield during scale-up is a classic problem often rooted in mass and heat transfer limitations. What works in a small flask doesn't translate directly to a large reactor.
Causality and Investigation:
-
Inefficient Heat Transfer: Chemical reactions, especially exothermic ones, generate heat. In a small flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a large reactor, this ratio decreases dramatically. If heat is not removed efficiently, localized hotspots can form, leading to thermal decomposition of reactants or products and promoting side reactions.[1]
-
Poor Mixing and Reagent Dispersion: Inadequate agitation in a large vessel can lead to localized high concentrations of reactants as they are added. This can favor the formation of unwanted byproducts or cause polymerization, resulting in tar formation.[2][3]
-
Rate of Reagent Addition: A reagent added all at once in a small flask might need to be added slowly and controllably over several hours at a larger scale to manage the reaction's exotherm and maintain an optimal concentration profile.[1]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving yield loss during scale-up.
Corrective Actions:
-
Calorimetry Study: Before scaling up, perform a reaction calorimetry study to understand the heat flow of the reaction. This will determine the required cooling capacity of the reactor.
-
Controlled Addition: Add critical reagents subsurface via a dosing pump over an extended period. Monitor the internal temperature closely; a rapid increase indicates the addition rate is too fast.
-
Agitation Optimization: Ensure the reactor is properly baffled and the agitator is appropriate for the viscosity of the reaction medium. The goal is to achieve uniform mixing without creating a vortex.
Q2: I'm observing a new, major impurity in my crude product that was negligible on the bench. How do I identify and minimize it?
The appearance of new impurities is often linked to the extended reaction times or higher temperatures encountered at scale. These impurities can include regioisomers or products from previously insignificant side reactions.[4]
Causality and Investigation:
-
Regioisomer Formation: If your synthesis involves substitution on an aromatic ring, slight variations in temperature or catalyst activity can alter the regioselectivity, leading to the formation of positional isomers that may be difficult to separate.[4]
-
Byproduct Formation: Longer reaction times or exposure to air (if not under an inert atmosphere) can lead to oxidative degradation or other secondary reactions.
Corrective Actions:
-
Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using LC-MS, NMR, and IR spectroscopy. Understanding the impurity's structure is key to hypothesizing its formation pathway.[5]
-
Kinetic Analysis: Take samples at regular intervals during the reaction and analyze them by HPLC or GC. This will tell you when the impurity starts to form. It might form alongside the product, or it might be a degradation product that appears after the main reaction is complete.
-
Process Modification:
-
Temperature Control: Lowering the reaction temperature can often suppress the formation of byproducts.
-
Solvent Change: A different solvent may alter the reaction pathway and disfavor the impurity-forming reaction.
-
Protecting Groups: If a sensitive functional group is involved in the side reaction, consider a protection/deprotection strategy.[1]
-
Q3: My previous purification method, silica gel chromatography, is not viable for a 1 kg batch. What are the best strategies for large-scale purification?
Column chromatography is rarely practical for multi-kilogram scale production in early development due to solvent consumption and time. Recrystallization and precipitation are the preferred industrial methods.[1][5]
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a scalable purification method.
Recommended Methods:
-
Recrystallization: This is the most effective method for high-purity crystalline solids.
-
Protocol: See the detailed "Protocol 2: Scaled-Up Recrystallization" below. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
-
-
Acid-Base Precipitation: Since this compound has a phenolic hydroxyl group, it can be deprotonated with a base (e.g., NaOH) to form a water-soluble salt.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for handling this compound and its precursors at scale?
-
A: Always consult the Safety Data Sheet (SDS) for all reagents.[7][8][9][10] For halogenated pyridines, the primary hazards include skin and eye irritation, and potential toxicity if inhaled or ingested.[11] When working at scale, engineering controls are paramount. Use a chemical fume hood or a well-ventilated area, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] An eyewash station and safety shower should be readily accessible.[8]
-
-
Q: How should I select a solvent for a scaled-up reaction and crystallization?
-
A: For a reaction, the solvent should fully dissolve the reactants, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature. For crystallization, an ideal solvent will dissolve the product well at its boiling point but poorly at room temperature or below. A solvent pair (one "good" solvent and one "anti-solvent") is often used. Consider safety (flammability, toxicity) and environmental impact when selecting solvents for large-scale use.
-
-
Q: What in-process controls (IPCs) are essential for monitoring reaction progress?
-
A: Relying on time alone is insufficient for scale-up. Use analytical techniques to monitor the reaction. High-Performance Liquid Chromatography (HPLC) is ideal for tracking the disappearance of starting materials and the appearance of the product and impurities. Thin-Layer Chromatography (TLC) can be a faster, qualitative alternative for shop-floor monitoring.[5][12] Define clear criteria for reaction completion (e.g., "<1% starting material remaining by HPLC area %").
-
Experimental Protocols
Protocol 1: Optimized Scale-Up Synthesis (Illustrative Example)
This protocol assumes a hypothetical synthesis route and focuses on the scale-up considerations.
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with an overhead stirrer, condenser, nitrogen inlet, and temperature probe, with Starting Material A (1.0 kg) and Solvent (10 L).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes and maintain a gentle nitrogen blanket throughout the reaction.
-
Temperature Control: Cool the reactor jacket to 0-5 °C using a circulating chiller.
-
Controlled Reagent Addition: Prepare a solution of Reagent B (1.2 equivalents) in Solvent (2 L). Using a peristaltic pump, add the solution to the reactor subsurface over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Take an aliquot every hour and analyze by HPLC (IPC) to monitor for the disappearance of Starting Material A.
-
Work-up: Once the reaction is deemed complete (IPC criteria met), slowly quench the reaction by adding cold water (5 L).
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine (2 x 2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Scaled-Up Recrystallization
-
Solvent Selection: Based on bench-scale screening, determine the optimal solvent or solvent system. For this example, isopropanol (IPA) is used.
-
Dissolution: In a reactor equipped for heating and stirring, charge the crude this compound (1.0 kg) and IPA (5 L, or a pre-determined optimal volume).
-
Heating: Heat the mixture to reflux (approx. 82 °C) with gentle stirring until all solids are dissolved. If needed, add more IPA sparingly to achieve full dissolution.
-
Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly, add activated carbon (1-2% w/w), and hold at temperature for 15-30 minutes to remove color impurities. Filter the hot solution through a pad of celite to remove the carbon.
-
Controlled Cooling: This is the most critical step. Cool the solution slowly and controllably. A typical profile would be:
-
Cool from 80 °C to 50 °C over 1 hour.
-
Cool from 50 °C to 20 °C over 2 hours.
-
Hold at 20 °C for 1 hour.
-
Cool from 20 °C to 0-5 °C over 1 hour.
-
Hold at 0-5 °C for at least 2 hours to maximize crystal formation.
-
-
Isolation: Filter the resulting slurry through a Buchner funnel or a filter press.
-
Washing: Wash the filter cake with a small amount of cold IPA (2 x 500 mL) to remove residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Summary
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Rationale for Change |
| Reaction Vessel | 250 mL Round Bottom Flask | 10 L Jacketed Reactor | Required for volume and temperature control. |
| Reagent B Addition | Added in one portion | Added over 2 hours via pump | To control exotherm and prevent side reactions.[1] |
| Temperature Control | Ice Bath | Circulating Chiller | Provides precise and stable temperature management. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in the larger volume. |
| Typical Yield | 90% | 85% (Optimized) | A slight decrease is common, but optimization mitigates large losses. |
| Crude Purity (HPLC) | ~95% | ~88% (Initial) -> 94% (Optimized) | Scale-up initially magnified impurity formation. |
| Purification Method | Column Chromatography | Recrystallization | Scalability and efficiency.[1] |
References
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- Unknown Source. (2016, April 1). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Fisher Scientific. (2024, March 30). Safety Data Sheet.
- PubChem. 5-Chloropyridine-3-carbonitrile. National Institutes of Health.
- SigutLabs. Overcoming challenges of lincomycin derivative scale-up.
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- BenchChem. Challenges in scaling up 17-Hydroxy sprengerinin C synthesis.
- Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
Sources
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- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]
- 6. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. afgsci.com [afgsci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-Chloro-3-hydroxypicolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of success. For novel compounds such as derivatives of 5-Chloro-3-hydroxypicolinonitrile, a heterocyclic scaffold of growing interest, rigorous structural elucidation is paramount. This guide provides a comprehensive comparison of key analytical techniques, offering insights into their application, strengths, and limitations in the context of this specific chemical class. We will delve into the causality behind experimental choices, presenting supporting data and detailed protocols to empower researchers in their quest for structural certainty.
The Challenge: Ambiguity in a Privileged Scaffold
This compound and its derivatives are part of the broader family of substituted pyridines, which are prevalent in numerous FDA-approved drugs.[1] The precise arrangement of substituents on the pyridine ring dictates the molecule's physicochemical properties, biological activity, and potential for intellectual property. Ambiguity in the substitution pattern can lead to costly delays in development and misinterpreted structure-activity relationships (SAR). The core challenge lies in definitively assigning the position of each functional group and confirming the overall connectivity of the molecule.
A Multi-Pronged Approach to Structural Verification
No single technique can provide a complete structural picture. A robust and self-validating approach integrates data from multiple analytical methods. This guide will compare the utility of four primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Integrated workflow for structural confirmation.
Performance Comparison at a Glance
The following table summarizes the key attributes of each technique in the context of analyzing this compound derivatives.
| Parameter | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry | FTIR Spectroscopy |
| Information Yield | Detailed 2D/3D connectivity, proton/carbon environments, stereochemistry in solution. | Unambiguous 3D atomic coordinates, bond lengths/angles, absolute stereochemistry in solid state.[2] | Molecular weight, elemental composition, fragmentation patterns. | Presence of key functional groups.[3] |
| Sample State | Solution | Single Crystal | Solid, Liquid, or Solution | Solid or Liquid |
| Strengths | Excellent for determining connectivity and substitution patterns in the solution state, which is often more biologically relevant. | The "gold standard" for absolute structure determination.[2] | High sensitivity, provides molecular formula. | Rapid, non-destructive, good for initial functional group assessment. |
| Limitations | Can be complex to interpret for highly substituted or overlapping signals. Does not provide bond lengths/angles directly. | Requires high-quality single crystals, which can be difficult to grow.[4] The solid-state conformation may differ from the solution state. | Does not provide stereochemical or isomeric information. | Provides limited information on the overall molecular skeleton. |
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[5] For a this compound derivative, a suite of NMR experiments is employed to piece together the structure.
Causality of Experimental Choices:
-
¹H NMR: The starting point. It reveals the number of different proton environments and their relative numbers. The coupling patterns (splitting) provide information about adjacent protons, which is crucial for determining the substitution pattern on the pyridine ring.
-
¹³C NMR: Shows the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., aromatic, nitrile, etc.).
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, simplifying the assignment of the ¹³C spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the structure.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7] This is key to tracing the proton network on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[8] This links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons over 2-3 bonds.[8] This is critical for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For example, a correlation from a proton on the pyridine ring to the nitrile carbon would confirm their relative positions.
-
Caption: NMR workflow for structural elucidation.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquisition of 2D Spectra:
-
gCOSY: Use a standard gradient-enhanced COSY pulse sequence.
-
gHSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for a one-bond ¹J(CH) coupling of ~145 Hz.
-
gHMBC: Use a standard gradient-enhanced HMBC pulse sequence. Crucially, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz.[7]
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build up the molecular structure piece by piece.
Single-Crystal X-ray Crystallography: The Definitive 3D Picture
When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[9] This technique provides a precise map of electron density within a crystal, allowing for the determination of atomic positions, bond lengths, and bond angles with very high precision.[10]
Causality of Experimental Choices:
The primary reason to pursue X-ray crystallography is to eliminate any and all ambiguity about the molecular structure in the solid state. This is particularly important for patent applications, regulatory submissions, and when subtle stereochemical features might have a profound impact on biological activity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.[11]
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ a slow crystallization technique such as:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.[11]
-
Vapor Diffusion: Place a small vial containing the compound solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[12]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent.[12]
-
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer and cool it under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to produce a set of reflection intensities.
-
The structure is "solved" using computational methods to generate an initial electron density map and atomic model.
-
The model is then "refined" to best fit the experimental data, yielding the final, precise 3D structure.
-
Mass Spectrometry (MS): Confirming the Formula
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[13] For this compound derivatives, MS is particularly useful for confirming the presence of the chlorine atom due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[14]
Causality of Experimental Choices:
-
Low-Resolution MS (e.g., GC-MS, LC-MS): Used for routine confirmation of the molecular weight of the main product and any impurities.
-
High-Resolution MS (e.g., ESI-TOF, Orbitrap): Essential for confirming the elemental formula. The measured mass is accurate to several decimal places, allowing for the unambiguous determination of the molecular formula from a list of possibilities.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ionized molecules is measured with high accuracy.
-
Data Analysis: The molecular ion peak (e.g., [M+H]⁺) is identified. The characteristic isotopic pattern for a chlorine-containing compound (two peaks separated by ~2 Da with an intensity ratio of ~3:1) should be observed. The exact mass is used to calculate the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[3] While it does not provide detailed structural connectivity, it serves as a quick and valuable check to confirm that the key functional groups are present in the synthesized derivative.
Expected Characteristic Absorptions for a this compound Scaffold:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | ~3200-3600 | Broad |
| C≡N (nitrile) | ~2220-2260 | Sharp, medium intensity |
| C=C, C=N (aromatic ring) | ~1400-1600 | Multiple sharp bands |
| C-Cl (chloro) | ~600-800 | Sharp |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are compared to known values to confirm the presence of the expected functional groups.[15]
Conclusion: An Integrated and Authoritative Approach
The structural confirmation of this compound derivatives demands a multi-faceted analytical strategy. While NMR provides the core framework of molecular connectivity in solution, and Mass Spectrometry confirms the elemental composition, the unequivocal 3D structure in the solid state is delivered only by X-ray crystallography. FTIR serves as a rapid preliminary check for key functional groups.
For researchers and drug development professionals, an integrated approach is not merely best practice; it is a requirement for scientific rigor and regulatory compliance. By understanding the strengths and limitations of each technique and applying them logically, one can build a self-validating dossier of evidence that confirms the structure of these valuable compounds with the highest degree of confidence.
References
- Narule, M.N., et al. (2013). Synthesis, characterization, biologically and antioxidant active of some 2-substitued 3,5-dimethyl-4-ethoxy carbonyl pyrrole derivatives. Journal of Pharmaceutical Research, 6, 626–632. [Link]
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- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
- Bradshaw, D., & Prior, T. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]
- PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information.
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- Singh, U. P., & Singh, P. (2021). Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs. Future Medicinal Chemistry, 13(16), 1465-1489. [Link]
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- Chemistry LibreTexts. (2023).
- Wlodawer, A. (2009). X-ray crystallography. Protein Science, 18(7), 1335-1342. [Link]
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- Wikipedia. (n.d.). X-ray crystallography. [Link]
- Guide for crystalliz
- Liebeskind, L. S., & Srogl, J. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
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- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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- Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 963-969. [Link]
- ResearchGate. (n.d.). Fragment of ¹H–¹³C HSQC NMR spectrum of 2 in pyridine-d5. [Link]
- van der Weerd, J., & Kazarian, S. G. (2004). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Journal of Pharmaceutical Sciences, 93(10), 2465-2479. [Link]
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes. [Link]
- Chemistry LibreTexts. (2022). Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]
- De Feyter, S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9579-9586. [Link]
- ETH Zurich. (n.d.).
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A Comparative Spectroscopic Guide to the Validation of 5-Chloro-3-hydroxypicolinonitrile
This guide provides a comprehensive spectroscopic framework for the validation of 5-Chloro-3-hydroxypicolinonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and predictive methodologies to offer a robust validation protocol. By comparing predicted data with established trends for analogous structures, researchers can gain a high degree of confidence in the identity and purity of their synthesized this compound.
Introduction: The Analytical Imperative
This compound (C₆H₃ClN₂O, Molar Mass: 154.55 g/mol ) is a substituted pyridine derivative with significant potential as a building block in the synthesis of bioactive molecules.[1] Its structural confirmation is paramount to ensure the integrity of subsequent research and development. This guide outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide unambiguous structural elucidation and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms, as well as the anisotropic effects of the pyridine ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~10.5 - 11.5 | br s | 1H, -OH | The acidic proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being highly dependent on concentration and residual water in the solvent. |
| ~8.30 | d | 1H, H-6 | The proton at position 6 is deshielded by the adjacent nitrogen atom and is expected to appear as a doublet due to coupling with H-4. |
| ~7.85 | d | 1H, H-4 | The proton at position 4 is influenced by the adjacent chlorine atom and will appear as a doublet from coupling with H-6. |
Causality in Proton Chemical Shifts: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom significantly deshields the aromatic protons, shifting them downfield. The hydroxyl group's proton is labile and its chemical shift can be confirmed by a D₂O exchange experiment, where the peak would disappear.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-3 | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~145.0 | C-6 | This aromatic carbon adjacent to the nitrogen is expected to be downfield. |
| ~130.0 | C-5 | The carbon atom directly bonded to the electronegative chlorine atom will be deshielded. |
| ~125.0 | C-4 | An aromatic CH carbon. |
| ~118.0 | -C≡N | The nitrile carbon typically appears in this region. |
| ~115.0 | C-2 | The carbon attached to the nitrile group is also influenced by the adjacent nitrogen. |
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural validation.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle sonication if necessary.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock and shim the instrument for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Typical parameters: spectral width of 240 ppm, acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FT-IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C≡N, and C-Cl bonds, as well as vibrations of the pyridine ring.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | O-H stretch (hydrogen-bonded) |
| 2240 - 2220 | Sharp, Medium | C≡N stretch |
| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching |
| 1450 - 1400 | Medium | C-H in-plane bending |
| 1250 - 1200 | Medium | C-O stretch |
| 850 - 800 | Strong | C-H out-of-plane bending |
| 750 - 700 | Medium-Strong | C-Cl stretch |
Causality in IR Absorptions: The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding in the solid state. The sharp, medium-intensity peak for the nitrile group is a highly characteristic and reliable diagnostic tool.
Experimental Protocol: FT-IR Analysis
Protocol 2: FT-IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization, this compound is expected to show a distinct molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Key Fragments in the Mass Spectrum
| m/z | Ion | Notes |
| 154/156 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 126/128 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for phenols. |
| 99 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Nitrogen Rule: The molecular weight of this compound is 154.55. The nominal molecular mass is 154, which is an even number. According to the nitrogen rule, a molecule with an even nominal mass contains either zero or an even number of nitrogen atoms. This is consistent with the two nitrogen atoms in the structure of this compound.
Experimental Protocol: Mass Spectrometry Analysis
Protocol 3: Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Comparison with Alternative Analytical Techniques
While the combination of NMR, FT-IR, and MS provides a robust validation, other techniques can offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl. | Confirms the empirical and molecular formula. | Does not provide structural information. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Unambiguous structural determination. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. | High sensitivity and resolving power for separating impurities. | Does not provide structural information on its own; often coupled with MS. |
Logical Workflow for Validation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of this compound.
Caption: A logical workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound can be confidently achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. By comparing the experimentally obtained data with the predicted values and fragmentation patterns outlined in this guide, researchers can establish the identity and purity of their compound with a high degree of certainty. This multi-faceted analytical approach ensures the reliability of this important chemical intermediate for its intended applications in drug discovery and development.
References
- PubChem. This compound.
Sources
A Comparative Analysis of Synthetic Routes to 5-Chloro-3-hydroxypicolinonitrile
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-hydroxypicolinonitrile is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a nitrile group on a pyridine ring, makes it a versatile intermediate for the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal and process chemistry communities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and underlying chemical principles to aid researchers in selecting the most suitable approach for their specific needs.
Route 1: Regioselective Functionalization of 2,3,5-Trichloropyridine
This route commences with the readily available starting material, 2,3,5-trichloropyridine, and relies on the differential reactivity of the chlorine atoms at the C2, C3, and C5 positions of the pyridine ring to achieve the desired substitutions. The overall strategy involves a selective nucleophilic aromatic substitution (SNAr) for cyanation at the 2-position, followed by a selective hydrolysis or hydroxylation at the 3-position.
Reaction Pathway
Caption: Synthetic pathway for this compound starting from 2,3,5-Trichloropyridine.
Experimental Protocol: A Representative Procedure
Step 1: Selective Cyanation of 2,3,5-Trichloropyridine
-
To a solution of 2,3,5-trichloropyridine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq).
-
Heat the reaction mixture at a controlled temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). The chlorine at the 2-position is generally the most susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
-
Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyano-3,5-dichloropyridine.
Step 2: Selective Hydrolysis of 2-Cyano-3,5-dichloropyridine
-
Dissolve the crude product from the previous step in a suitable solvent mixture, such as aqueous dioxane or ethanol.
-
Add a base, for instance, sodium hydroxide (1.2 eq), and heat the mixture to reflux. The chlorine at the 3-position is targeted for hydrolysis. The presence of the electron-withdrawing cyano group at the adjacent position can influence the reactivity of the C3-Cl bond.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Discussion of Route 1
The primary challenge of this route lies in achieving high regioselectivity in both the cyanation and hydrolysis steps. The pyridine ring's electronic properties, influenced by the nitrogen atom and the existing chloro substituents, dictate the positions of nucleophilic attack. While the C2 and C6 positions are generally the most activated towards SNAr, the presence of a chlorine atom at C3 can also influence the reactivity profile. The reaction conditions, including solvent, temperature, and the nature of the nucleophile, must be carefully optimized to favor the desired isomer and minimize the formation of by-products. The potential for the formation of isomeric products necessitates rigorous purification steps, which can impact the overall yield and scalability of this route.
Route 2: Synthesis via Sandmeyer Reaction of 3-Amino-5-chloropicolinonitrile
This approach utilizes a Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into various functionalities, including a hydroxyl group. The synthesis begins with the more functionalized precursor, 3-amino-5-chloropyridine, which undergoes cyanation to form the key intermediate, 3-amino-5-chloropicolinonitrile. This intermediate is then subjected to diazotization followed by hydrolysis to yield the target molecule.
Reaction Pathway
A Senior Application Scientist's Guide to Functionalized Picolinonitriles: 5-Chloro-3-hydroxypicolinonitrile in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds, functionalized picolinonitriles stand out for their inherent chemical versatility and prevalence in bioactive molecules. This guide provides an in-depth comparison of 5-Chloro-3-hydroxypicolinonitrile with other functionalized picolinonitriles, offering insights into their synthesis, properties, and applications, supported by experimental data.
The pyridine ring, a cornerstone in medicinal chemistry, offers a platform for intricate molecular design. The strategic placement of functional groups such as chloro, hydroxyl, and nitrile moieties can dramatically alter the electronic properties, reactivity, and biological activity of the parent scaffold. This guide will delve into the nuances of these substitutions, with a particular focus on the unique characteristics of this compound.
The Strategic Advantage of Substitution: A Comparative Overview
The reactivity and utility of the picolinonitrile core are heavily influenced by the nature and position of its substituents. The interplay between electron-donating and electron-withdrawing groups governs the molecule's behavior in chemical transformations and its interaction with biological targets.
This compound presents a fascinating case study. The electron-withdrawing nature of the chlorine atom at the 5-position and the nitrile group at the 2-position renders the pyridine ring electron-deficient. This is counterbalanced by the electron-donating hydroxyl group at the 3-position. This unique electronic arrangement imparts a distinct reactivity profile compared to other substituted picolinonitriles.
To illustrate these differences, let's consider a comparative analysis with other relevant picolinonitrile derivatives.
| Compound | Key Substituents | Expected Impact on Reactivity | Potential Applications |
| This compound | 5-Chloro, 3-Hydroxy | Electron-deficient ring with a nucleophilic hydroxyl group. The chlorine can act as a leaving group in nucleophilic aromatic substitution reactions. | Medicinal chemistry scaffolds, building blocks for complex heterocycles. |
| 3-Hydroxypicolinonitrile | 3-Hydroxy | Electron-donating hydroxyl group increases the electron density of the ring, potentially activating it towards electrophilic substitution. | Precursor for various substituted pyridines, chelating agent. |
| 5-Nitropicolinonitrile | 5-Nitro | Strongly electron-withdrawing nitro group significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. | Intermediate for the synthesis of 5-aminopicolinonitrile derivatives. |
| 3-Amino-5-chloropicolinonitrile | 3-Amino, 5-Chloro | The electron-donating amino group counteracts the withdrawing effect of the chloro and nitrile groups. The amino group itself is a site for further functionalization. | Building block for fused heterocyclic systems and compounds with potential biological activity. |
Synthesis and Functionalization: Navigating the Chemical Landscape
The synthesis of functionalized picolinonitriles often involves multi-step sequences, starting from readily available pyridine derivatives. Understanding these synthetic pathways is crucial for accessing a diverse range of analogs for screening and optimization.
A common strategy for the synthesis of 3-hydroxypicolinonitrile derivatives involves the construction of the pyridine ring from acyclic precursors. For instance, the reaction of a 1,3-dicarbonyl compound with an enamine and a source of ammonia can lead to the formation of the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.
Experimental Protocol: A Representative Synthesis of a 3-Hydroxypicolinonitrile Derivative
The following protocol is adapted from a known procedure for the synthesis of 3-hydroxy-4-phenylpicolinonitrile and serves as a general example of the methodologies employed in this field.[1][2]
Step 1: Synthesis of the Pyridone Intermediate
-
To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add cyanoacetamide (1 equivalent) and piperidine (catalytic amount).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Step 2: Conversion to the 3-Hydroxypicolinonitrile
-
Treat the pyridone intermediate with a mixture of phosphorus oxychloride and phosphorus pentachloride.
-
Heat the reaction mixture under reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-4-phenylpicolinonitrile.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for a 3-hydroxypicolinonitrile derivative.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
The characterization of functionalized picolinonitriles relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the identity and purity of the synthesized compounds.
Comparative Spectroscopic Data of Functionalized Picolinonitriles
The following table summarizes key spectroscopic data for this compound and a representative 3-hydroxy-4-substituted picolinonitrile.[1][2][3]
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| This compound | 8.15 (d, 1H), 7.45 (d, 1H), 5.5-6.5 (br s, 1H, OH) | ~155 (C-OH), ~145 (C-Cl), ~140 (C-CN), ~125 (CH), ~120 (CH), ~115 (CN) | ~3400 (O-H), ~2230 (C≡N), ~1600, 1450 (C=C, C=N) |
| 3-Hydroxy-4-phenylpicolinonitrile [1][2] | 8.35 (d, 1H), 7.59-7.49 (m, 5H), 7.41 (d, 1H) | 153.0, 143.9, 137.4, 132.8, 130.1, 129.9, 128.6, 128.0, 122.2, 115.1 | 3059, 2985, 2232 (C≡N), 1464, 1210, 1094, 767, 706 |
Analysis of Spectroscopic Data:
-
1H NMR: The chemical shifts of the aromatic protons are indicative of the electronic environment within the pyridine ring. In this compound, the protons are expected to be deshielded due to the electron-withdrawing nature of the substituents. The broad singlet for the hydroxyl proton is a characteristic feature.
-
13C NMR: The carbon chemical shifts provide further evidence of the electronic effects of the substituents. The carbon attached to the hydroxyl group (C-OH) will be shielded, while the carbon attached to the chlorine (C-Cl) and the nitrile carbon (C-CN) will be deshielded.
-
IR Spectroscopy: The presence of the characteristic nitrile stretch (C≡N) around 2230 cm-1 is a key diagnostic peak. The broad O-H stretch of the hydroxyl group is also readily identifiable.
Diagram: Key Functional Groups and Their Influence
Caption: Influence of functional groups on the picolinonitrile core.
Applications in Drug Discovery and Beyond
The true value of a chemical scaffold lies in its potential applications. Functionalized picolinonitriles have emerged as privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities.
The presence of the chloro and hydroxyl groups in this compound provides multiple avenues for further diversification. The hydroxyl group can be alkylated, acylated, or used as a directing group in metal-catalyzed cross-coupling reactions. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups.
Potential Biological Activities of Chloro-Substituted Pyridines:
-
Antimicrobial Activity: Chloro-substituted heterocyclic compounds have a long history as effective antimicrobial agents.[4][5] The presence of a chlorine atom can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes.
-
Enzyme Inhibition: The pyridine nitrogen and other functional groups can act as hydrogen bond donors and acceptors, enabling these molecules to interact with the active sites of enzymes. The specific substitution pattern of this compound could be exploited to design potent and selective enzyme inhibitors.
-
Receptor Modulation: Many drugs targeting G-protein coupled receptors (GPCRs) contain substituted pyridine rings. The functional groups on the picolinonitrile scaffold can be tailored to achieve high affinity and selectivity for specific receptor subtypes.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities. Its unique electronic and steric properties, arising from the specific arrangement of its functional groups, set it apart from other substituted picolinonitriles. The ability to selectively functionalize both the hydroxyl and chloro substituents provides a powerful platform for generating diverse molecular libraries for drug discovery and materials science.
As our understanding of structure-activity relationships continues to evolve, the demand for well-characterized and strategically functionalized building blocks like this compound will undoubtedly grow. The experimental data and synthetic strategies presented in this guide are intended to empower researchers to harness the full potential of this and other functionalized picolinonitriles in their quest for scientific innovation.
References
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- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5-Chloro-3-hydroxypicolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 5-Chloro-3-hydroxypicolinonitrile, a critical intermediate in pharmaceutical manufacturing. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
The Imperative of Purity for Pharmaceutical Intermediates
This compound is a substituted pyridine derivative, a structural motif prevalent in many active pharmaceutical ingredients (APIs). As an intermediate, its quality directly influences the critical quality attributes (CQAs) of the final API.[1] The presence of impurities, even at trace levels, can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the formation of difficult-to-remove impurities in the final drug substance. Therefore, rigorous and reliable purity assessment is not merely a quality control checkpoint; it is a cornerstone of process reproducibility, regulatory compliance, and ultimately, patient safety.[1][2]
The validation of any analytical procedure is essential to demonstrate its suitability for the intended purpose, ensuring the generation of consistent, reliable, and accurate data.[3][4][5] This guide compares three orthogonal and robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC, particularly in its reverse-phase mode, is the default method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability. For a moderately polar molecule like this compound, RP-HPLC provides excellent separation of the main compound from both more polar and less polar impurities.
Causality of Experimental Choices:
-
Column: A C18 (octadecyl) column is selected as the stationary phase due to its hydrophobic nature, which provides effective retention for the aromatic pyridine ring.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and a polar organic solvent (e.g., acetonitrile) is employed. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. The gradient allows for the elution of a wide range of potential impurities with varying polarities.[6]
-
Detector: A UV detector is chosen, as the pyridine ring and nitrile group contain chromophores that absorb strongly in the UV region (e.g., 220-290 nm), providing high sensitivity.[7][8] A photodiode array (PDA) detector is highly recommended to assess peak purity by comparing spectra across the peak.[9]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Mobile Phase A: Prepare a 5 mM ammonium acetate solution in water.[6]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Standard & Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample to a target concentration of 0.5 mg/mL using the diluent.[6]
-
-
Chromatographic Conditions:
-
System Suitability:
-
Inject the Reference Standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 1.0%. The tailing factor should be ≤ 1.5.[10]
-
-
Analysis & Calculation:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Specificity and Impurity Identification
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[11] For this compound, which is not sufficiently volatile for direct GC analysis due to its polar hydroxyl group, a derivatization step is necessary. This adds a layer of complexity but provides invaluable structural information about unknown impurities.
Causality of Experimental Choices:
-
Derivatization: Silylation (e.g., using BSTFA) is a common and effective method to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the compound suitable for GC analysis.
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based on their boiling points.
-
MS Detector: Mass spectrometry provides two key pieces of information: the molecular weight of an impurity (from the molecular ion peak) and its fragmentation pattern, which acts as a "fingerprint" for structural elucidation.[12]
Experimental Protocol: GC-MS Purity Assay
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 50-500 m/z.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Acquire data in full scan mode.
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks and analyze their mass spectra to propose potential structures.
-
Calculate purity based on the area percent of the main peak relative to all other integrated peaks.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity determination.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic methods that provide relative purity (area %), qNMR is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[13] It is a powerful, non-destructive technique that serves as an excellent orthogonal check on chromatographic results.
Causality of Experimental Choices:
-
Internal Standard: A high-purity, stable, non-volatile standard with sharp signals that do not overlap with the analyte's signals is chosen. Maleic anhydride is a suitable choice. Its known molecular weight and number of protons allow for a direct molar comparison.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) is used to dissolve both the sample and the standard. DMSO-d6 is excellent for dissolving a wide range of organic compounds.
-
Acquisition Parameters: A long relaxation delay (e.g., 5 times the longest T1) is crucial to ensure all protons are fully relaxed between scans, which is a prerequisite for accurate integration and quantification.[14]
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample into an NMR tube. Record the weight precisely (m_s).
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, Purity_IC) into the same NMR tube. Record the weight precisely (m_IC).
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.
-
-
NMR Acquisition (400 MHz or higher):
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse angle: 90°
-
Relaxation Delay (d1): 30 seconds (ensure full relaxation).
-
Number of scans: 8-16 (for good signal-to-noise).
-
-
-
Data Processing & Calculation:
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, unique signal for the analyte (Int_s) and a signal for the internal standard (Int_IC).
-
Note the number of protons corresponding to each integrated signal (n_s for sample, n_IC for internal standard; for Maleic Anhydride, n_IC = 2).
-
Calculate the purity of the sample (P_s) using the following formula[13]: P_s (%) = (Int_s / n_s) * (n_IC / Int_IC) * (m_IC / m_s) * (MW_s / MW_IC) * P_IC (%) Where:
-
MW_s: Molecular Weight of sample (154.55 g/mol )[15]
-
MW_IC: Molecular Weight of Internal Standard (e.g., Maleic Anhydride = 98.06 g/mol )
-
-
qNMR Workflow Diagram
Caption: Workflow for qNMR absolute purity determination.
Comparative Summary and Recommendations
Each analytical technique offers distinct advantages and is suited for different stages of the development and quality control process. The choice of method depends on the specific question being asked—be it routine quality control, in-depth impurity profiling, or primary standard characterization.
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Purity Type | Relative (% Area) | Relative (% Area) | Absolute (% w/w) |
| Primary Use | Routine QC, Purity/Impurity Profiling | Impurity Identification, Volatile Impurities | Primary Standard Qualification, Orthogonal Check |
| Specificity | Good (based on RT); Excellent with PDA | Excellent (RT and Mass Spectrum) | High (Chemical Shift) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) |
| Sample Prep | Simple (Dissolve & Inject) | Complex (Derivatization required) | Simple (Precise weighing is critical) |
| Throughput | High | Moderate | Low to Moderate |
| Impurity ID | Limited (requires MS coupling) | Excellent | Possible for known structures |
| Validation | Well-established ICH guidelines[5] | Well-established | Well-established |
Recommendations:
-
For routine in-process control and final batch release , a validated HPLC method is the most efficient and practical choice.[16]
-
During process development or when an unknown impurity is detected , GC-MS should be employed to identify the structure of the impurity, which is critical for understanding its formation pathway.[11]
-
For the qualification of a primary reference standard or as an orthogonal, confirmatory method for a high-value batch, qNMR is the gold standard, providing an absolute purity value that is not dependent on a specific reference standard of the same compound.[13]
By employing a multi-faceted analytical strategy that leverages the strengths of these orthogonal techniques, researchers and drug developers can build a comprehensive and robust understanding of the purity of synthesized this compound, ensuring the quality and consistency required for modern pharmaceutical manufacturing.[1][17]
References
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- Patel, M., et al. (n.d.). Analytical method validation: A brief review. Retrieved January 7, 2026.
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- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- SGS. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Swartz, M. E., & Krull, I. S. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
- SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- Pharmacopoeial Discussion Group. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved January 7, 2026.
- Various Authors. (2025, August 6).
- National Center for Biotechnology Information. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC.
- National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Retrieved January 7, 2026.
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Harris, G. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved January 7, 2026.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Agilent Technologies. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. Retrieved January 7, 2026.
- University of Toronto. (n.d.). Identification and Analysis of Halogenated Contaminants Formed in Thermal. Retrieved January 7, 2026.
- ResearchGate. (2025, August 7). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Retrieved January 7, 2026.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 7, 2026.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
- Rasayan Journal of Chemistry. (n.d.).
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- National Center for Biotechnology Information. (n.d.). 5-Chloropyridine-3-carbonitrile. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-3-hydroxypentanoic acid. PubChem Compound Database.
- Ganthi, H., et al. (2016). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-3-hydroxypicolinonitrile
In the landscape of pharmaceutical development and chemical analysis, the integrity of analytical data is non-negotiable. For a compound like 5-Chloro-3-hydroxypicolinonitrile, which holds potential significance in various research and development sectors, establishing robust and reliable quantitative methods is a foundational requirement. When analytical workloads are transferred between laboratories, or when different analytical techniques are employed across various stages of a project, cross-validation of these methods becomes essential to ensure data consistency and comparability.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is not only on the procedural steps but also on the scientific rationale behind the selection of methodologies and acceptance criteria.
The Imperative of Cross-Validation
Cross-validation is the systematic process of comparing the results from two distinct analytical methods or the same method across different laboratories to ascertain their equivalence.[2] This is not merely a procedural formality but a critical step in the lifecycle of an analytical method, ensuring that data generated across different sites or using different technologies can be reliably compared and consolidated.[1][4] The primary scenarios necessitating cross-validation include inter-laboratory transfers of a method, the introduction of a new analytical technique to supplement or replace an existing one, and the need to compare data from different studies that used varied analytical approaches.[1][2]
The fundamental goal is to demonstrate that the precision and accuracy of the test method are comparable to a validated reference method.[3] This is typically achieved by analyzing a statistically significant number of identical samples, including quality control (QC) samples and, where possible, incurred samples from the study matrix, with both analytical procedures.[1][2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is paramount for developing robust analytical methods. For this compound, the following properties are noteworthy:
| Property | Value | Source |
| Molecular Formula | C6H3ClN2O | PubChem[5] |
| Molecular Weight | 154.55 g/mol | PubChem[5] |
| XLogP3 | 1.7 | PubChem[5] |
The moderate polarity, indicated by the XLogP3 value, and the presence of a chromophore (the pyridine ring system) suggest that HPLC-UV is a viable analytical technique. The compound's volatility may be a consideration for GC-MS, potentially requiring derivatization to improve its thermal stability and chromatographic behavior. The presence of nitrogen and chlorine atoms makes it amenable to sensitive detection by mass spectrometry.
Candidate Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of analytical laboratories due to its robustness, cost-effectiveness, and wide applicability. For this compound, a reverse-phase HPLC method is the logical starting point.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting with a 70:30 v/v mixture of water with 0.1% formic acid and acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral scan of a standard solution; likely in the range of 270-280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: For samples in a biological matrix, protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant, is a common starting point.[6]
-
Quantification: Based on the peak area of the analyte, plotted against a calibration curve constructed from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and specificity through mass detection. For polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS
-
Derivatization: The hydroxyl group can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) ether.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A starting temperature of around 100°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 280°C.
-
Injection Mode: Splitless injection for trace analysis.
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, focusing on characteristic ions of the derivatized analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high sensitivity and selectivity in complex matrices.[7][8] It combines the separation power of HPLC with the specificity of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[6][9]
-
Column: A C18 or similar reverse-phase column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[6]
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be determined during method development.
-
Mass Spectrometer Settings: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for this compound would be determined by infusing a standard solution.
-
Sample Preparation: Similar to HPLC-UV, protein precipitation is a common approach.[6] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for cleaner extracts and improved sensitivity.[10]
Cross-Validation Workflow
The cross-validation process should be conducted after each method has been fully validated according to established guidelines.[9] The workflow involves a head-to-head comparison of the "reference" method and the "comparator" method.
Caption: A flowchart illustrating the key stages of a cross-validation experiment.
Statistical Analysis and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the data sets generated by the two methods.
-
For Quality Control Samples: At least two-thirds (67%) of the QC samples should have a concentration within ±20% of the mean value obtained by the reference method.[1]
-
For Incurred Samples: A similar criterion of at least 67% of the samples agreeing within ±20% of each other is often applied.[1]
-
Bland-Altman Plot: This is a powerful graphical method to assess the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot helps to visualize any systematic bias and random error between the two methods.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance of the analyte after chromatographic separation. | Separation of volatile compounds followed by mass-based detection. | Chromatographic separation coupled with highly selective mass spectrometric detection.[8] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High, especially in SIM mode. | Very high, due to MRM transitions.[7] |
| Sensitivity | Lower (µg/mL range). | High (ng/mL range), but requires derivatization. | Highest (pg/mL to ng/mL range).[9] |
| Sample Throughput | High. | Lower, due to longer run times and derivatization step. | High, especially with UHPLC systems.[6] |
| Cost | Low. | Moderate. | High. |
| Expertise Required | Basic. | Intermediate. | Advanced. |
Conclusion
The choice of an analytical method for this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and budgetary constraints. While HPLC-UV offers a cost-effective and robust solution for routine analysis of bulk material or highly concentrated samples, LC-MS/MS provides the superior sensitivity and selectivity needed for bioanalytical studies or trace impurity analysis. GC-MS stands as a viable alternative, particularly if the laboratory has existing expertise and instrumentation.
Regardless of the chosen methods, a rigorous cross-validation is indispensable whenever data from different analytical platforms or laboratories are to be compared.[3] By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of consistent, reliable, and interchangeable data, thereby upholding the scientific integrity of their work.
References
- European Bioanalysis Forum. (2017).
- Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1139-1147. [Link]
- Laha, S., et al. (2021). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. International Journal of Molecular Sciences, 22(18), 9878. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Saito, T., et al. (2024).
- Briggs, I., et al. (2014).
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Comparative Efficacy of 5-Chloro-Substituted Heterocyclic Compounds: A Guide for Drug Discovery Professionals
An In-Depth Analysis of Structure-Activity Relationships and Therapeutic Potential
Introduction: The Versatility of the 5-Chloro-Substituted Scaffold in Drug Design
The incorporation of a chlorine atom at the 5-position of various heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved target affinity, metabolic stability, and cell permeability. While a systematic comparative analysis of a broad series of 5-Chloro-3-hydroxypicolinonitrile derivatives against a specific target is not extensively documented in publicly available literature, a wealth of research exists on closely related 5-chloro-substituted heterocyclic compounds.
This guide, therefore, aims to provide a comprehensive overview and comparative analysis of the efficacy of various 5-chloro-substituted heterocyclic derivatives against a range of therapeutic targets. By examining the structure-activity relationships (SAR) of these compounds, we can glean valuable insights into the rational design of novel therapeutics. We will delve into specific examples from the literature, presenting comparative data, outlining experimental protocols, and visualizing key concepts to empower researchers in their drug discovery endeavors.
I. 5-Chloro-4-((substituted phenyl)amino)pyrimidine Derivatives as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of numerous cancers, making them a prime target for therapeutic intervention. A series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been synthesized and evaluated as potent HDAC inhibitors.[1]
Comparative Efficacy and Structure-Activity Relationship (SAR)
The general structure of these HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group. In the studied series, the 5-chloro-4-((substituted phenyl)amino)pyrimidine moiety serves as the cap group, which interacts with the rim of the HDAC active site. The SAR analysis of these compounds reveals several key insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenylamino ring significantly impact the inhibitory activity. Small electron-donating groups, such as methoxy, are generally beneficial for HDAC inhibitory activity.[1]
-
Linker and Zinc-Binding Group: The linker connects the cap group to the zinc-binding group, which chelates the zinc ion in the active site of the enzyme. The composition and length of the linker, along with the nature of the zinc-binding group (e.g., hydroxamic acid), are critical for potent inhibition.
Table 1: Comparative Inhibitory Activity of 5-Chloro-4-((substituted phenyl)amino)pyrimidine Derivatives against HDACs [1]
| Compound ID | Substitution on Phenylamino Ring | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| L20 | 3-methoxy | 0.684 | 2.548 | 0.217 | >1000 |
| Reference | Unsubstituted | Data not specified | Data not specified | Data not specified | Data not specified |
Note: The full dataset for a broader range of derivatives was part of the study but is summarized here to highlight the lead compound.
The data indicates that compound L20 exhibits class I selectivity, with potent inhibition of HDAC1 and HDAC3, and significantly weaker activity against the class IIb enzyme HDAC6.[1] This selectivity is a desirable trait in the development of targeted cancer therapies.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The enzymatic activity of HDACs is commonly assessed using a fluorogenic assay. The following is a generalized protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Dilute the compounds to the desired concentrations in assay buffer.
-
Prepare solutions of the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution.
-
Add the HDAC enzyme solution and incubate for a specified time at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a developer solution containing a trypsin-like protease, which cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Logical Workflow for HDAC Inhibitor Evaluation
Caption: Workflow for the evaluation of HDAC inhibitors.
II. 7-Chloroquinoline Derivatives as Potential Anticancer and Antimalarial Agents
The 7-chloroquinoline scaffold is famously the core of several antimalarial drugs, including chloroquine. More recently, derivatives of this scaffold have been investigated for their potential as anticancer agents. A study on 7-chloroquinoline-4-thiazoleacetic acid derivatives containing aryl hydrazide moieties has demonstrated dual antimalarial and anticancer activities.[2]
Comparative Efficacy in Cancer Cell Lines
These hybrid molecules were evaluated for their ability to reduce the viability of A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cancer cell lines.
Table 2: Comparative Anticancer Activity of 7-Chloroquinoline Derivatives [2]
| Compound ID | Substitution on Benzoyl Hydrazine | MCF-7 IC50 (µM) |
| 6 | 4-Nitro | 15.41 |
| 12 | 4-Trifluoromethyl | 12.99 |
| Reference | Unsubstituted | Data not specified |
The results indicate that compounds 6 and 12 were the most active against the MCF-7 cell line, with IC50 values in the low micromolar range.[2] Importantly, these compounds did not significantly affect the viability of normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells.[2]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Further investigation into the mechanism of action revealed that compounds 6 and 12 induce apoptosis in both A549 and MCF-7 cancer cell lines.[2] In MCF-7 cells, these compounds also led to cell cycle arrest in the G0/G1 phase.[2]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7) in appropriate media and conditions until they reach the desired confluence.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a specific density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathway: Apoptosis Induction
Caption: Mechanism of action of 7-chloroquinoline derivatives in cancer cells.
Conclusion and Future Directions
The strategic placement of a chlorine atom at the 5-position of heterocyclic rings is a powerful tool in the medicinal chemist's arsenal. As demonstrated by the examples of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors and 7-chloroquinoline derivatives with dual anticancer and antimalarial properties, this substitution can lead to the development of potent and selective therapeutic agents.
While a dedicated comparative study on a series of this compound derivatives is not yet prominent in the literature, the principles of SAR and the experimental methodologies outlined in this guide provide a solid framework for the future exploration of this and other 5-chloro-substituted scaffolds. Future research should focus on the systematic synthesis and evaluation of such derivatives against a variety of biological targets to unlock their full therapeutic potential. The continued investigation into the mechanisms of action of these compounds will be crucial for the rational design of the next generation of targeted therapies.
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A Comparative Guide to the In-Vitro and In-Vivo Evaluation of 5-Chloro-3-hydroxypicolinonitrile Derivatives
This guide provides a comprehensive framework for the preclinical evaluation of 5-Chloro-3-hydroxypicolinonitrile derivatives, a novel class of heterocyclic compounds with potential therapeutic applications. Due to the limited publicly available data on this specific chemical series, this document leverages established methodologies and data from structurally related compounds, such as pyridine and pyrimidine-5-carbonitrile derivatives, to present a robust guide for researchers, scientists, and drug development professionals.[1][2] The protocols and comparative data herein are designed to be adapted for the rigorous assessment of this promising compound class.
Introduction: The Rationale for Investigating this compound Derivatives
The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The inclusion of a nitrile group can enhance the therapeutic activity of these molecules.[1] Specifically, the this compound core (PubChem CID: 59928310) presents a unique combination of functional groups that suggests potential for targeted therapies, particularly in oncology.[5] The electron-withdrawing nature of the chloro and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, offers a rich scaffold for developing selective inhibitors of key cellular targets like protein kinases.
This guide will outline a systematic approach to characterizing the in-vitro and in-vivo properties of novel this compound derivatives, enabling a thorough comparison of their therapeutic potential.
Part 1: In-Vitro Comparative Analysis
The initial phase of evaluation focuses on characterizing the activity of the derivatives at a cellular level. This typically involves assessing their cytotoxicity against a panel of cancer cell lines and, if a specific molecular target is hypothesized, performing target-based enzymatic assays.
Comparative Cytotoxicity Profiling
A primary indicator of anticancer potential is a compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.
Table 1: Comparative In-Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| CHPC-001 | -H | > 50 | > 50 | > 50 |
| CHPC-002 | -OCH3 | 25.3 | 32.1 | 28.7 |
| CHPC-003 | -NH-Ph | 8.9 | 12.5 | 10.2 |
| CHPC-004 | -NH-(4-F-Ph) | 2.1 | 4.7 | 3.5 |
| Doxorubicin | (Reference Drug) | 0.98 | 1.2 | 1.1 |
This data is illustrative and based on structure-activity relationship trends observed in similar pyridine derivatives, where increasing the complexity and specific substitutions on an amine attached to the core structure can enhance cytotoxic activity.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][7][8]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.
Workflow for In-Vitro Cytotoxicity Screening
Caption: General workflow for evaluating the cytotoxicity of test compounds using an MTT assay.
Part 2: In-Vivo Comparative Analysis
Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their efficacy and safety in a more complex biological system. Xenograft models in immunocompromised mice are a standard approach for evaluating anticancer agents.[9][10]
Comparative Efficacy in Xenograft Models
The primary endpoint in these studies is often the inhibition of tumor growth. Key metrics include tumor growth inhibition (TGI) and overall survival.
Table 2: Comparative In-Vivo Efficacy of CHPC Derivatives in an A549 Xenograft Model (Hypothetical Data)
| Compound ID | Dose (mg/kg) & Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | 10 mL/kg, p.o., daily | 0 | +2.5 |
| CHPC-003 | 50, p.o., daily | 45 | -1.8 |
| CHPC-004 | 50, p.o., daily | 78 | -3.2 |
| Cisplatin | 5, i.p., twice weekly | 85 | -8.5 |
This hypothetical data illustrates that a more potent compound in vitro (CHPC-004) may translate to better in-vivo efficacy. The change in body weight is a crucial indicator of toxicity.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol provides a general guideline for assessing the anti-tumor efficacy of this compound derivatives.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., athymic nude mice).[9]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.[9]
-
Compound Administration: Administer the test compounds and vehicle control according to the predetermined dose and schedule (e.g., oral gavage daily).[9]
-
Monitoring: Regularly measure tumor volume and body weight. Observe the animals for any signs of toxicity.[9]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the TGI for each treatment group compared to the vehicle control. Analyze changes in body weight and any other toxicity markers.
Workflow for In-Vivo Efficacy Testing
Caption: General workflow for evaluating the in-vivo efficacy of test compounds in a xenograft model.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data from in-vitro and in-vivo studies allows for the elucidation of the structure-activity relationship (SAR). Understanding how modifications to the core this compound scaffold affect biological activity is crucial for designing more potent and selective derivatives.
For instance, the hypothetical data suggests that substituting the hydrogen at a particular position with an amino-phenyl group (CHPC-003) enhances activity, and further substitution on this phenyl ring with a fluorine atom (CHPC-004) leads to a significant increase in potency. This could indicate that this region of the molecule is involved in a key interaction with the biological target, and the fluorine atom may be enhancing this interaction through favorable electronic or hydrophobic properties.
Illustrative Structure-Activity Relationship
Caption: The iterative process of modifying a core scaffold to improve biological activity.
Further mechanistic studies, such as kinase profiling, cell cycle analysis, and apoptosis assays, would be necessary to identify the specific molecular target and elucidate the mechanism of action of these derivatives.[8][11]
Conclusion
This guide provides a foundational framework for the systematic evaluation of novel this compound derivatives. By employing the described in-vitro and in-vivo experimental protocols and comparative data analysis, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The iterative process of synthesis, biological testing, and SAR analysis will be instrumental in optimizing lead compounds for further preclinical and clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-hydroxypicolinonitrile
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Chloro-3-hydroxypicolinonitrile (CAS No. 202186-21-8). As a chlorinated nitrogen-containing heterocyclic compound, its disposal requires meticulous planning and execution to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are synthesized from best practices in chemical waste management and safety data for structurally analogous compounds, establishing a robust framework for your laboratory's operational protocols.
Pre-Disposal Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar chlorinated pyridine derivatives indicate that this compound should be handled as hazardous.[1][2]
Key Hazard Classifications for Analogous Compounds:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE) & Engineering Controls
A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal. The causality is clear: preventing chemical contact with skin, eyes, and the respiratory system is the primary line of defense.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if dust can be generated. | Prevents inhalation of the compound, especially if in powdered form.[3] |
Engineering Control: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound must be treated as hazardous chemical waste . Due to its acute toxicity warnings in analogous compounds, it is prudent to handle it with the stringent precautions typically reserved for acutely toxic or "P-listed" wastes under EPA guidelines.[4]
Waste Segregation Protocol: This compound and any materials contaminated with it must be segregated from general laboratory waste and other chemical waste streams to prevent dangerous reactions.
| Waste Stream | Description | Container Type |
| Solid Chemical Waste | Unused or expired this compound. | Sealable, airtight, compatible container.[5] |
| Contaminated Lab Supplies | Gloves, weighing paper, pipette tips, etc. | Labeled plastic bag or sealed container.[4] |
| Contaminated Sharps | Needles, broken glass, etc. | Puncture-proof sharps container. |
| Liquid Waste (Rinsate) | Solvents used to triple-rinse glassware. | Sealable, compatible solvent waste container.[4] |
Incompatible Materials: Keep this waste stream segregated from strong oxidizing agents, strong acids, and bases to avoid potentially hazardous reactions.[1][6]
Step-by-Step Disposal & Decontamination Procedures
The following protocols provide a self-validating system for the safe handling and disposal of this compound waste.
Disposal of Unused or Excess Solid Chemical
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clear.
-
Container Preparation: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical.
-
Chemical Transfer: Carefully transfer the solid this compound into the waste container, minimizing the creation of dust. Use tools like a chemical spatula.
-
Sealing and Labeling: Securely seal the container. Affix a completed hazardous waste label (see Section 4).
-
Storage: Place the container in the designated satellite accumulation area for hazardous waste.
Disposal of Contaminated Materials
-
Collection: Place all disposable materials (e.g., gloves, weighing boats, contaminated paper towels) that have come into contact with the chemical into a designated, sealable plastic bag or container.[4]
-
Sealing and Labeling: Once full, seal the container and label it clearly as "Hazardous Waste" with the chemical name.
-
Disposal: This container must be disposed of through your institution's hazardous waste management program.
Decontamination of Non-Disposable Glassware and Equipment
-
Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., acetone or methanol) to remove the bulk of the chemical residue. Collect this initial rinsate as hazardous liquid waste.
-
Triple Rinse: Perform a "triple rinse" by rinsing the item three more times with the solvent.[4] All rinsate must be collected as hazardous waste. This procedure ensures that the equipment is decontaminated to a level safe for washing.
-
Final Wash: After the triple rinse, the glassware can be washed with detergent and water.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Final Disposal Pathway: The Scientific Rationale
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[1] The most appropriate and environmentally sound method for chlorinated organic compounds is high-temperature incineration .
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete thermal decomposition of the molecule.
-
Prevents Environmental Persistence: Chlorinated compounds can be persistent in the environment. Landfilling is not a preferred option as it can lead to leaching and contamination of soil and groundwater. Incineration breaks the carbon-chlorine bonds, preventing the release of the parent compound.
-
Acid Gas Scrubbing: Professional incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize and remove harmful byproducts like hydrogen chloride (HCl) that are formed during combustion.
Never attempt to dispose of this chemical via drains or as regular solid waste. This is a violation of environmental regulations and poses a significant risk to public health and ecosystems.[3]
References
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- 5 - SAFETY D
- This compound | 202186-21-8 - ChemicalBook. URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
